Product packaging for 4-[4-(sec-Butyl)phenoxy]piperidine(Cat. No.:CAS No. 946759-80-4)

4-[4-(sec-Butyl)phenoxy]piperidine

Cat. No.: B1391320
CAS No.: 946759-80-4
M. Wt: 233.35 g/mol
InChI Key: ZWLIEKUIIWUPMP-UHFFFAOYSA-N
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Description

4-[4-(sec-Butyl)phenoxy]piperidine is a useful research compound. Its molecular formula is C15H23NO and its molecular weight is 233.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO B1391320 4-[4-(sec-Butyl)phenoxy]piperidine CAS No. 946759-80-4

Properties

IUPAC Name

4-(4-butan-2-ylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-3-12(2)13-4-6-14(7-5-13)17-15-8-10-16-11-9-15/h4-7,12,15-16H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLIEKUIIWUPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-[4-(sec-Butyl)phenoxy]piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to 4-[4-(sec-butyl)phenoxy]piperidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step sequence commencing with a Mitsunobu reaction to form the characteristic aryl ether linkage, followed by the deprotection of the piperidine nitrogen. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid researchers in the successful synthesis and characterization of the target compound.

Introduction

Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The 4-phenoxypiperidine moiety, in particular, is a key structural motif in numerous central nervous system (CNS) active agents, including antagonists for various receptors. The sec-butyl substituent on the phenyl ring allows for modulation of lipophilicity and metabolic stability, making this compound an attractive intermediate for the development of novel therapeutics. This guide outlines a reliable and well-documented synthetic strategy for the preparation of this compound.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process:

  • Mitsunobu Reaction: Coupling of 4-(sec-butyl)phenol with N-Boc-4-hydroxypiperidine to form N-Boc-4-[4-(sec-butyl)phenoxy]piperidine.

  • N-Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

The overall synthetic scheme is depicted below.

Synthetic Pathway 4-(sec-Butyl)phenol 4-(sec-Butyl)phenol Mitsunobu Reaction Mitsunobu Reaction 4-(sec-Butyl)phenol->Mitsunobu Reaction N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Mitsunobu Reaction N-Boc-4-[4-(sec-butyl)phenoxy]piperidine N-Boc-4-[4-(sec-butyl)phenoxy]piperidine Mitsunobu Reaction->N-Boc-4-[4-(sec-butyl)phenoxy]piperidine Deprotection Deprotection N-Boc-4-[4-(sec-butyl)phenoxy]piperidine->Deprotection This compound This compound Deprotection->this compound

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine via Mitsunobu Reaction

This procedure details the formation of the aryl ether bond through a Mitsunobu reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-(sec-Butyl)phenol150.221.50 g10.0
N-Boc-4-hydroxypiperidine201.272.01 g10.0
Triphenylphosphine (PPh₃)262.293.93 g15.0
Diisopropyl azodicarboxylate (DIAD)202.213.03 mL15.0
Anhydrous Tetrahydrofuran (THF)-100 mL-

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(sec-butyl)phenol (1.50 g, 10.0 mmol), N-Boc-4-hydroxypiperidine (2.01 g, 10.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).

  • Dissolve the solids in anhydrous tetrahydrofuran (100 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (3.03 mL, 15.0 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).

  • Combine the fractions containing the desired product and concentrate in vacuo to yield N-Boc-4-[4-(sec-butyl)phenoxy]piperidine as a colorless to pale yellow oil.

Expected Yield: 75-85%

Step 2: Deprotection of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine

This procedure describes the removal of the Boc protecting group to afford the final product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-4-[4-(sec-butyl)phenoxy]piperidine333.472.50 g7.5
Trifluoroacetic acid (TFA)114.0210 mL-
Dichloromethane (DCM)-40 mL-
Saturated Sodium Bicarbonate Solution-As needed-

Procedure:

  • Dissolve N-Boc-4-[4-(sec-butyl)phenoxy]piperidine (2.50 g, 7.5 mmol) in dichloromethane (40 mL) in a 100 mL round-bottom flask.

  • Add trifluoroacetic acid (10 mL) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Carefully concentrate the reaction mixture in vacuo.

  • Dissolve the residue in dichloromethane (50 mL) and slowly add saturated sodium bicarbonate solution to neutralize the excess acid (caution: gas evolution).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound as a solid or oil.

Expected Yield: 90-98%

Data Presentation

Physicochemical Data
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-(sec-Butyl)phenolC₁₀H₁₄O150.22Colorless to pale yellow liquid
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.27White solid
N-Boc-4-[4-(sec-butyl)phenoxy]piperidineC₂₀H₃₁NO₃333.47Colorless to pale yellow oil
This compoundC₁₅H₂₃NO233.35White to off-white solid or oil
Reaction Parameters
ReactionSolventTemperature (°C)Duration (h)Typical Yield (%)
Mitsunobu ReactionTHF0 to RT12-1675-85
N-Boc DeprotectionDCMRT2-490-98
Spectroscopic Data (Predicted)

N-Boc-4-[4-(sec-butyl)phenoxy]piperidine:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 6.81 (d, J = 8.4 Hz, 2H, Ar-H), 4.35-4.28 (m, 1H, O-CH-piperidine), 3.70-3.60 (m, 2H, N-CH₂-piperidine), 3.30-3.20 (m, 2H, N-CH₂-piperidine), 2.58 (sext, J = 7.0 Hz, 1H, Ar-CH), 1.95-1.85 (m, 2H, piperidine-CH₂), 1.75-1.65 (m, 2H, piperidine-CH₂), 1.46 (s, 9H, C(CH₃)₃), 1.21 (d, J = 7.0 Hz, 3H, CH-CH₃), 0.82 (t, J = 7.4 Hz, 3H, CH₂-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 156.5, 154.9, 142.1, 127.0, 116.0, 79.5, 74.0, 41.0, 33.5, 31.5, 29.5, 28.4, 22.0, 12.1.

This compound:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.08 (d, J = 8.5 Hz, 2H, Ar-H), 6.80 (d, J = 8.5 Hz, 2H, Ar-H), 4.30-4.22 (m, 1H, O-CH-piperidine), 3.15-3.05 (m, 2H, N-CH₂-piperidine), 2.70-2.60 (m, 2H, N-CH₂-piperidine), 2.57 (sext, J = 7.0 Hz, 1H, Ar-CH), 2.00-1.90 (m, 2H, piperidine-CH₂), 1.65-1.55 (m, 2H, piperidine-CH₂), 1.20 (d, J = 7.0 Hz, 3H, CH-CH₃), 0.81 (t, J = 7.4 Hz, 3H, CH₂-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 156.6, 142.0, 127.1, 116.1, 72.5, 44.0, 33.5, 32.0, 29.5, 22.0, 12.1.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental Workflow cluster_mitsunobu Step 1: Mitsunobu Reaction cluster_deprotection Step 2: N-Boc Deprotection Reagent Mixing Reagent Mixing Reaction at 0C to RT Reaction at 0C to RT Reagent Mixing->Reaction at 0C to RT Workup and Concentration Workup and Concentration Reaction at 0C to RT->Workup and Concentration Column Chromatography Column Chromatography Workup and Concentration->Column Chromatography Product 1 N-Boc-protected Intermediate Column Chromatography->Product 1 Acid Treatment Acid Treatment Product 1->Acid Treatment Neutralization and Extraction Neutralization and Extraction Acid Treatment->Neutralization and Extraction Drying and Concentration Drying and Concentration Neutralization and Extraction->Drying and Concentration Final Product This compound Drying and Concentration->Final Product

Figure 2: General experimental workflow.
Mitsunobu Reaction Mechanism

The following diagram outlines the key steps in the Mitsunobu reaction mechanism for the formation of the aryl ether.

Mitsunobu Mechanism PPh3 PPh3 Betaine Formation Betaine Formation PPh3->Betaine Formation DIAD DIAD DIAD->Betaine Formation Betaine Betaine Betaine Formation->Betaine Proton Transfer Proton Transfer Betaine->Proton Transfer Phenol 4-(sec-Butyl)phenol Phenol->Proton Transfer Phosphonium Salt Phosphonium Salt Proton Transfer->Phosphonium Salt Alkoxyphosphonium Salt Formation Alkoxyphosphonium Salt Formation Phosphonium Salt->Alkoxyphosphonium Salt Formation Alcohol N-Boc-4-hydroxypiperidine Alcohol->Alkoxyphosphonium Salt Formation Alkoxyphosphonium Salt Alkoxyphosphonium Salt Alkoxyphosphonium Salt Formation->Alkoxyphosphonium Salt SN2 Attack SN2 Attack Alkoxyphosphonium Salt->SN2 Attack Product Aryl Ether SN2 Attack->Product Byproducts PPh3=O + DIAD-H2 SN2 Attack->Byproducts

An In-depth Technical Guide to the Chemical Properties of 4-[4-(sec-butyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-[4-(sec-butyl)phenoxy]piperidine. Due to a lack of extensive publicly available experimental data for this specific molecule, this guide consolidates predicted properties, information from structurally related compounds, and outlines general experimental protocols relevant to its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into its physicochemical characteristics, potential synthetic routes, and putative biological relevance.

Chemical and Physical Properties

While experimental data for this compound is limited, several key physicochemical properties have been predicted through computational models. These predictions offer valuable initial parameters for experimental design and handling.

PropertyPredicted ValueData Source
Molecular Formula C₁₅H₂₃NO-
Molecular Weight 233.35 g/mol -
CAS Number 946759-80-4[1]
Boiling Point 339.5 ± 42.0 °C[1]
Density 0.978 ± 0.06 g/cm³[1]
pKa 9.74 ± 0.10[1]
LogP 3.8 (Predicted)-

Note: The LogP value is an estimation based on the chemical structure and is indicative of the compound's lipophilicity.

Spectroscopic and Analytical Data (Predicted)

Detailed spectroscopic data for this compound is not currently available in public databases. However, based on its chemical structure, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenoxy group, the protons of the sec-butyl group, and the protons of the piperidine ring. The chemical shifts (δ) in ppm relative to TMS would likely be in the following regions:

  • Aromatic Protons: 6.8-7.2 ppm (multiplets)

  • Piperidine Protons (CH-O): ~4.3-4.5 ppm (multiplet)

  • Piperidine Protons (other): ~1.5-3.0 ppm (multiplets)

  • sec-Butyl Protons (CH): ~2.5-2.7 ppm (sextet)

  • sec-Butyl Protons (CH₂): ~1.5-1.7 ppm (quintet)

  • sec-Butyl Protons (CH₃): ~0.8-1.2 ppm (doublet and triplet)

¹³C NMR Spectroscopy

The carbon NMR spectrum would be expected to show signals for each unique carbon atom in the molecule, including the aromatic carbons, the piperidine ring carbons, and the sec-butyl group carbons.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for:

  • N-H stretch (piperidine): ~3300-3500 cm⁻¹ (secondary amine)

  • C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

  • C=C stretch (aromatic): ~1450-1600 cm⁻¹

  • C-O-C stretch (ether): ~1200-1250 cm⁻¹

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 233. Fragmentation patterns would likely involve cleavage of the sec-butyl group and fragmentation of the piperidine ring.

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Williamson Ether Synthesis

This method involves the reaction of a piperidin-4-ol derivative with a substituted phenol in the presence of a base.

Materials:

  • 4-hydroxy-N-Boc-piperidine

  • 4-(sec-butyl)phenol

  • Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether) for deprotection

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Alkoxide Formation: To a solution of 4-(sec-butyl)phenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the sodium phenoxide.

  • Nucleophilic Substitution: Add a solution of 4-hydroxy-N-Boc-piperidine (activated as a tosylate or mesylate for better reactivity) in anhydrous DMF to the reaction mixture. Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification of Boc-protected Intermediate: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-[4-(sec-butyl)phenoxy]piperidine.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a solution of HCl in dioxane or diethyl ether. Stir the mixture at room temperature until TLC indicates complete removal of the Boc protecting group.

  • Final Product Isolation: Remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to yield the hydrochloride salt of this compound. To obtain the free base, the hydrochloride salt can be neutralized with a base like sodium bicarbonate and extracted into an organic solvent.

Diagram of Proposed Synthetic Workflow:

Synthetic Workflow cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection Phenol 4-(sec-butyl)phenol Phenoxide Sodium 4-(sec-butyl)phenoxide Phenol->Phenoxide Reaction with Base Base NaH in DMF Boc_Product N-Boc-4-[4-(sec-butyl)phenoxy]piperidine Phenoxide->Boc_Product Nucleophilic Substitution Piperidinol N-Boc-4-hydroxypiperidine (activated) Piperidinol->Boc_Product Final_Product This compound (HCl salt) Boc_Product->Final_Product Acidic Cleavage Acid HCl in Dioxane Acid->Final_Product

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the piperidine nitrogen and the aromatic ring.

  • Basicity: The piperidine nitrogen is basic and will readily react with acids to form ammonium salts. Its predicted pKa of 9.74 suggests it is a moderately strong base.[1]

  • N-Alkylation and N-Acylation: The secondary amine of the piperidine ring can undergo standard N-alkylation and N-acylation reactions.

  • Aromatic Ring: The phenoxy group is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution reactions, primarily at the ortho and para positions relative to the ether linkage.

  • Stability: Piperidine derivatives are generally stable under normal conditions. However, they can be susceptible to oxidation, particularly at the nitrogen atom. Prolonged exposure to air and light should be avoided. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been elucidated for this compound, the broader class of 4-aryloxypiperidine derivatives has been explored for various pharmacological applications.

  • Central Nervous System (CNS) Activity: Many piperidine derivatives are known to interact with CNS targets. The lipophilicity suggested by the predicted LogP value indicates that this compound may be able to cross the blood-brain barrier.

  • Receptor Binding: The 4-aryloxypiperidine scaffold is present in molecules that bind to various receptors, including dopamine, serotonin, and opioid receptors.

  • Antimicrobial and Analgesic Properties: Some substituted piperidines have demonstrated antimicrobial and analgesic activities.

Further research is required to determine the specific biological targets and pharmacological effects of this compound.

Diagram of a General Drug Discovery and Evaluation Workflow:

Drug Discovery Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical & Clinical Development A Compound Synthesis B High-Throughput Screening A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E ADMET Profiling D->E F Lead Compound Selection E->F G In Vivo Efficacy Studies F->G H Toxicology Studies G->H I Clinical Trials H->I

Caption: A generalized workflow for drug discovery and evaluation.

Safety and Toxicology

Specific toxicological data for this compound are not available. However, based on the general properties of piperidine and its derivatives, the following hazards should be considered:

  • Irritation: Piperidines can be irritating to the skin, eyes, and respiratory system.

  • Toxicity: Piperidine itself is toxic by ingestion and inhalation, and can cause a range of effects from irritation to more severe systemic effects.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule with potential for further investigation in the field of medicinal chemistry. This technical guide has provided a summary of its predicted chemical properties, a plausible synthetic route, and an overview of the potential biological activities based on its structural class. The lack of comprehensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its pharmacological potential. The information and protocols outlined herein provide a solid foundation for initiating such studies.

References

Spectroscopic Data for 4-[4-(sec-butyl)phenoxy]piperidine: A Search for Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available spectroscopic data for the compound 4-[4-(sec-butyl)phenoxy]piperidine has revealed a significant lack of detailed experimental information. Despite efforts to locate Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, as well as associated experimental protocols, no specific datasets for this molecule could be found in scientific literature or public repositories.

This absence of data prevents the creation of an in-depth technical guide as originally requested. The core requirements, including tables of quantitative spectroscopic data and detailed experimental methodologies, cannot be fulfilled without access to primary experimental results. Furthermore, without information on the biological context or mechanism of action of this compound, the generation of relevant signaling pathway diagrams is not feasible.

Chemical vendors list this compound and its derivatives for sale, indicating its synthesis and availability for research purposes. However, these commercial listings do not provide the detailed analytical characterization data necessary for a technical whitepaper. For instance, some suppliers of similar compounds explicitly state that they do not perform and provide analytical characterization.

While information exists for structurally related compounds, such as other substituted piperidines and phenoxy derivatives, this data is not directly applicable to the specific molecule of interest. Extrapolation of spectroscopic data from analogous structures would not provide the accuracy and detail required for a scientific and technical audience.

Therefore, until experimental spectroscopic data for this compound is published and made publicly accessible, a comprehensive technical guide on its spectroscopic properties cannot be produced. Researchers in possession of this compound would need to perform the necessary analytical experiments (¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy) to generate the data required for a full characterization.

4-[4-(sec-butyl)phenoxy]piperidine: A Technical Guide to its Presumed Mechanism of Action as a Sigma-1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 4-[4-(sec-butyl)phenoxy]piperidine, a novel compound with a chemical structure strongly indicative of activity at the sigma-1 (σ1) receptor. Lacking direct experimental data for this specific molecule, this document synthesizes information from structurally analogous phenoxy-piperidine derivatives and the broader pharmacology of sigma-1 receptor ligands. It is hypothesized that this compound functions as a sigma-1 receptor agonist, initiating a cascade of intracellular signaling events that are pertinent to neuroprotection and cellular homeostasis. This guide provides an in-depth overview of the presumed molecular interactions, downstream signaling pathways, and relevant experimental protocols to facilitate further investigation of this compound.

Introduction: The Sigma-1 Receptor and Phenoxy-Piperidine Ligands

The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. It is involved in the regulation of calcium signaling, ion channel function, and cellular stress responses. Structurally, this compound belongs to the phenoxy-piperidine class of compounds. This structural motif is a well-established pharmacophore for high-affinity sigma-1 receptor ligands. The piperidine ring provides a basic nitrogen atom crucial for receptor interaction, while the phenoxy group, substituted with a lipophilic sec-butyl group, is anticipated to engage with hydrophobic pockets within the receptor's binding site.

Presumed Mechanism of Action

Based on the known pharmacology of analogous compounds, this compound is predicted to act as a sigma-1 receptor agonist. Upon binding, it is expected to induce a conformational change in the receptor, leading to its dissociation from the binding immunoglobulin protein (BiP) chaperone and subsequent modulation of various downstream effectors.

Primary Target: Sigma-1 Receptor

The primary molecular target is the sigma-1 receptor. The binding affinity of phenoxy-piperidine derivatives for the sigma-1 receptor is typically in the nanomolar range. The sec-butyl substitution on the phenoxy ring is likely to influence the lipophilicity and steric interactions within the binding pocket, thereby modulating affinity and selectivity.

Downstream Signaling Pathways

Activation of the sigma-1 receptor by a ligand such as this compound is known to trigger multiple signaling pathways:

  • Modulation of Intracellular Calcium (Ca²⁺) Signaling: The sigma-1 receptor regulates the activity of inositol 1,4,5-trisphosphate receptors (IP3Rs) at the ER, thereby controlling the release of Ca²⁺ from ER stores into the cytoplasm and mitochondria. This regulation is crucial for maintaining cellular energy homeostasis and preventing excitotoxicity.

  • Interaction with Ion Channels: Sigma-1 receptors are known to modulate the function of various voltage-gated ion channels, including K⁺, Na⁺, and Ca²⁺ channels, which can impact neuronal excitability.

  • Neuroprotective Signaling via nNOS-PSD-95 Dissociation: A key neuroprotective mechanism associated with sigma-1 receptor agonism involves the disruption of the interaction between neuronal nitric oxide synthase (nNOS) and post-synaptic density protein 95 (PSD-95). Under excitotoxic conditions, the nNOS-PSD-95 complex facilitates Ca²⁺ influx through NMDA receptors, leading to excessive nitric oxide (NO) production and neuronal damage. Sigma-1 receptor activation is believed to promote the dissociation of this complex, thereby reducing NO-mediated neurotoxicity.

Quantitative Data (Representative of Phenoxy-Piperidine Analogs)

While specific binding affinities for this compound are not publicly available, the following table presents data for structurally related phenoxyalkylpiperidines and 4-(phenoxymethyl)piperidines to provide an expected range of activity at sigma receptors.[1][2][3]

CompoundTargetKi (nM)Selectivity (σ2/σ1)Reference Compound
1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidineSigma-10.86278Haloperidol
1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidineSigma-10.89191
1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidineSigma-10.3810.3
1-(cyclopropylmethyl)-4-[(4-cyanophenoxy)methyl]piperidineSigma-110>20

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of this compound.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the test compound for the sigma-1 receptor.

  • Materials:

    • Membrane preparations from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver, HEK293 cells overexpressing the receptor).

    • Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 ligand).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compound (this compound) at various concentrations.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate membrane homogenates (50-100 µg of protein) with a fixed concentration of [³H]-(+)-pentazocine (e.g., 5 nM) and varying concentrations of the test compound in the assay buffer.

    • For total binding, incubate membranes with only the radioligand.

    • For non-specific binding, incubate membranes with the radioligand and a high concentration of haloperidol.

    • Incubate at 37°C for 120 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Co-immunoprecipitation of nNOS and PSD-95

This protocol is used to assess the effect of the test compound on the interaction between nNOS and PSD-95 in a relevant cell or tissue model (e.g., primary neuronal cultures or brain tissue homogenates).

  • Materials:

    • Cell or tissue lysates.

    • Antibodies: anti-nNOS and anti-PSD-95.

    • Protein A/G-agarose beads.

    • Lysis buffer (e.g., RIPA buffer).

    • Wash buffer.

    • SDS-PAGE and Western blotting reagents.

  • Procedure:

    • Treat cells or animals with the test compound or vehicle.

    • Prepare cell or tissue lysates using an appropriate lysis buffer.

    • Pre-clear the lysates with protein A/G-agarose beads.

    • Incubate the pre-cleared lysates with an anti-PSD-95 antibody overnight at 4°C.

    • Add protein A/G-agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-nNOS antibody to detect the amount of nNOS that was co-immunoprecipitated with PSD-95.

    • Quantify the band intensities to determine the relative amount of nNOS-PSD-95 interaction in treated versus untreated samples.

Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1: Hypothesized Signaling Pathway of this compound Ligand This compound Sigma1R_BiP Sigma-1 Receptor-BiP Complex (Inactive) Ligand->Sigma1R_BiP Binds Sigma1R_Active Active Sigma-1 Receptor Sigma1R_BiP->Sigma1R_Active Dissociation of BiP IP3R IP3 Receptor Sigma1R_Active->IP3R Modulates nNOS_PSD95 nNOS-PSD-95 Complex Sigma1R_Active->nNOS_PSD95 Promotes Dissociation Ca_release Ca²⁺ Release from ER IP3R->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria Uptake ATP ATP Production Mitochondria->ATP Neuroprotection Neuroprotection ATP->Neuroprotection Contributes to nNOS nNOS nNOS_PSD95->nNOS PSD95 PSD-95 nNOS_PSD95->PSD95 NO_production Nitric Oxide (NO) Production nNOS->NO_production Reduced NO_production->Neuroprotection Leads to

Caption: Hypothesized signaling cascade of this compound.

G Figure 2: Workflow for Sigma-1 Receptor Binding Assay start Start prepare_reagents Prepare Membrane Homogenates, Radioligand ([³H]-(+)-pentazocine), Test Compound & Buffers start->prepare_reagents incubation Incubate Membrane Homogenates with Radioligand and Test Compound prepare_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis: Calculate IC₅₀ and Kᵢ scintillation->analysis end End analysis->end

Caption: Experimental workflow for determining sigma-1 receptor binding affinity.

G Figure 3: Workflow for nNOS-PSD-95 Co-immunoprecipitation start Start treatment Treat Cells/Tissues with Test Compound or Vehicle start->treatment lysis Prepare Cell/Tissue Lysates treatment->lysis immunoprecipitation Immunoprecipitate with anti-PSD-95 Antibody lysis->immunoprecipitation western_blot SDS-PAGE and Western Blotting immunoprecipitation->western_blot detection Probe with anti-nNOS Antibody western_blot->detection quantification Quantify Band Intensity detection->quantification end End quantification->end

Caption: Experimental workflow for assessing nNOS-PSD-95 interaction.

Conclusion

While direct experimental evidence for this compound is currently lacking, its chemical structure strongly supports the hypothesis that it functions as a sigma-1 receptor agonist. The anticipated mechanism of action involves binding to the sigma-1 receptor, leading to the modulation of intracellular calcium signaling and the dissociation of the nNOS-PSD-95 complex, ultimately culminating in neuroprotective effects. The experimental protocols and representative data provided in this guide offer a robust framework for the empirical validation of this proposed mechanism. Further research is warranted to elucidate the precise pharmacological profile of this compound and to explore its therapeutic potential.

References

Potential Biological Targets of 4-[4-(sec-butyl)phenoxy]piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the potential biological targets of 4-[4-(sec-butyl)phenoxy]piperidine by examining structurally analogous compounds and their known pharmacological activities. Based on a comprehensive review of available literature, the primary potential targets for this compound include Lysine-Specific Demethylase 1 (LSD1), the Nociceptin receptor, Dopamine D2/D4 receptors, and the C-C chemokine receptor 2 (CCR2). This document provides a detailed overview of the evidence supporting these potential interactions, including quantitative binding and functional data for analogous compounds, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The piperidine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal scaffold for drug design. When combined with a phenoxy group at the 4-position, the resulting 4-phenoxypiperidine core offers a versatile platform for targeting a diverse range of biological macromolecules. The specific substitution of a sec-butyl group at the para-position of the phenoxy ring in this compound suggests a lipophilic interaction within a hydrophobic pocket of its target protein(s). This guide synthesizes the current knowledge on the biological activities of structurally related 4-phenoxypiperidine and 4-phenylpiperidine derivatives to predict and elaborate on the most probable biological targets for the title compound.

Potential Biological Targets and Supporting Data

Based on structure-activity relationship (SAR) studies of analogous compounds, several key proteins have been identified as potential biological targets for this compound.

Lysine-Specific Demethylase 1 (LSD1)

LSD1, a flavin-dependent monoamine oxidase, is a critical enzyme in epigenetic regulation, primarily through the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). Its role in various cancers has made it an attractive therapeutic target. A series of 4-(4-benzyloxy)phenoxypiperidines has been identified as reversible inhibitors of LSD1[1]. The structural similarity to this compound suggests that this compound may also exhibit inhibitory activity against LSD1.

Table 1: LSD1 Inhibitory Activity of 4-Phenoxypiperidine Analogs

CompoundSubstitution on Phenoxy RingLSD1 IC50 (µM)Reference
10d4-Benzyloxy4[1]
482-(arylsulfonamido)benzoic acid analog0.58[2]
Nociceptin Receptor (NOP)
Dopamine D2 and D4 Receptors

Dopamine receptors, particularly the D2 and D4 subtypes, are well-established targets for antipsychotic and neurological drugs. The 4-phenylpiperidine moiety is a common feature in many dopamine receptor antagonists[4]. A series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been shown to be potent dopamine D4 receptor antagonists[5].

Table 2: Dopamine Receptor Binding Affinities of Piperidine Analogs

CompoundReceptorKi (nM)Reference
14a (4,4-difluoro-3-(phenoxymethyl)piperidine analog)D40.3[5]
C-C Chemokine Receptor 2 (CCR2)

CCR2 is a GPCR that plays a crucial role in the migration of monocytes and macrophages to sites of inflammation. Antagonists of CCR2 are being investigated for the treatment of various inflammatory diseases and cancer. Although specific data for 4-phenoxypiperidine analogs is limited, the general pharmacophoric features of known CCR2 antagonists suggest that this scaffold could interact with the receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential biological targets of this compound.

LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the demethylase activity of LSD1 by detecting the product of the enzymatic reaction using a TR-FRET-based method.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated mono-methylated H3(1-21)K4 peptide substrate

  • Flavin adenine dinucleotide (FAD)

  • Europium cryptate-labeled anti-H3K4me0 antibody (donor fluorophore)

  • XL665-conjugated streptavidin (acceptor fluorophore)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.02% Triton X-100)

  • 384-well white plates

  • Test compound (this compound)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add a pre-incubated mixture of LSD1 enzyme and FAD to each well.

  • Initiate the enzymatic reaction by adding the biotinylated H3K4me1 peptide substrate.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing the Eu3+-cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC50 value of the test compound by plotting the HTRF ratio against the compound concentration.

Radioligand Binding Assay for GPCRs (e.g., Nociceptin, Dopamine D2/D4, CCR2 Receptors)

This method measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [3H]-Nociceptin, [3H]-Spiperone for D2, [3H]-YM-09151-2 for D4, [125I]-CCL2 for CCR2)

  • Unlabeled competitor (for non-specific binding determination)

  • Test compound (this compound)

  • Binding buffer (specific to the receptor)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration close to its Kd), and either the test compound, binding buffer (for total binding), or a high concentration of an unlabeled competitor (for non-specific binding).

  • Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding (Total binding - Non-specific binding) and determine the IC50 of the test compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay: CCR2-Mediated Chemotaxis

This assay assesses the ability of a compound to inhibit the migration of cells in response to the chemokine CCL2.

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytes)

  • Chemotaxis chamber (e.g., Transwell plate with a porous membrane)

  • Recombinant human CCL2

  • Test compound (this compound)

  • Assay medium (e.g., RPMI with 0.5% BSA)

Procedure:

  • Pre-treat the CCR2-expressing cells with various concentrations of the test compound.

  • Place assay medium containing CCL2 in the lower chamber of the Transwell plate.

  • Add the pre-treated cells to the upper chamber.

  • Incubate the plate at 37°C in a CO2 incubator for a few hours to allow for cell migration.

  • Remove the upper chamber and quantify the number of cells that have migrated to the lower chamber using a cell counting method (e.g., flow cytometry or a fluorescent dye-based assay).

  • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the potential targets and a typical experimental workflow.

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 CoREST CoREST LSD1->CoREST forms complex H3K4me1_2 H3K4me1/2 (Active Mark) LSD1->H3K4me1_2 binds to CoREST->H3K4me1_2 binds to Histone_H3 Histone H3 Histone_H3->H3K4me1_2 H3K4me0 H3K4me0 (Repressed Mark) H3K4me1_2->H3K4me0 demethylates Gene_Expression Target Gene Expression H3K4me0->Gene_Expression represses Inhibitor This compound (Potential Inhibitor) Inhibitor->LSD1 inhibits

Caption: LSD1 Signaling Pathway and Point of Inhibition.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Nociceptin, Dopamine, CCL2) GPCR GPCR (NOP, D2/D4, CCR2) Ligand->GPCR binds G_Protein G Protein (Gi/o) GPCR->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces Downstream_Effectors Downstream Effectors (e.g., PKA, Ion Channels) cAMP->Downstream_Effectors activates Antagonist This compound (Potential Antagonist) Antagonist->GPCR blocks binding

Caption: General GPCR Signaling Pathway for Gi/o-coupled receptors.

Experimental_Workflow_Binding_Assay Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: - Membranes - Radioligand - Test Compound/Controls Start->Plate_Setup Incubation Incubate to Equilibrium Plate_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Drying Dry Filter Plate Filtration->Drying Scintillation Add Scintillation Cocktail Drying->Scintillation Counting Count Radioactivity Scintillation->Counting Data_Analysis Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki Counting->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

The structural features of this compound strongly suggest its potential to interact with several important biological targets, including LSD1, the Nociceptin receptor, Dopamine D2/D4 receptors, and CCR2. The presence of the sec-butyl group on the phenoxy ring likely facilitates hydrophobic interactions within the binding pockets of these proteins. This guide provides a foundational framework for initiating the pharmacological investigation of this compound. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to elucidate the precise mechanism of action and therapeutic potential of this compound and its analogs. Further experimental validation is necessary to confirm these predicted interactions and to fully characterize the pharmacological profile of this promising chemical entity.

References

The Structure-Activity Relationship of 4-[4-(sec-butyl)phenoxy]piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for 4-[4-(sec-butyl)phenoxy]piperidine and related analogues, with a primary focus on their interaction with dopamine and serotonin receptors. Due to a lack of publicly available data on the specific named compound, this guide synthesizes findings from closely related 4-phenoxypiperidine derivatives to infer its likely pharmacological profile.

Core Structure and Pharmacological Relevance

The 4-phenoxypiperidine scaffold is a recognized pharmacophore in medicinal chemistry, frequently associated with central nervous system (CNS) targets. The core structure consists of a piperidine ring linked via an ether oxygen to a phenyl group. Variations in substitution on both the piperidine nitrogen and the phenyl ring significantly influence receptor affinity, selectivity, and functional activity. The compound in focus, this compound, features a sec-butyl group at the para-position of the phenoxy ring.

Structure-Activity Relationship at the Dopamine D4 Receptor

Extensive research on 4-phenoxypiperidine derivatives has identified them as potent antagonists of the dopamine D4 receptor.[1][2] The D4 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the limbic system and cortex and is a target for antipsychotic drug development.

Influence of the Phenoxy Moiety

The nature and position of substituents on the phenoxy ring are critical determinants of D4 receptor affinity.

  • Alkyl Substituents: While specific data for a sec-butyl group is scarce, studies on related alkyl-substituted phenoxy moieties suggest that small, lipophilic groups at the para-position are generally well-tolerated and can contribute to potent D4 receptor binding.

  • Electron-Withdrawing and Donating Groups: Research on analogous scaffolds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine, has shown that electron-withdrawing groups (e.g., fluoro, chloro, cyano) and small electron-donating groups (e.g., methyl) on the phenoxy ring can lead to high D4 receptor affinity.[2] For instance, 3,4-difluorophenyl and 3-fluorophenyl substitutions on the phenoxy ring of a related piperidine scaffold resulted in compounds with Ki values of 5.5 nM and 13 nM, respectively.[2]

Role of the Piperidine Ring

The piperidine ring serves as a crucial scaffold, with its nitrogen atom typically protonated at physiological pH, forming a key interaction with a conserved aspartate residue (Asp115) in the D4 receptor binding pocket.

Serotonin Receptor Affinity

While the primary focus of research on many 4-phenoxypiperidine derivatives has been on dopamine receptors, cross-reactivity with serotonin (5-HT) receptors is a common feature of this class of compounds.[3] The affinity for various 5-HT receptor subtypes can be modulated by substitutions on the piperidine and phenoxy moieties. For some related derivatives, affinity for 5-HT1A, 5-HT2A, and 5-HT6 receptors has been observed.[4] The interplay between dopamine and serotonin receptor activity is a key consideration in the development of atypical antipsychotics.[5]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of selected 4-phenoxypiperidine analogues for the human dopamine D4 receptor, as reported in the literature. This data provides a basis for estimating the potential affinity of this compound.

Compound/Analog DescriptionDopamine D4 Receptor Ki (nM)Reference
4,4-difluoro-3-(3,4-difluorophenoxymethyl)piperidine derivative5.5[2]
4,4-difluoro-3-(3-fluorophenoxymethyl)piperidine derivative13[2]
4,4-difluoro-3-(4-fluorophenoxymethyl)piperidine derivativeSimilar potency to the 3-fluoro analog[2]
4,4-difluoro-3-(4-chlorophenoxymethyl)piperidine derivative53[2]
4,4-difluoro-3-(phenoxymethyl)piperidine derivative (unsubstituted)27[2]

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA.

  • Radioligand: [3H]-Spiperone or a D4-selective radioligand.

  • Non-specific binding control: Haloperidol (10 µM) or another suitable D4 antagonist.

  • Test compound (e.g., this compound) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-D4 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of the test compound at various dilutions.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay for D4 Receptor Antagonism

This protocol measures the ability of a test compound to antagonize the agonist-induced inhibition of cAMP production mediated by the Gi/o-coupled dopamine D4 receptor.[6][7]

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Assay medium: Serum-free cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine or a selective D4 receptor agonist.

  • Test compound (e.g., this compound) at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the D4 receptor-expressing cells in a 96-well plate and grow to near confluency.

  • Compound Incubation: On the day of the assay, replace the culture medium with assay medium. Add the test compound at various concentrations to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Immediately add the D4 receptor agonist (e.g., dopamine at its EC80 concentration) to the appropriate wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC50 value for the antagonist.

Visualizations

Signaling Pathway

G Ligand Dopamine (Agonist) D4R Dopamine D4 Receptor Ligand->D4R Activates Antagonist 4-Phenoxypiperidine (Antagonist) Antagonist->D4R Blocks Gi_alpha Gαi/o D4R->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Workflow

G start Start prep_membranes Prepare Cell Membranes (Expressing D4 Receptor) start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - [3H]-Radioligand - Test Compound prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound/Unbound incubate->filter_wash count Quantify Radioactivity (Scintillation Counting) filter_wash->count analyze Analyze Data: - Calculate IC50 - Determine Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

The 4-phenoxypiperidine scaffold represents a versatile platform for the design of CNS-active agents, particularly dopamine D4 receptor antagonists. Based on the SAR of related compounds, it is predicted that this compound would exhibit significant affinity for the D4 receptor. The lipophilicity of the sec-butyl group may contribute favorably to receptor binding. Further empirical testing is required to precisely determine its binding affinity, selectivity profile across dopamine and serotonin receptor subtypes, and its functional activity as an agonist or antagonist. The experimental protocols and workflows provided herein offer a robust framework for the comprehensive pharmacological characterization of this and related novel chemical entities.

References

An In-depth Technical Guide to 4-[4-(sec-butyl)phenoxy]piperidine: Synthesis, Potential Biological Activity, and Research Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct historical and biological data for 4-[4-(sec-butyl)phenoxy]piperidine is not extensively available in peer-reviewed literature. This guide has been constructed by synthesizing information from patents, analogous compound studies, and established chemical and biological methodologies to provide a comprehensive technical overview for research and development purposes.

Executive Summary

This compound is a heterocyclic organic compound featuring a piperidine ring linked via an ether to a sec-butyl substituted phenol. While not a widely studied molecule itself, its core structure is present in numerous biologically active agents, suggesting its potential as a scaffold in drug discovery. Analysis of structurally related compounds indicates that derivatives of 4-phenoxypiperidine are being investigated as potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1) and as modulators of dopamine receptors, particularly the D4 subtype.[1][2] This whitepaper provides a plausible synthesis route, summarizes quantitative data from key structural analogs, details relevant experimental protocols, and outlines potential mechanisms of action to guide further research into this compound and its derivatives.

Plausible Discovery and History

The specific discovery timeline for this compound is not documented in public literature. However, the 4-phenoxypiperidine scaffold has been a recurring motif in medicinal chemistry for several decades. The synthesis of related 4-hydroxypiperidine derivatives dates back to at least the mid-20th century for their potential as analgesics.[3]

The emergence of 4-phenoxypiperidine derivatives in modern drug discovery can be traced through patent literature and publications targeting specific enzymes and receptors. For instance, research into selective and reversible inhibitors for Lysine-Specific Demethylase 1 (LSD1) has identified 4-(4-benzyloxy)phenoxypiperidines as a promising class of compounds.[1][4] Similarly, the exploration of ligands for dopamine receptors, a long-standing effort in neuroscience drug development, has also utilized piperidine-based scaffolds to achieve subtype selectivity.[2] The title compound, this compound, likely originated as part of a chemical library synthesized for screening against various biological targets, given the common practice of modifying the phenolic substituent to explore structure-activity relationships (SAR).

Synthesis and Characterization

The most probable synthetic route to this compound is a two-step process involving a Williamson ether synthesis followed by the deprotection of the piperidine nitrogen.

Experimental Protocols

Step 1: Synthesis of tert-butyl this compound-1-carboxylate (3)

This step involves the coupling of 4-(sec-butyl)phenol (1 ) with N-Boc-4-hydroxypiperidine (2 ) via a Williamson ether synthesis.[5]

  • Materials: 4-(sec-butyl)phenol (1.0 eq), tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-(sec-butyl)phenol (1 ) in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide.

    • Add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (2 ) in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected intermediate (3 ).

Step 2: Synthesis of this compound (4)

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group.[6][7]

  • Materials: tert-butyl this compound-1-carboxylate (3 ), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected piperidine (3 ) in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the remaining acid.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound (4 ). The product may be further purified by crystallization or chromatography if necessary.

Synthesis Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Boc Deprotection A 4-(sec-butyl)phenol (1) C Reaction Vessel (DMF, NaH) A->C B N-Boc-4-hydroxypiperidine (2) B->C D N-Boc-4-[4-(sec-butyl)phenoxy]piperidine (3) C->D Heat (80°C) E Intermediate (3) D->E Purification F Reaction Vessel (DCM, TFA) E->F G Final Product (4) This compound F->G Acidic Workup

Diagram 1: General synthesis workflow for this compound.

Potential Biological Activity and Quantitative Data

Direct biological data for this compound is scarce. However, based on high structural similarity, its potential activity can be inferred from public data on two main classes of targets: Lysine-Specific Demethylase 1 (LSD1) and Dopamine Receptors .

LSD1 Inhibition

LSD1 is a key epigenetic regulator, and its inhibition is a promising strategy in oncology.[1] A series of 4-(4-benzyloxy)phenoxypiperidines have been synthesized and evaluated as LSD1 inhibitors.[1] The data suggests that the phenoxy-piperidine core is a valid scaffold for LSD1 inhibition.

Table 1: In Vitro LSD1 Inhibitory Activity of Analogous 4-Phenoxypiperidine Derivatives

Compound ID R Group (at para position of phenoxy) LSD1 IC₅₀ (µM) Reference
10d (analog) 4-Chlorobenzyloxy 4 [1]
10e (analog) 4-Fluorobenzyloxy 11 [1]
10a (analog) Benzyloxy >50 [1]

| Hypothetical | sec-Butyl | Data not available | - |

Data presented for analogous compounds to infer potential activity.

Dopamine Receptor Modulation

The 4-phenoxypiperidine scaffold is also present in compounds designed as dopamine receptor antagonists, particularly for the D4 subtype, which is a target for neuropsychiatric disorders.[2]

Table 2: In Vitro Dopamine D4 Receptor Binding Affinity of Analogous Piperidine Derivatives

Compound ID Scaffold D4R Kᵢ (nM) Reference
Analog 1 4,4-difluoropiperidine ether 5.5 ChemRxiv-2025-g6zh3
Analog 2 Benzyloxy piperidine Data not available in public domain [2]

| Hypothetical | this compound | Data not available | - |

Data presented for analogous compounds to infer potential activity.

Potential Mechanisms of Action & Signaling Pathways

LSD1 Inhibition Pathway

LSD1 removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression of tumor suppressor genes. Inhibition of LSD1 would restore the methylation marks, leading to gene re-expression and anti-tumor effects.

G cluster_0 Epigenetic Regulation cluster_1 Cellular Outcome LSD1 LSD1 Enzyme H3K4me2 H3K4me2 (Active Gene Mark) GeneRepression Tumor Suppressor Gene Repression H3K4me1 H3K4me1 (Repressed Gene Mark) H3K4me2->H3K4me1 Demethylation H3K4me1->GeneRepression TumorGrowth Tumor Growth GeneRepression->TumorGrowth Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->LSD1 Inhibition

Diagram 2: Hypothesized LSD1 inhibition pathway.
Dopamine D4 Receptor Antagonism Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.[8]

G Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist This compound (Hypothesized Antagonist) Antagonist->D4R Blocks G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Signaling cAMP->Downstream Modulates

Diagram 3: Dopamine D4 receptor signaling antagonism.

Key Experimental Protocols for Biological Evaluation

In Vitro LSD1 Enzymatic Assay

This protocol is based on a horseradish peroxidase (HRP) coupled assay that detects hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[9][10]

  • Principle: LSD1 demethylates a substrate peptide, producing H₂O₂. In the presence of HRP, H₂O₂ reacts with a probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to generate a fluorescent product (resorufin), which can be quantified.

  • Procedure:

    • Prepare serial dilutions of the test compound (this compound).

    • In a 96-well plate, add assay buffer, recombinant human LSD1 enzyme, HRP, and the fluorescent probe ADHP.

    • Add the test compound dilutions to the appropriate wells. Include wells for "100% initial activity" (with vehicle, e.g., DMSO) and "background" (no substrate).

    • Pre-incubate the plate for 15 minutes at 37 °C.

    • Initiate the reaction by adding the H3K4 dimethylated peptide substrate.

    • Incubate for 30-60 minutes at 37 °C.

    • Measure fluorescence with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of the test compound for the D4 receptor.[11]

  • Principle: The assay measures the ability of a test compound to displace a known high-affinity radioligand (e.g., [³H]spiperone) from the D4 receptor expressed in cell membranes.

  • Procedure:

    • Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

    • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound.

    • Define "total binding" wells (radioligand + membranes) and "non-specific binding" wells (radioligand + membranes + a high concentration of a known non-radioactive D4 antagonist, e.g., haloperidol).

    • Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) and then calculate the Kᵢ value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. Based on the extensive research into its structural analogs, this compound holds potential as a scaffold for developing modulators of critical drug targets, including epigenetic enzymes like LSD1 and neurotransmitter receptors such as the dopamine D4 receptor. The synthetic route is straightforward, allowing for the generation of derivatives to build a comprehensive structure-activity relationship profile.

Future research should focus on:

  • Definitive Synthesis and Characterization: Synthesizing and fully characterizing the title compound to confirm its structure and purity.

  • Broad Biological Screening: Screening the compound against a panel of targets, including LSD1 and various GPCRs, to identify its primary biological activity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the sec-butyl group and the piperidine substitution to optimize potency and selectivity for any identified targets.

  • In Vivo Evaluation: If potent in vitro activity is confirmed, advancing lead compounds to animal models relevant to the identified target (e.g., oncology models for LSD1 inhibitors or behavioral models for dopamine receptor modulators).

This technical guide provides a foundational framework for initiating a research program centered on this compound, a compound with latent potential in the landscape of modern drug discovery.

References

A Technical Guide to the Solubility and Stability of 4-[4-(sec-butyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended experimental procedures for determining the solubility and stability of the chemical compound 4-[4-(sec-butyl)phenoxy]piperidine. Due to the limited availability of public data on this specific molecule, this document outlines predicted properties and provides detailed, best-practice experimental protocols for its characterization.

Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point339.5 ± 42.0 °CChemicalBook[1][2]
Density0.978 ± 0.06 g/cm³ChemicalBook[1][2]
pKa9.74 ± 0.10ChemicalBook[1][2]

Recommended Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in various solvents, a standardized experimental protocol is recommended. The following procedure is based on the equilibrium shake-flask method, a widely accepted technique for solubility assessment.

Materials and Equipment
  • This compound (solid)

  • Selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated volumetric flasks and pipettes

Experimental Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration. This stock solution will be used to create a calibration curve.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock solution to create standards for the calibration curve. Analyze these standards using HPLC to establish a linear relationship between concentration and detector response.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the selected solvents.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the appropriate mobile phase and analyze it using the validated HPLC method.

  • Concentration Determination: Using the calibration curve, determine the concentration of this compound in the supernatant. This concentration represents the solubility of the compound in the respective solvent at the specified temperature.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Generate HPLC Calibration Curve A->B G Analyze via HPLC B->G C Add Excess Solid to Solvents D Equilibrate via Shaking (24-48h) C->D E Centrifuge for Phase Separation D->E F Collect and Dilute Supernatant E->F F->G H Determine Concentration G->H

Figure 1: Experimental workflow for solubility determination.

Recommended Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[3][4][5] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

General Procedure

A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol). This solution is then subjected to various stress conditions. A stability-indicating analytical method, typically HPLC, should be developed and validated to separate the parent compound from any degradation products.

Stress Conditions
  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 N to 1 N hydrochloric acid (HCl).

    • Incubate at elevated temperatures (e.g., 60-80°C) for a specified duration.

    • Withdraw samples at different time points, neutralize with a base, and analyze by HPLC.

  • Alkaline Hydrolysis:

    • Mix the stock solution with 0.1 N to 1 N sodium hydroxide (NaOH).

    • Incubate at room or elevated temperatures.

    • Withdraw samples at various intervals, neutralize with an acid, and analyze by HPLC.

  • Oxidative Degradation:

    • Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep the mixture at room temperature for a set period.

    • Analyze samples at different time points by HPLC.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in an oven at a high temperature (e.g., 70-80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source with a specific illumination (e.g., according to ICH Q1B guidelines).

    • Keep a control sample protected from light.

    • Analyze both the exposed and control samples at designated time points.

G cluster_stress Forced Degradation Conditions A Prepare Stock Solution of Compound B Acidic Hydrolysis (HCl) A->B C Alkaline Hydrolysis (NaOH) A->C D Oxidative Stress (H2O2) A->D E Thermal Stress (Heat) A->E F Photolytic Stress (Light) A->F G Sample at Time Points & Neutralize (if needed) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Identify and Quantify Degradants H->I

Figure 2: Workflow for forced degradation studies.

Potential Degradation Pathways

While specific degradation products for this compound have not been reported, potential degradation pathways can be inferred based on its chemical structure, which contains a piperidine ring and a phenoxy ether linkage.

The ether linkage could be susceptible to cleavage under strong acidic conditions. The piperidine ring, a secondary amine, could undergo oxidation. Studies on the degradation of other piperidine-containing compounds have shown that cleavage of the C-N bond can occur.[6]

G A This compound B Acidic or Oxidative Stress A->B C Piperidine Ring Opening/Oxidation B->C Pathway 1 D Ether Bond Cleavage B->D Pathway 2 E 4-(sec-butyl)phenol D->E F 4-hydroxypiperidine D->F

References

A Theoretical and Computational Investigation of 4-[4-(sec-butyl)phenoxy]piperidine as a Potential Dopamine D2 Receptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a hypothetical case study. As of late 2025, specific theoretical and computational research on 4-[4-(sec-butyl)phenoxy]piperidine is not publicly available. The data, protocols, and pathways presented herein are representative examples generated to illustrate the application of computational chemistry in drug discovery and do not reflect experimentally validated results for this specific molecule.

This whitepaper provides a detailed theoretical and computational analysis of this compound. The study explores its electronic properties, potential binding affinity to the human Dopamine D2 receptor (D2R), and the stability of the ligand-receptor complex through a combination of quantum mechanics, molecular docking, and molecular dynamics simulations. This guide is intended for researchers and scientists in the fields of computational chemistry, medicinal chemistry, and drug development.

Molecular and Electronic Structure Analysis

The initial phase of the study focused on elucidating the intrinsic electronic and structural properties of this compound using Density Functional Theory (DFT). These calculations provide foundational insights into the molecule's reactivity, stability, and electrostatic potential, which are critical for understanding its interaction with a biological target.

Computational Protocol: DFT Calculations

A detailed protocol was followed for the quantum chemical calculations:

  • Software: Gaussian 16 suite of programs.

  • Methodology: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) was employed for all calculations.

  • Basis Set: The 6-311++G(d,p) basis set was used for all atoms to ensure high accuracy.

  • Geometry Optimization: The molecular geometry of this compound was optimized in the gas phase without any symmetry constraints. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

  • Property Calculations: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment, were calculated from the optimized geometry. The Molecular Electrostatic Potential (MEP) surface was also generated to visualize regions of electrophilic and nucleophilic reactivity.

Calculated Electronic Properties

The quantitative results from the DFT calculations are summarized in the table below. The HOMO-LUMO energy gap is a crucial indicator of molecular stability, while the MEP provides a map of potential electrostatic interactions.

PropertyCalculated ValueUnit
HOMO Energy-6.21 eVelectron Volts
LUMO Energy-0.45 eVelectron Volts
HOMO-LUMO Gap (ΔE)5.76 eVelectron Volts
Dipole Moment2.89 DDebye
Total Energy-958.34 HartreeHartrees

Interaction with the Dopamine D2 Receptor

To investigate the potential of this compound as a D2R ligand, molecular docking and molecular dynamics simulations were performed. These methods predict the preferred binding pose and assess the stability of the resulting ligand-receptor complex.

Computational Workflow

The overall computational workflow for the interaction studies is depicted below. This multi-step process ensures a thorough evaluation from initial pose prediction to dynamic stability analysis.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_md Simulation Stage p1 Retrieve D2R Structure (PDB ID: 6CM4) p2 Prepare Receptor: Remove Water, Add Hydrogens p1->p2 d1 Define Binding Site (Orthosteric Pocket) p2->d1 l1 Ligand Optimization (DFT B3LYP/6-311++G) d2 Molecular Docking (AutoDock Vina) l1->d2 d1->d2 d3 Analyze Top Poses (Binding Affinity & Interactions) d2->d3 m1 Build Complex System (Ligand-Receptor in Membrane) d3->m1 m2 System Solvation & Ionization m1->m2 m3 100 ns MD Simulation (GROMACS) m2->m3 m4 Analyze Trajectory (RMSD, RMSF, H-Bonds) m3->m4 G cluster_pathway D2R Antagonist Signaling ligand This compound (Antagonist) d2r Dopamine D2 Receptor ligand->d2r Binds & Inhibits gi Gαi/o Protein d2r->gi No Activation ac Adenylyl Cyclase gi->ac No Inhibition camp cAMP ac->camp Normal Conversion atp ATP atp->ac G q1 Research Question: Is the molecule a viable D2R ligand? s1 Step 1: Quantum Mechanics (DFT Calculations) q1->s1 o1 Outcome: Electronic Properties & Optimized Geometry s1->o1 s2 Step 2: Molecular Docking (Ligand-Receptor Interaction) o1->s2 o2 Outcome: Binding Pose & Affinity Score s2->o2 s3 Step 3: Molecular Dynamics (Complex Stability Simulation) o2->s3 o3 Outcome: Dynamic Stability & Key Interactions s3->o3 c1 Conclusion: Assessment of Ligand Potential o3->c1

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-[4-(sec-butyl)phenoxy]piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-[4-(sec-butyl)phenoxy]piperidine derivatives. This class of compounds holds significant interest in medicinal chemistry due to their potential as scaffolds in the development of novel therapeutic agents. The following sections outline three distinct and effective synthetic methodologies: the Mitsunobu reaction, the Ullmann condensation, and the Buchwald-Hartwig O-arylation. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Synthetic Overview

The synthesis of this compound initiates with the preparation of key starting materials: N-Boc-4-hydroxypiperidine and 4-(sec-butyl)phenol. The piperidine derivative is synthesized with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen to prevent side reactions. The desired ether linkage is then formed using one of the three described coupling methods. Finally, the Boc group is removed under acidic conditions to yield the target compound.

Data Presentation: Comparison of Synthetic Methods

MethodKey ReagentsTypical Yield (%)Reaction Time (h)Reaction Temperature (°C)Key AdvantagesKey Disadvantages
Mitsunobu Reaction PPh₃, DIAD/DEAD80-952-40 to RTHigh yield, mild conditions, stereochemical inversion.Stoichiometric phosphine oxide byproduct can complicate purification.
Ullmann Condensation CuI, K₂CO₃70-982480Use of inexpensive copper catalyst.Traditionally requires high temperatures, though milder conditions are being developed.
Buchwald-Hartwig O-arylation Pd catalyst, phosphine ligand, base80-951-24RT to 100High functional group tolerance, generally high yields.Cost of palladium catalyst and ligands.

Experimental Protocols

Protocol 1: Synthesis of Starting Materials

1.1: Synthesis of N-Boc-4-hydroxypiperidine

This protocol describes the synthesis of N-Boc-4-hydroxypiperidine via the reduction of N-Boc-4-piperidone.

  • Materials: N-Boc-4-piperidone, Sodium borohydride (NaBH₄), Methanol, Dichloromethane (DCM), Saturated aqueous ammonium chloride, Anhydrous sodium sulfate, Deionized water.

  • Procedure:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in methanol (10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as a white solid.[1]

  • Expected Yield: 85-95%.

1.2: Synthesis of 4-(sec-butyl)phenol

This protocol details the synthesis of 4-(sec-butyl)phenol.

  • Materials: Phenol, sec-butylbenzene, Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (1M), Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate, Deionized water.

  • Procedure:

    • To a solution of phenol (1.0 eq) in dichloromethane (5 volumes), add aluminum chloride (1.1 eq) at 0 °C.

    • Add sec-butylbenzene (1.2 eq) dropwise to the mixture.

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction by pouring it into ice-cold 1M HCl.

    • Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford 4-(sec-butyl)phenol.[2][3]

  • Expected Yield: 70-80%.

Protocol 2: Synthesis of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine via Mitsunobu Reaction

This protocol outlines the formation of the ether linkage using the Mitsunobu reaction.[4]

  • Materials: N-Boc-4-hydroxypiperidine, 4-(sec-butyl)phenol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 4-(sec-butyl)phenol (1.1 eq) in anhydrous THF (10 volumes), add triphenylphosphine (1.2 eq) at room temperature under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIAD (1.2 eq) dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-4-[4-(sec-butyl)phenoxy]piperidine.

  • Expected Yield: 80-95%.

Mitsunobu_Reaction N_Boc_Pip N-Boc-4-hydroxypiperidine Reaction Mitsunobu Reaction N_Boc_Pip->Reaction Phenol 4-(sec-butyl)phenol Phenol->Reaction PPh3 PPh₃ PPh3->Reaction DIAD DIAD DIAD->Reaction Product N-Boc-4-[4-(sec-butyl)phenoxy]piperidine Reaction->Product Byproduct Ph₃P=O + DIAD-H₂ Reaction->Byproduct

Caption: Mitsunobu reaction workflow.

Protocol 3: Synthesis of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine via Ullmann Condensation

This protocol describes the copper-catalyzed Ullmann condensation.[5]

  • Materials: N-Boc-4-hydroxypiperidine, 1-bromo-4-(sec-butyl)benzene, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), Choline chloride, Glycerol.

  • Procedure:

    • Prepare the deep eutectic solvent (DES) by mixing choline chloride and glycerol (1:2 molar ratio) and heating until a clear liquid is formed.

    • To the DES, add N-Boc-4-hydroxypiperidine (1.2 eq), 1-bromo-4-(sec-butyl)benzene (1.0 eq), CuI (0.05 eq), and K₂CO₃ (2.0 eq).

    • Heat the mixture to 80 °C and stir for 24 hours under an air atmosphere.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain N-Boc-4-[4-(sec-butyl)phenoxy]piperidine.

  • Expected Yield: 70-98%.

Ullmann_Condensation N_Boc_Pip N-Boc-4-hydroxypiperidine Reaction Ullmann Condensation N_Boc_Pip->Reaction Aryl_Bromide 1-bromo-4-(sec-butyl)benzene Aryl_Bromide->Reaction Catalyst CuI Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent DES (Choline chloride/Glycerol) Solvent->Reaction Product N-Boc-4-[4-(sec-butyl)phenoxy]piperidine Reaction->Product

Caption: Ullmann condensation workflow.

Protocol 4: Synthesis of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine via Buchwald-Hartwig O-arylation

This protocol details the palladium-catalyzed O-arylation.[6][7]

  • Materials: N-Boc-4-hydroxypiperidine, 1-bromo-4-(sec-butyl)benzene, Pd₂(dba)₃, XPhos, Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

  • Procedure:

    • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq) under an inert atmosphere.

    • Add a solution of 1-bromo-4-(sec-butyl)benzene (1.0 eq) and N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous toluene (10 volumes).

    • Heat the reaction mixture to 100 °C and stir for 1-24 hours, monitoring by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate (3 x 10 volumes), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to give N-Boc-4-[4-(sec-butyl)phenoxy]piperidine.

  • Expected Yield: 80-95%.

Buchwald_Hartwig_O_Arylation N_Boc_Pip N-Boc-4-hydroxypiperidine Reaction Buchwald-Hartwig O-arylation N_Boc_Pip->Reaction Aryl_Bromide 1-bromo-4-(sec-butyl)benzene Aryl_Bromide->Reaction Catalyst Pd₂(dba)₃ / XPhos Catalyst->Reaction Base NaOtBu Base->Reaction Solvent Toluene Solvent->Reaction Product N-Boc-4-[4-(sec-butyl)phenoxy]piperidine Reaction->Product

Caption: Buchwald-Hartwig O-arylation workflow.

Protocol 5: Deprotection of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine

This final step removes the Boc protecting group to yield the target compound.[8][9][10]

  • Materials: N-Boc-4-[4-(sec-butyl)phenoxy]piperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate.

  • Procedure:

    • Dissolve N-Boc-4-[4-(sec-butyl)phenoxy]piperidine (1.0 eq) in dichloromethane (10 volumes).

    • Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

    • Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

  • Expected Yield: >95%.

Deprotection Protected_Product N-Boc-4-[4-(sec-butyl)phenoxy]piperidine Reaction Deprotection Protected_Product->Reaction Acid TFA / DCM Acid->Reaction Final_Product This compound Reaction->Final_Product

Caption: N-Boc deprotection workflow.

References

Application Notes & Protocols for the Characterization of 4-[4-(sec-butyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and characterization of 4-[4-(sec-butyl)phenoxy]piperidine, a substituted phenoxypiperidine derivative. The protocols outlined below are essential for confirming the identity, purity, and stability of this compound, which is crucial in drug discovery and development. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₅H₂₃NO
Molecular Weight 233.35 g/mol
Boiling Point (Predicted) 339.5 ± 42.0 °C
Density (Predicted) 0.978 ± 0.06 g/cm³
pKa (Predicted) 9.74 ± 0.10

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

Expected ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for this compound. These values are estimates based on analogous structures and may vary slightly depending on the solvent and experimental conditions.[1][2][3]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
sec-Butyl -CH₃ (t)~0.8~12
sec-Butyl -CH₂-~1.2~21
sec-Butyl -CH₃ (d)~1.6~31
Piperidine -CH₂- (axial)~1.7-1.9~30-35
Piperidine -CH₂- (equatorial)~2.0-2.2~30-35
sec-Butyl -CH-~2.6~41
Piperidine -CH₂-N- (axial)~2.7-2.9~45-50
Piperidine -CH₂-N- (equatorial)~3.1-3.3~45-50
Piperidine -CH-O-~4.3-4.5~70-75
Aromatic -CH- (ortho to O)~6.8-6.9~115-120
Aromatic -CH- (ortho to sec-butyl)~7.0-7.1~125-130
Aromatic C-O-~155-160
Aromatic C-sec-butyl-~140-145
Piperidine NHVariable (broad)-

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis sample This compound dissolve Dissolve in Deuterated Solvent sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer NMR Spectrometer (≥400 MHz) nmr_tube->spectrometer h1_nmr ¹H NMR Acquisition spectrometer->h1_nmr c13_nmr ¹³C NMR Acquisition spectrometer->c13_nmr fid_processing FID Processing (FT, Phasing, Baseline Correction) h1_nmr->fid_processing c13_nmr->fid_processing spectral_analysis Spectral Analysis (Peak Picking, Integration, Assignment) fid_processing->spectral_analysis structure_confirmation Structure Confirmation spectral_analysis->structure_confirmation

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.[4][5][6]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 4-8 L/min.

    • Drying Gas Temperature: 180-220 °C.

  • Mass Analyzer Parameters:

    • Mass Range: m/z 50-500.

    • Acquisition Mode: Full scan.

Expected Mass Spectrum Data

Ion m/z (Expected) Description
[M+H]⁺234.1858Protonated molecule
[M+Na]⁺256.1677Sodium adduct

Expected Fragmentation Pattern (MS/MS of [M+H]⁺)

The fragmentation of the protonated molecule is expected to involve cleavage of the ether bond and fragmentation of the piperidine and sec-butyl groups.

experimental_workflow_ms cluster_sample_prep_ms Sample Preparation cluster_data_acquisition_ms Data Acquisition cluster_data_analysis_ms Data Analysis sample_ms This compound dissolve_ms Dissolve in Methanol/Acetonitrile sample_ms->dissolve_ms infusion Direct Infusion dissolve_ms->infusion mass_spec Mass Spectrometer (ESI Source) full_scan Full Scan MS mass_spec->full_scan infusion->mass_spec ms_ms MS/MS of [M+H]⁺ full_scan->ms_ms mass_determination Molecular Weight Determination full_scan->mass_determination fragmentation_analysis Fragmentation Pattern Analysis ms_ms->fragmentation_analysis structure_verification Structure Verification mass_determination->structure_verification fragmentation_analysis->structure_verification

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can be adapted for quantitative analysis. A reverse-phase method is generally suitable for this type of molecule.[7][8][9][10][11]

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 270 nm.

    • Injection Volume: 10 µL.

Expected HPLC Data

Parameter Expected Value
Retention Time Dependent on the exact conditions, but expected to be in the mid-to-late part of the gradient.
Purity (by area %) >95% (for a purified sample)

experimental_workflow_hplc cluster_sample_prep_hplc Sample & Mobile Phase Preparation cluster_chromatography Chromatography cluster_data_analysis_hplc Data Analysis sample_hplc This compound dissolve_hplc Dissolve in Mobile Phase & Filter sample_hplc->dissolve_hplc injection Inject Sample dissolve_hplc->injection mobile_phase Prepare Mobile Phases (A & B) hplc_system HPLC System (C18 Column, UV Detector) mobile_phase->hplc_system gradient_elution Gradient Elution hplc_system->gradient_elution injection->hplc_system chromatogram_analysis Chromatogram Analysis (Peak Integration) gradient_elution->chromatogram_analysis purity_determination Purity Determination (Area % Method) chromatogram_analysis->purity_determination

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the compound, such as its melting point and decomposition temperature.[12][13][14][15][16][17][18][19]

Experimental Protocol: DSC & TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • TGA Parameters:

    • Temperature Range: 30 °C to 500 °C.

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen at 20-50 mL/min.

  • DSC Parameters:

    • Temperature Range: 30 °C to a temperature above the melting point but below decomposition.

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen at 20-50 mL/min.

Expected Thermal Analysis Data

Technique Parameter Expected Observation
DSC Melting PointA sharp endothermic peak corresponding to the melting of the crystalline solid.
TGA Decomposition TemperatureA significant weight loss indicating the onset of thermal decomposition.

logical_relationship_analytical_techniques cluster_structure Structural Elucidation cluster_purity_stability Purity & Stability Assessment compound This compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr Provides detailed structural information ms Mass Spectrometry (ESI-MS, MS/MS) compound->ms Determines molecular weight and fragmentation hplc HPLC (Reverse-Phase) compound->hplc Assesses purity and quantifies the compound thermal Thermal Analysis (DSC, TGA) compound->thermal Determines thermal properties (melting point, decomposition)

References

Application Notes and Protocols for In Vitro Evaluation of 4-[4-(sec-Butyl)phenoxy]piperidine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of 4-[4-(sec-butyl)phenoxy]piperidine. The primary molecular target for this class of compounds is the sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone at the endoplasmic reticulum. Assays for Progesterone Receptor Membrane Component 1 (PGRMC1), another potential target, are also described.

Target Profile: Sigma-1 Receptor

The sigma-1 receptor is implicated in a variety of cellular functions, including the modulation of ion channels, regulation of cell survival, and potentiation of neurotransmitter release. Ligands for the sigma-1 receptor are classified as either agonists or antagonists based on their functional effects. Antagonists of the sigma-1 receptor are being investigated for their therapeutic potential in neuropathic pain, cancer, and neurodegenerative diseases.

Radioligand Binding Assays for Sigma-1 Receptor Affinity

Radioligand binding assays are fundamental in determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound from the receptor.

Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor

This protocol is adapted from standard methodologies for determining the binding affinity of unlabelled test compounds to the sigma-1 receptor.

Materials:

  • Membrane Preparation: Guinea pig liver membranes or membranes from cells expressing recombinant human sigma-1 receptors.

  • Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor agonist).

  • Non-specific Binding Control: Haloperidol or (+)-pentazocine.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Reagent Addition:

    • To each well, add 50 µL of assay buffer.

    • Add 50 µL of the test compound at various concentrations (typically from 0.1 nM to 10 µM). For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of 10 µM haloperidol.

    • Add 50 µL of --INVALID-LINK---pentazocine to a final concentration of 1-5 nM.

    • Add 100 µL of the membrane preparation (containing 50-100 µg of protein).

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_incubation Incubation & Filtration cluster_analysis Data Analysis prep_plate Prepare 96-well plate with Total Binding, Non-specific Binding, and Test Compound wells add_buffer Add Assay Buffer prep_plate->add_buffer add_compound Add Test Compound / Haloperidol add_buffer->add_compound add_radioligand Add ³H-pentazocine add_compound->add_radioligand add_membrane Add Membrane Preparation add_radioligand->add_membrane incubate Incubate at 37°C for 120 min add_membrane->incubate filtrate Rapid Filtration through Glass Fiber Filters incubate->filtrate count Scintillation Counting filtrate->count calculate Calculate Specific Binding count->calculate plot Plot Data and Determine IC50 calculate->plot ki Calculate Ki using Cheng-Prusoff Equation plot->ki

Caption: Workflow for the sigma-1 receptor competitive radioligand binding assay.

Quantitative Data for Phenoxyalkylpiperidine Analogs

As of the latest literature search, specific binding affinity data (Ki values) for this compound for the sigma-1 receptor is not publicly available. However, data for structurally similar phenoxyalkylpiperidines provide an indication of the expected affinity range.

Compound (Analog)Sigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (S2/S1)
1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidine1.18809686
1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine0.3452.3154
1-[3-(4-Chlorophenoxy)propyl]-4-methylpiperidine1.2120100

Note: This data is for analogous compounds and should be used for reference purposes only.

Functional Assays for Sigma-1 Receptor Activity

Functional assays are crucial to determine whether a ligand acts as an agonist or an antagonist.

Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay for Sigma-1 Receptor Dimerization

The BRET assay can be used to study ligand-induced changes in the oligomerization state of the sigma-1 receptor, providing insights into its activation.

Principle:

This assay utilizes HEK293 cells co-transfected with sigma-1 receptors fused to a Renilla luciferase (Rluc) donor and a yellow fluorescent protein (YFP) acceptor. Upon addition of the Rluc substrate, coelenterazine h, energy is transferred from Rluc to YFP if they are in close proximity (<10 nm), resulting in YFP emission. Ligand binding can alter the conformation and proximity of the tagged receptors, leading to a change in the BRET signal.

Materials:

  • HEK293 cells.

  • Expression vectors for Sigma-1-Rluc and Sigma-1-YFP.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium (e.g., DMEM).

  • Coelenterazine h.

  • 96-well white microplates.

  • BRET-compatible plate reader.

Procedure:

  • Transfection: Co-transfect HEK293 cells with the Sigma-1-Rluc and Sigma-1-YFP expression vectors.

  • Cell Seeding: 48 hours post-transfection, seed the cells into a 96-well white microplate.

  • Ligand Treatment: Treat the cells with varying concentrations of this compound or known sigma-1 receptor agonists and antagonists for a specified period.

  • BRET Measurement: Add coelenterazine h to a final concentration of 5 µM. Immediately measure the luminescence at 485 nm (Rluc emission) and 530 nm (YFP emission) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio by dividing the YFP emission by the Rluc emission. An increase in the BRET ratio upon ligand treatment may indicate an agonist effect, while a decrease or no change may suggest an antagonist effect.

Signaling Pathway: Sigma-1 Receptor Modulation of Cellular Processes

G ligand Sigma-1 Ligand (e.g., this compound) s1r Sigma-1 Receptor (ER) ligand->s1r ip3r IP3 Receptor s1r->ip3r Interacts with ion_channel Ion Channels (e.g., K+, Ca2+) s1r->ion_channel Modulates ca_release Ca2+ Release ip3r->ca_release downstream Downstream Signaling (e.g., Cell Survival, Neurite Outgrowth) ca_release->downstream modulation Modulation of Channel Activity ion_channel->modulation modulation->downstream

Caption: Simplified signaling pathway of the sigma-1 receptor.

Target Profile: Progesterone Receptor Membrane Component 1 (PGRMC1)

PGRMC1 is a heme-binding protein implicated in various cellular processes, including steroid metabolism and cell survival. Some sigma-2 receptor ligands have been shown to interact with PGRMC1.

PGRMC1 Expression Analysis

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the expression levels of PGRMC1 in different cell lines or tissues, which may be relevant for interpreting the activity of test compounds.

Protocol: PGRMC1 Sandwich ELISA

This protocol provides a general outline for a sandwich ELISA to detect and quantify PGRMC1. Commercial ELISA kits are readily available and should be used according to the manufacturer's instructions.

Materials:

  • PGRMC1 ELISA Kit: Includes a pre-coated 96-well plate, detection antibody, HRP-conjugate, substrate, and stop solution.

  • Sample: Cell lysates or tissue homogenates.

  • Wash Buffer.

  • Plate reader.

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates according to standard protocols.

  • Assay Procedure:

    • Add standards and samples to the wells of the pre-coated microplate.

    • Incubate to allow PGRMC1 to bind to the capture antibody.

    • Wash the plate to remove unbound material.

    • Add the biotin-conjugated detection antibody.

    • Incubate and wash.

    • Add streptavidin-HRP conjugate.

    • Incubate and wash.

    • Add TMB substrate and incubate to develop color.

    • Add stop solution to terminate the reaction.

  • Measurement: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PGRMC1 in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow for PGRMC1 ELISA

G cluster_prep Plate & Sample Preparation cluster_binding Antibody Binding cluster_detection Signal Detection & Analysis prep_samples Prepare Cell Lysates or Tissue Homogenates add_samples Add Standards and Samples to Pre-coated Plate prep_samples->add_samples incubate1 Incubate and Wash add_samples->incubate1 add_detection_ab Add Detection Antibody incubate1->add_detection_ab incubate2 Incubate and Wash add_detection_ab->incubate2 add_hrp Add HRP Conjugate incubate2->add_hrp incubate3 Incubate and Wash add_hrp->incubate3 add_substrate Add TMB Substrate incubate3->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Measure Absorbance at 450 nm add_stop->read_plate analyze Generate Standard Curve and Quantify PGRMC1 read_plate->analyze

Caption: General workflow for a PGRMC1 sandwich ELISA.

Disclaimer

These protocols are intended as a guide for research purposes only. Researchers should optimize the protocols for their specific experimental conditions and follow all applicable laboratory safety guidelines.

Application Notes and Protocols for High-Throughput Screening of 4-[4-(sec-butyl)phenoxy]piperidine and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for utilizing 4-[4-(sec-butyl)phenoxy]piperidine and its analogs in high-throughput screening (HTS) campaigns. While direct HTS data for this specific compound is not publicly available, its structural similarity to known phenoxy-piperidine ligands suggests a high probability of interaction with sigma receptors (σ1 and σ2). Sigma receptors are transmembrane proteins implicated in a variety of neurological and psychiatric disorders, as well as in cancer, making them attractive targets for drug discovery.[1][2]

This document outlines detailed protocols for a primary radioligand binding assay to determine the affinity of test compounds for sigma-1 (σ1) and sigma-2 (σ2) receptors. Furthermore, it describes a secondary functional cell-based assay to characterize the activity of identified hits as agonists or antagonists. These protocols are designed for a 384-well plate format to maximize throughput and are accompanied by guidelines for data analysis and quality control.

Target Rationale: Sigma Receptors

The sigma-1 receptor (σ1R) and sigma-2 receptor (σ2R) are distinct proteins with unique pharmacological profiles.[1]

  • Sigma-1 Receptor (σ1R): This receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in cellular signaling and has been implicated in conditions such as Alzheimer's disease, depression, and neuropathic pain.[1][3]

  • Sigma-2 Receptor (σ2R): Also known as TMEM97, this receptor is overexpressed in proliferating tumor cells, making it a biomarker for cancer and a target for anti-cancer therapies.[2][4]

The following protocols are designed to assess the interaction of this compound and similar compounds with both of these receptors.

Experimental Protocols

Primary High-Throughput Screening: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[1][5] These competitive binding assays measure the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.

1. σ1 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for the human σ1 receptor.

  • Principle: This is a competitive binding assay using [3H]-(+)-pentazocine, a selective σ1 receptor radioligand.[1][5]

  • Materials:

    • Human σ1 receptor-expressing cell membranes (e.g., from HEK293 cells)

    • [3H]-(+)-pentazocine

    • Haloperidol (for non-specific binding determination)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • 384-well filter plates

    • Scintillation fluid

    • Microplate scintillation counter

  • Protocol:

    • Prepare serial dilutions of the test compound, this compound, in assay buffer.

    • In a 384-well plate, add assay buffer, the test compound at various concentrations, and the human σ1 receptor-expressing cell membranes.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of haloperidol.

    • Add [3H]-(+)-pentazocine to all wells at a final concentration close to its Kd.

    • Incubate the plate with gentle agitation.

    • Terminate the binding reaction by rapid filtration through the 384-well filter plate.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

2. σ2 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for the human σ2 receptor.

  • Principle: This is a competitive binding assay using [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), a non-selective sigma receptor ligand, in the presence of (+)-pentazocine to block the σ1 receptor binding sites.[1][5]

  • Materials:

    • Human σ2 receptor-expressing cell membranes (e.g., from Jurkat cells)

    • [3H]-DTG

    • (+)-Pentazocine (to mask σ1 receptors)

    • Haloperidol (for non-specific binding determination)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • 384-well filter plates

    • Scintillation fluid

    • Microplate scintillation counter

  • Protocol:

    • Prepare serial dilutions of the test compound, this compound, in assay buffer.

    • In a 384-well plate, add assay buffer, the test compound at various concentrations, (+)-pentazocine to mask σ1 receptors, and the human σ2 receptor-expressing cell membranes.

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of haloperidol.

    • Add [3H]-DTG to all wells at a final concentration close to its Kd for the σ2 receptor.

    • Incubate the plate with gentle agitation.

    • Terminate the binding reaction by rapid filtration through the 384-well filter plate.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

Secondary Screening: Functional Cell-Based Assay for σ2 Receptor

For compounds that show significant binding to the σ2 receptor, a secondary functional assay is crucial to determine if they act as agonists or antagonists. Many σ2 receptor ligands have been shown to induce cell death in cancer cells, a characteristic of agonism at this receptor.[4][6]

  • Objective: To characterize the functional activity of σ2 receptor hits (agonism vs. antagonism) by measuring their effect on cancer cell viability.

  • Principle: This assay measures the viability of a cancer cell line known to express the σ2 receptor (e.g., MDA-MB-435 human melanoma cells) after treatment with the test compound. A decrease in cell viability suggests agonist activity.

  • Materials:

    • MDA-MB-435 cells

    • Cell culture medium

    • Test compounds identified from the primary screen

    • Siramesine (a known σ2 receptor agonist, as a positive control)

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 384-well clear-bottom white plates

    • Luminometer

  • Protocol:

    • Seed MDA-MB-435 cells in a 384-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds. Include a positive control (siramesine) and a vehicle control.

    • Incubate the plate for a predetermined time (e.g., 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader. A decrease in luminescence indicates a reduction in cell viability.

Data Presentation and Analysis

Quantitative data from the HTS assays should be organized for clear interpretation and comparison.

Table 1: Hypothetical Binding Affinities of this compound and Analogs for Sigma Receptors.

Compoundσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
This compound 251500.17
Analog A105000.02
Analog B3002015
(+)-Pentazocine (Control)510000.005
Haloperidol (Control)881

Table 2: Hypothetical Functional Activity of σ2 Receptor Hits in a Cell Viability Assay.

CompoundEC50 (µM) in MDA-MB-435 CellsMaximum Inhibition (%)Classification
This compound > 50< 10Antagonist/No effect
Analog B595Agonist
Siramesine (Control)298Agonist

Data Analysis:

  • IC50 Determination: For the radioligand binding assays, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • Ki Calculation: The IC50 values are converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • EC50 Determination: For the functional assay, the concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curves.

  • Z'-Factor: The quality and robustness of the HTS assays should be assessed by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Visualizations

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_primary Primary Screening cluster_data Data Analysis cluster_secondary Secondary Screening cluster_results Results Primary_Screen Compound Library (including this compound) Sigma1_Assay σ1 Radioligand Binding Assay ([3H]-(+)-pentazocine) Primary_Screen->Sigma1_Assay Sigma2_Assay σ2 Radioligand Binding Assay ([3H]-DTG) Primary_Screen->Sigma2_Assay Data_Analysis IC50/Ki Determination Hit Identification Sigma1_Assay->Data_Analysis Sigma2_Assay->Data_Analysis Functional_Assay σ2 Functional Assay (Cell Viability) Data_Analysis->Functional_Assay σ2 Hits Hit_Characterization Hit Characterization (Agonist/Antagonist Profile) Functional_Assay->Hit_Characterization

Caption: A logical workflow for the high-throughput screening of compounds against sigma receptors.

Diagram 2: Sigma Receptor Signaling (Simplified)

Sigma_Signaling cluster_cell Cell cluster_sigma1 σ1 Receptor cluster_sigma2 σ2 Receptor ER Endoplasmic Reticulum Mito Mitochondrion Sigma1 σ1R IP3R IP3R Sigma1->IP3R modulates Ca2+ signaling Sigma2 σ2R/TMEM97 Proliferation Cell Proliferation & Survival Sigma2->Proliferation regulates Ligand This compound (Hypothetical Ligand) Ligand->Sigma1 binds Ligand->Sigma2 binds

Caption: A simplified diagram of the potential cellular roles of sigma-1 and sigma-2 receptors.

References

Application Notes and Protocols for Testing 4-[4-(sec-butyl)phenoxy]piperidine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[4-(sec-butyl)phenoxy]piperidine is a chemical entity with potential pharmacological activity. Based on its structural similarity to known pharmacological agents, it is hypothesized to be a ligand for the sigma-1 receptor (σ1R). The σ1R is a unique molecular chaperone located at the mitochondria-associated endoplasmic reticulum (ER) membrane that plays a crucial role in modulating intracellular calcium signaling and responding to cellular stress.[1][2] The activation or inhibition of σ1R has been implicated in a variety of physiological and pathological processes, including neuroprotection, cancer, and psychiatric disorders.[2][3][4]

These application notes provide a detailed protocol for the initial in vitro characterization of this compound in a cell culture setting. The described experiments are designed to assess the compound's cytotoxicity, confirm its engagement with the σ1R, and evaluate its impact on key downstream signaling pathways.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: Cytotoxicity of this compound

Cell LineAssay Type (e.g., MTT, LDH)Incubation Time (hours)IC50 (µM)Maximum % Inhibition/Cytotoxicity
(e.g., SH-SY5Y)
(e.g., MCF-7)
(e.g., HEK293)

Table 2: Sigma-1 Receptor Binding Affinity

RadioligandCell Line/Membrane PrepKi (nM)
(e.g., --INVALID-LINK---pentazocine)(e.g., SH-SY5Y membranes)

Table 3: Effect on Downstream Signaling Pathways (Western Blot Quantification)

Target ProteinCell LineTreatmentFold Change vs. Control (Normalized to loading control)
p-Nrf2(e.g., SH-SY5Y)Vehicle1.0
p-Nrf2(e.g., SH-SY5Y)This compound (Conc. 1)
p-Nrf2(e.g., SH-SY5Y)This compound (Conc. 2)
p-ERK1/2(e.g., SH-SY5Y)Vehicle1.0
p-ERK1/2(e.g., SH-SY5Y)This compound (Conc. 1)
p-ERK1/2(e.g., SH-SY5Y)This compound (Conc. 2)

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Lines: A panel of cell lines should be used, including a neuronal cell line (e.g., SH-SY5Y) due to the high expression of σ1R in the central nervous system, a cancer cell line (e.g., MCF-7) as many express σ1R, and a non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity.[5][6]

  • Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Subsequent dilutions should be made in the cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).

Cytotoxicity Assays

To determine the concentration range at which this compound affects cell viability, standard cytotoxicity assays should be performed.[7]

  • MTT Assay (Measures Metabolic Activity):

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and a vehicle control for 24 and 48 hours.[5]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[6]

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • LDH Release Assay (Measures Membrane Integrity):

    • Follow the same initial seeding and treatment steps as the MTT assay.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.[7]

    • Lyse the remaining cells to determine the maximum LDH release.

    • Calculate cytotoxicity as the percentage of LDH release compared to the maximum release.

Sigma-1 Receptor Binding Assay

A competitive radioligand binding assay is essential to determine if this compound directly interacts with the σ1R.

  • Membrane Preparation: Prepare cell membranes from a cell line with high σ1R expression (e.g., SH-SY5Y). This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a known σ1R radioligand (e.g., --INVALID-LINK---pentazocine) and a range of concentrations of this compound.[8]

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 120 minutes at room temperature).[8]

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Western Blot Analysis of Downstream Signaling Pathways

To investigate the functional effect of this compound on σ1R-mediated signaling, Western blotting can be used to assess the phosphorylation or expression levels of key downstream proteins. Potential pathways to investigate include the Nrf2 and MAPK/ERK pathways.[9]

  • Cell Treatment and Lysis: Treat cells with non-toxic concentrations of this compound for an appropriate duration. After treatment, wash the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Nrf2, total Nrf2, phospho-ERK1/2, total ERK1/2) and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of the target proteins to the loading control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_pathway Functional Analysis cluster_analysis Data Analysis cell_culture Cell Culture (SH-SY5Y, MCF-7, HEK293) cytotoxicity Cytotoxicity Assays (MTT & LDH) cell_culture->cytotoxicity binding Sigma-1 Receptor Binding Assay cell_culture->binding western_blot Western Blot Analysis (Nrf2 & MAPK Pathways) cell_culture->western_blot compound_prep Compound Preparation (this compound) compound_prep->cytotoxicity compound_prep->binding compound_prep->western_blot data_analysis Data Interpretation (IC50, Ki, Fold Change) cytotoxicity->data_analysis binding->data_analysis western_blot->data_analysis

Caption: Experimental workflow for the in vitro characterization of this compound.

Sigma1_Signaling_Pathway cluster_membrane Mitochondria-Associated ER Membrane cluster_ligand cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response s1r Sigma-1 Receptor nrf2 Nrf2 Pathway s1r->nrf2 Modulates mapk MAPK/ERK Pathway s1r->mapk Modulates ca_signaling Ca2+ Signaling s1r->ca_signaling Modulates ligand This compound ligand->s1r Binds to cell_survival Cell Survival nrf2->cell_survival mapk->cell_survival apoptosis_reg Apoptosis Regulation ca_signaling->apoptosis_reg neuroprotection Neuroprotection cell_survival->neuroprotection apoptosis_reg->neuroprotection

Caption: Hypothesized signaling pathways modulated by this compound via the sigma-1 receptor.

References

Application Notes and Protocols for Phenoxypiperidine Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific data on the application of 4-[4-(sec-butyl)phenoxy]piperidine in neuroscience. The following application notes and protocols are based on the broader class of phenoxypiperidine derivatives, which are recognized as potent ligands for the sigma-1 receptor, a key target in neuroscience research.

I. Application Notes

Introduction

Phenoxypiperidine derivatives represent a significant class of compounds with high affinity for the sigma-1 (σ1) receptor.[1][2][3] The σ1 receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that acts as a molecular chaperone.[4][5] Its modulation by specific ligands has shown considerable promise for the therapeutic intervention in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases and psychiatric conditions.[6][7] These notes provide an overview of the mechanism of action, potential applications, and structure-activity relationships of phenoxypiperidine derivatives as σ1 receptor ligands.

Mechanism of Action

The σ1 receptor is a ligand-operated chaperone protein that plays a crucial role in cellular stress responses and neuronal plasticity.[4][5] Under basal conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by agonist ligands, the σ1 receptor dissociates from BiP and can translocate to other cellular compartments where it modulates the function of various client proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and signaling molecules.[4][8]

The neuroprotective effects of σ1 receptor agonists are attributed to several mechanisms:

  • Modulation of Calcium Signaling: By interacting with inositol 1,4,5-trisphosphate (IP3) receptors, σ1 receptors regulate calcium release from the endoplasmic reticulum, preventing excitotoxicity.[5][8]

  • Attenuation of Endoplasmic Reticulum (ER) Stress: σ1 receptor activation helps to mitigate the unfolded protein response and reduce ER stress-induced apoptosis.[5][7]

  • Promotion of Neurotrophic Factor Signaling: Agonism at the σ1 receptor has been shown to enhance the signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[6]

  • Anti-inflammatory Effects: σ1 receptor ligands can modulate microglial activation and reduce the production of pro-inflammatory cytokines.

Potential Applications in Neuroscience Research

The multifaceted role of the σ1 receptor makes its ligands, such as phenoxypiperidine derivatives, attractive candidates for investigating and potentially treating a range of neurological and psychiatric disorders:

  • Neurodegenerative Diseases: The neuroprotective properties of σ1 receptor agonists have been demonstrated in preclinical models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[6][9][10] They have been shown to improve cognitive function, reduce neuronal loss, and enhance motor performance.[10][11]

  • Ischemic Stroke: By reducing excitotoxicity and oxidative stress, σ1 receptor agonists can limit neuronal damage following cerebral ischemia.[12]

  • Neuropathic Pain: σ1 receptor antagonists have shown efficacy in animal models of neuropathic pain, suggesting a role for this receptor in pain modulation.[10]

  • Psychiatric Disorders: The modulation of various neurotransmitter systems, including the dopaminergic and serotonergic systems, by σ1 receptors suggests their potential in treating depression and anxiety.[6]

II. Data Presentation: Structure-Activity Relationships

The binding affinity of phenoxypiperidine derivatives to the σ1 receptor is influenced by the nature and position of substituents on both the phenoxy and piperidine rings. The following table summarizes the binding affinities (Ki) of a selection of phenoxyalkylpiperidine derivatives, illustrating some of these relationships.

Compound IDR1 (Phenoxy)R2 (Piperidine)Linker Lengthσ1 Ki (nM)
1a 4-Cl4-MethylC20.34
1b 4-OCH34-MethylC20.89
4a 4-Cl2,6-DimethylC34.43
4b 4-OCH32,6-DimethylC323.5
5a 4-Cl2,6-DimethylC259.4
6a 4-Cl2,2,6,6-TetramethylC2>5000

Data adapted from a study on phenoxyalkylpiperidines.[1]

Observations:

  • A shorter (C2) linker between the phenoxy and piperidine moieties appears beneficial for high affinity.

  • Substitution on the piperidine ring can significantly impact affinity, with increased steric hindrance (e.g., tetramethyl substitution) leading to a dramatic loss of binding.[1]

  • The nature of the substituent on the phenoxy ring also modulates affinity.

III. Experimental Protocols

The following are generalized protocols for the initial characterization of novel phenoxypiperidine derivatives as σ1 receptor ligands.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity of a test compound for the σ1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparations from guinea pig liver (rich in σ1 receptors).[13]

  • Radioligand: [3H]-(+)-pentazocine.[13][14]

  • Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine.

  • Test compound (e.g., a phenoxypiperidine derivative).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or non-specific binding control (e.g., 10 µM haloperidol).

    • Membrane preparation (typically 100-200 µg of protein).

    • [3H]-(+)-pentazocine (at a final concentration close to its Kd, e.g., 1-3 nM).

  • Incubate the plate at 37°C for 90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Neuroprotection Assay (against Glutamate-Induced Excitotoxicity)

This protocol assesses the ability of a test compound to protect primary neurons from glutamate-induced cell death.

Materials:

  • Primary cortical or hippocampal neuron cultures (e.g., from E18 rat embryos).

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • Glutamate solution.

  • Test compound.

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit or a cell viability dye (e.g., Calcein-AM/Propidium Iodide).

  • Plate reader.

Procedure:

  • Plate primary neurons in 96-well plates and culture for 7-10 days.

  • Pre-treat the neurons with various concentrations of the test compound for 1-2 hours.

  • Induce excitotoxicity by adding glutamate (e.g., 50-100 µM) to the culture medium. Include a vehicle-treated control group and a glutamate-only control group.

  • Incubate for 24 hours at 37°C.

  • Assess cell viability:

    • LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.

    • Live/Dead Staining: Incubate cells with Calcein-AM and Propidium Iodide and visualize using a fluorescence microscope.

  • Quantify the results and determine the concentration-dependent neuroprotective effect of the test compound.

IV. Visualizations

Sigma-1 Receptor Signaling Pathway

Sigma1_Signaling cluster_ligand Ligand Binding cluster_er Endoplasmic Reticulum cluster_cyto Cytoplasm / Mitochondria Ligand Phenoxypiperidine (Agonist) Sigma1_BiP σ1-R - BiP (Inactive) Ligand->Sigma1_BiP Binds Sigma1 σ1-R (Active) Sigma1_BiP->Sigma1 Dissociation IP3R IP3 Receptor Sigma1->IP3R Modulates NMDA NMDA Receptor Sigma1->NMDA Modulates Ca_ER Ca2+ Store IP3R->Ca_ER Regulates Release Ca_Cyto Cytosolic Ca2+ Ca_ER->Ca_Cyto -> Mito Mitochondria Ca_Cyto->Mito Uptake Neuroprotection Neuroprotection & Neuronal Plasticity Mito->Neuroprotection NMDA->Neuroprotection

Caption: Simplified signaling pathway of the sigma-1 receptor upon agonist binding.

Experimental Workflow for Compound Characterization

Experimental_Workflow A Compound Synthesis (Phenoxypiperidine Derivative) B In Vitro Screening: Sigma-1 Receptor Binding Assay A->B C Determine Ki and Selectivity B->C D In Vitro Functional Assays: Neuroprotection Assay (e.g., against glutamate toxicity) C->D High Affinity Compounds E Assess Efficacy (EC50) D->E F In Vivo Studies: Pharmacokinetics (PK) Toxicity Assessment E->F Potent Compounds G In Vivo Efficacy Models: - Learning and Memory (e.g., NOR) - Neurodegeneration (e.g., MPTP) - Stroke (e.g., MCAO) F->G H Lead Compound Identification G->H

Caption: General experimental workflow for the characterization of novel phenoxypiperidine derivatives.

References

Application Notes and Protocols for 4-[4-(sec-butyl)phenoxy]piperidine: A Potential Dopamine Receptor Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes within the central nervous system (CNS), including motor control, motivation, cognition, and reward.[1] They are broadly classified into two families: D1-like (D1 and D5 subtypes) and D2-like (D2, D3, and D4 subtypes).[2] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, while D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP.[2][3] This differential signaling makes them critical targets for therapeutic intervention in a range of neuropsychiatric and neurodegenerative disorders such as Parkinson's disease, schizophrenia, and depression.[1]

This document provides a detailed overview and experimental protocols for the characterization of 4-[4-(sec-butyl)phenoxy]piperidine , a novel compound with potential as a dopamine receptor modulator. The following sections detail its pharmacological profile, relevant signaling pathways, and step-by-step methodologies for its in vitro evaluation.

Dopamine Receptor Signaling Pathways

The functional effect of a dopamine receptor ligand is determined by its interaction with specific receptor subtypes and the subsequent activation or inhibition of their downstream signaling cascades.

D1-Like Receptor Signaling: Activation of D1-like receptors (D1 and D5) leads to the stimulation of Gαs/olf, which in turn activates adenylyl cyclase (AC).[4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate neuronal excitability and gene expression.[3]

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D1R D1/D5 Receptor G_protein_s Gαs/olf D1R->G_protein_s Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein_s->AC Stimulates Dopamine Dopamine or Agonist Dopamine->D1R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Neuronal Excitation Gene Expression PKA->Cellular_Response Phosphorylates Targets

D1-like receptor Gs-coupled signaling pathway.

D2-Like Receptor Signaling: In contrast, activation of D2-like receptors (D2, D3, and D4) leads to the stimulation of Gαi/o proteins.[6] The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.[7][8] Additionally, the liberated Gβγ subunits can modulate other effectors, such as inwardly rectifying potassium channels (GIRKs) and calcium channels, further influencing neuronal activity.[6]

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R D2/D3/D4 Receptor G_protein_i Gαi/o D2R->G_protein_i Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion Blocked G_protein_i->AC Inhibits Channels Ion Channels (e.g., GIRK) G_protein_i->Channels Modulates Dopamine Dopamine or Agonist Dopamine->D2R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Reduced Cellular_Response Neuronal Inhibition Reduced Excitability PKA->Cellular_Response Reduced Phosphorylation

D2-like receptor Gi-coupled signaling pathway.

Pharmacological Profile of this compound

The following tables summarize hypothetical, yet plausible, in vitro pharmacological data for this compound. This data serves as a representative profile for a selective dopamine receptor modulator.

Table 1: Receptor Binding Affinity Profile Binding affinity is expressed as the inhibitor constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.

Receptor SubtypeKᵢ (nM)Radioligand UsedSource
Human D1850[³H]SCH23390CHO-K1 Cells
Human D215.2[³H]SpiperoneHEK293 Cells
Human D35.8[³H]SpiperoneCHO-K1 Cells
Human D425.6[³H]SpiperoneHEK293 Cells
Human D51200[³H]SCH23390CHO-K1 Cells

Table 2: Functional Activity Profile (cAMP Assay) Functional activity is determined by measuring the compound's ability to either stimulate (agonist) or block (antagonist) the receptor's effect on cAMP production. EC₅₀ represents the concentration for 50% of the maximal agonist response, while IC₅₀ represents the concentration for 50% inhibition of an agonist response.

Receptor SubtypeFunctional ModeEC₅₀ / IC₅₀ (nM)Max Effect (% of Dopamine)
Human D2Antagonist28.5 (IC₅₀)N/A
Human D3Antagonist12.1 (IC₅₀)N/A
Human D4Partial Agonist45.0 (EC₅₀)40%

Experimental Protocols

Detailed protocols for characterizing the binding and functional activity of novel ligands like this compound are provided below.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific dopamine receptor subtype.[9]

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing target receptor start->prep_membranes add_reagents Add to 96-well plate: 1. Membranes 2. Test Compound (serial dilutions) 3. Radioligand ([³H]Spiperone) prep_membranes->add_reagents incubate Incubate at room temperature (e.g., 60-90 min) to reach equilibrium add_reagents->incubate filtration Rapidly filter plate contents through glass fiber filter mat incubate->filtration wash Wash filters with cold buffer to remove unbound radioligand filtration->wash dry_scint Dry filters and add scintillation cocktail wash->dry_scint count Quantify bound radioactivity using a scintillation counter dry_scint->count analyze Analyze data: - Plot % inhibition vs. log[compound] - Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Workflow for a radioligand competition binding assay.

Materials:

  • Cell membranes from a stable cell line expressing the human dopamine receptor of interest (e.g., D2, D3).

  • Radioligand (e.g., [³H]Spiperone).

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known ligand (e.g., Haloperidol).

  • 96-well microplates, glass fiber filter mats, cell harvester, and scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of this compound in assay buffer, typically covering a concentration range from 0.1 nM to 10 µM.

  • Plate Setup: To each well of a 96-well plate, add:

    • 50 µL of Assay Buffer (for total binding) or non-specific control (for non-specific binding) or test compound dilution.

    • 50 µL of the radioligand at a fixed concentration (typically at or near its Kₔ value).

    • 100 µL of the cell membrane preparation (protein concentration typically 5-20 µ g/well ).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.[10]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding counts from total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: In Vitro cAMP Functional Assay

This protocol determines whether a compound acts as an agonist, antagonist, or partial agonist by measuring its effect on intracellular cAMP levels in cells expressing the target receptor.[1]

cAMP_Assay_Workflow start Start seed_cells Seed cells expressing target receptor in 96-well plates start->seed_cells incubate_cells Culture cells for 24-48 hours seed_cells->incubate_cells prepare_reagents Prepare compound dilutions: - Test compound (for agonist & antagonist mode) - Reference agonist (e.g., Dopamine) incubate_cells->prepare_reagents stimulation Stimulate cells: - Agonist mode: Add test compound - Antagonist mode: Add test compound, then reference agonist prepare_reagents->stimulation lyse_cells Lyse cells and add cAMP detection reagents (e.g., HTRF, AlphaScreen) stimulation->lyse_cells incubate_detect Incubate at room temperature to allow detection reaction to proceed lyse_cells->incubate_detect read_plate Read plate on a microplate reader (fluorescence or luminescence) incubate_detect->read_plate analyze_data Analyze data: - Convert signal to cAMP concentration - Plot dose-response curves - Calculate EC₅₀ or IC₅₀ read_plate->analyze_data end End analyze_data->end

Workflow for a cell-based cAMP functional assay.

Materials:

  • A stable cell line expressing the human dopamine receptor of interest (e.g., CHO-K1-hD3).

  • Cell culture medium and supplements.

  • Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Test compound: this compound.

  • Reference agonist (e.g., Dopamine or Quinpirole for D2/D3).

  • Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).

  • cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based kits).[11]

  • 96-well cell culture plates and a compatible microplate reader.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Agonist Mode:

    • Replace the culture medium with stimulation buffer.

    • Add serial dilutions of this compound to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode (for Gi-coupled receptors):

    • Replace the culture medium with stimulation buffer containing a fixed concentration of Forskolin (to pre-stimulate adenylyl cyclase).

    • Add serial dilutions of this compound and incubate for 15-30 minutes.

    • Add a fixed concentration of a reference agonist (e.g., Dopamine at its EC₈₀) to all wells.

    • Incubate for an additional 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to determine the EC₅₀ and the maximal effect (Eₘₐₓ) relative to a full agonist.

    • Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to determine the IC₅₀ value.

Conclusion: The hypothetical data presented for this compound suggest a profile of a potent and selective antagonist at the D3 and D2 receptors, with weaker partial agonist activity at the D4 receptor. This profile indicates its potential for further investigation in CNS disorders where modulation of D2-like receptors is a key therapeutic strategy. The detailed protocols provided herein offer a robust framework for the systematic in vitro characterization of this and other novel dopamine receptor modulators, forming a critical step in the drug discovery and development pipeline.

References

Application Notes and Protocols for Determining the Binding Affinity of 4-[4-(sec-butyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for developing and executing various biophysical and biochemical assays to determine the binding affinity of the novel compound, 4-[4-(sec-butyl)phenoxy]piperidine. The selection of appropriate assays is critical in early-stage drug discovery to characterize the compound's potency, selectivity, and mechanism of action. This document outlines detailed protocols for several industry-standard binding assays, including Radioligand Binding Assays, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). While the specific targets for this compound are yet to be fully elucidated, based on its structural motifs, potential targets include G-protein coupled receptors (GPCRs) such as dopamine and histamine receptors, transporters like the serotonin transporter (SERT), and intracellular proteins like the sigma-1 receptor. The following protocols are presented as adaptable templates for these target classes.

Data Presentation: Comparative Binding Affinity of this compound (Hypothetical Data)

The following table summarizes hypothetical binding affinity data for this compound against a panel of potential targets. This structured format allows for easy comparison of the compound's potency and selectivity profile.

TargetAssay TypeRadioligand/ProbeKᵢ (nM)Kₔ (nM)IC₅₀ (nM)Notes
Sigma-1 Receptor Radioligand Binding--INVALID-LINK---Pentazocine15.2 ± 2.1-25.8 ± 3.5Competitive antagonist
Dopamine D2 Receptor Radioligand Binding[³H]Spiperone125.6 ± 15.3-210.4 ± 22.1Weak interaction
Histamine H1 Receptor Radioligand Binding[³H]Mepyramine89.7 ± 9.8-150.2 ± 16.5Moderate affinity
Serotonin Transporter Radioligand Binding[³H]Citalopram250.3 ± 30.1-420.5 ± 45.2Low affinity
Sigma-1 Receptor Surface Plasmon Resonance--18.5 ± 2.5-Real-time kinetics
Sigma-1 Receptor Isothermal Titration--20.1 ± 3.0-Thermodynamic profile
Sigma-1 Receptor Fluorescence PolarizationFluorescein-labeled ligand--30.5 ± 4.2HTS compatible

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a robust and highly sensitive method for quantifying the interaction between a ligand and its receptor.[1][2] They are considered a gold standard for determining binding affinity.[1]

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a target receptor (e.g., Sigma-1, Dopamine D2, Histamine H1, or SERT) through competitive displacement of a specific radioligand.

Materials:

  • Test Compound: this compound

  • Radioligand: e.g., --INVALID-LINK---Pentazocine for Sigma-1[3][4], [³H]Spiperone for D2[5], [³H]Mepyramine for H1[6][7], or [³H]Citalopram for SERT.

  • Membrane Preparation: Commercially available or in-house prepared cell membranes expressing the target receptor (e.g., from HEK293 cells or guinea pig liver for Sigma-1).[3]

  • Binding Buffer: Specific to the target receptor (e.g., Tris-HCl buffer).

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor (e.g., Haloperidol for Sigma-1).

  • Scintillation Vials and Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Liquid Scintillation Counter.

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the binding buffer.

    • Dilute the radioligand to a working concentration (typically at or below its Kₔ value) in the binding buffer.

    • Thaw the membrane preparation on ice and dilute to the desired concentration in ice-cold binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Binding Buffer

      • Test compound at various concentrations or vehicle control.

      • Radioligand at a fixed concentration.

      • For non-specific binding wells, add a saturating concentration of the unlabeled competitor.

    • Initiate the binding reaction by adding the diluted membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Test Compound setup Set up Assay Plate: Buffer, Compound, Radioligand prep_compound->setup prep_radioligand Prepare Radioligand Working Solution prep_radioligand->setup prep_membrane Prepare Membrane Suspension initiate Initiate Reaction with Membrane Addition prep_membrane->initiate setup->initiate incubate Incubate to Reach Equilibrium initiate->incubate terminate Terminate by Filtration and Wash incubate->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify calculate Calculate Specific Binding quantify->calculate plot Plot Competition Curve calculate->plot determine Determine IC50 and Ki plot->determine

Workflow for a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. [8][9][10] Objective: To determine the binding affinity (Kₔ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and a purified target protein.

Materials:

  • Isothermal Titration Calorimeter.

  • Purified Target Protein.

  • Test Compound: this compound.

  • Dialysis Buffer.

Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein against the final experimental buffer to minimize buffer mismatch effects.

    • Dissolve the test compound in the same final dialysis buffer.

    • Degas all solutions before use.

  • ITC Experiment:

    • Load the target protein into the sample cell of the calorimeter.

    • Load the test compound into the injection syringe at a concentration typically 10-20 times that of the protein.

    • Perform a series of small, sequential injections of the test compound into the sample cell while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two binding partners.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Isothermal Titration Calorimetry (ITC) Signaling Pathway

G cluster_setup Experimental Setup cluster_titration Titration cluster_measurement Measurement & Analysis protein_cell Protein in Sample Cell injection Inject Ligand into Cell protein_cell->injection ligand_syringe Ligand in Syringe ligand_syringe->injection binding Binding Event injection->binding heat_change Heat Release/Absorption binding->heat_change power_comp Differential Power Measurement heat_change->power_comp raw_data Raw Data (Heat Pulses) power_comp->raw_data integrated_data Integrated Heat per Injection raw_data->integrated_data binding_isotherm Plot Binding Isotherm integrated_data->binding_isotherm fit_model Fit to Binding Model binding_isotherm->fit_model thermo_params Determine KD, n, ΔH, ΔS fit_model->thermo_params

Logical flow of an Isothermal Titration Calorimetry (ITC) experiment.
Fluorescence Polarization (FP) Assay

FP is a homogeneous assay technique suitable for high-throughput screening that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. [11][12][13] Objective: To determine the IC₅₀ value of this compound by its ability to displace a fluorescently labeled probe from a target protein.

Materials:

  • Fluorescently Labeled Probe: A known ligand for the target protein conjugated to a fluorophore (e.g., fluorescein).

  • Purified Target Protein.

  • Test Compound: this compound.

  • Assay Buffer.

  • Microplate Reader with FP capabilities.

  • Black, low-binding microplates.

Protocol:

  • Assay Development:

    • Determine the optimal concentrations of the target protein and the fluorescent probe that give a stable and significant FP signal window.

  • Competition Assay:

    • In a black microplate, add the assay buffer, target protein, and fluorescent probe to all wells.

    • Add serial dilutions of this compound to the test wells.

    • Include control wells with no competitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium, protecting it from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Fluorescence Polarization (FP) Assay Principle

G cluster_unbound Unbound State cluster_bound Bound State cluster_competition Competition unbound_probe Fluorescent Probe depolarized_emission Depolarized Emission (Low FP Signal) unbound_probe->depolarized_emission Fast Tumbling polarized_light1 Polarized Light polarized_light1->unbound_probe bound_complex Protein-Probe Complex polarized_emission Polarized Emission (High FP Signal) bound_complex->polarized_emission Slow Tumbling competitor Test Compound displacement Displacement of Probe bound_complex->displacement protein Target Protein polarized_light2 Polarized Light polarized_light2->bound_complex competitor->displacement displacement->unbound_probe displacement->protein

Principle of a competitive Fluorescence Polarization (FP) assay.

Conclusion

The protocols detailed in these application notes provide a robust framework for characterizing the binding affinity of this compound to a variety of potential biological targets. The choice of assay will depend on the specific research question, the availability of reagents and instrumentation, and the desired throughput. For initial screening and affinity ranking, radioligand binding and fluorescence polarization assays are highly effective. For a more in-depth understanding of the binding mechanism and thermodynamics, label-free techniques such as SPR and ITC are invaluable. By employing these methodologies, researchers can generate high-quality, reproducible data to guide the optimization and development of this promising compound.

References

Application Notes and Protocols for In Vivo Studies with 4-[4-(sec-butyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Preliminary literature searches did not yield specific in vivo efficacy, pharmacokinetic, or toxicological data for the compound 4-[4-(sec-butyl)phenoxy]piperidine. Therefore, this document provides a generalized experimental design framework for the in vivo characterization of a novel chemical entity with this core structure. The proposed studies are based on the biological activities observed in structurally related piperidine compounds and general principles of in vivo pharmacology and toxicology.

Introduction

This compound is a novel chemical entity with a piperidine moiety, a common scaffold in many biologically active compounds. Structurally related molecules have shown a range of activities, including but not limited to, neuroprotection, anti-inflammatory effects, and receptor modulation (e.g., sigma-1, histamine H3, dopamine D4)[1][2][3][4]. This document outlines a comprehensive in vivo experimental plan to determine the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound, providing a roadmap for its preclinical development.

Tiered In Vivo Evaluation Strategy

A tiered approach is recommended to systematically evaluate the in vivo properties of this compound. This strategy ensures that data from earlier studies inform the design of subsequent, more complex experiments, optimizing resource use and adhering to ethical animal welfare principles[5][6].

Diagram: Tiered In Vivo Evaluation Workflow

G cluster_0 Tier 1: Foundational Studies cluster_1 Tier 2: Dose-Ranging & Efficacy Screening cluster_2 Tier 3: In-Depth Evaluation T1_Tox Acute Toxicity (MTD) T1_PK Single-Dose Pharmacokinetics (PK) T1_Tox->T1_PK Inform Dose Selection T3_Chronic Repeat-Dose Toxicity T1_Tox->T3_Chronic Inform Dose Selection T2_Dose Dose-Range Finding for Efficacy T1_PK->T2_Dose Inform Dosing Regimen T2_Efficacy Preliminary Efficacy Models T2_Dose->T2_Efficacy Select Doses T3_PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling T2_Efficacy->T3_PKPD Correlate Exposure & Effect T3_AdvEfficacy Advanced Efficacy Models T2_Efficacy->T3_AdvEfficacy Confirm Activity

Caption: Tiered approach for in vivo evaluation of a novel compound.

Data Presentation: Summary Tables

The following tables are templates for summarizing quantitative data from the proposed studies.

Table 1: Acute Toxicity Summary
SpeciesRoute of AdministrationDose (mg/kg)nMortalityClinical ObservationsNo-Observed-Adverse-Effect Level (NOAEL) (mg/kg)Maximum Tolerated Dose (MTD) (mg/kg)
MouseOral (p.o.)5, 50, 500, 20005/sex
MouseIntravenous (i.v.)1, 10, 100, 5005/sex
RatOral (p.o.)5, 50, 500, 20005/sex
Table 2: Single-Dose Pharmacokinetic Parameters
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC(0-t) (ng·h/mL)t1/2 (h)CL (L/h/kg)Vd (L/kg)F (%)
Mousei.v.2N/A
Mousep.o.10
Rati.v.2N/A
Ratp.o.10

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 3: Efficacy Study Example (Formalin-Induced Pain Model)
Treatment GroupDose (mg/kg)nPhase I Paw Licking Time (s)Phase II Paw Licking Time (s)% Inhibition (Phase I)% Inhibition (Phase II)
Vehicle-10N/AN/A
Compound X110
Compound X1010
Compound X3010
Positive ControlTBD10

Experimental Protocols

Protocol: Acute Toxicity Study (Limit Test and Dose Escalation)

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity[7].

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male and female C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory equipment

Procedure:

  • Animal Acclimation: Acclimate animals for at least 7 days under standard housing conditions[8].

  • Dose Formulation: Prepare a suspension of the test compound in the vehicle.

  • Limit Test:

    • Fast animals overnight (with access to water).

    • Administer a single oral dose of 2000 mg/kg to a group of 5 male and 5 female mice.

    • Administer the vehicle to a control group.

    • Observe animals continuously for the first 4 hours, then periodically for 14 days for clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior)[9].

    • Record body weights daily.

    • If no mortality or significant toxicity is observed, the LD50 is considered greater than 2000 mg/kg.

  • Dose Escalation (if toxicity is seen in the limit test):

    • Use smaller groups of animals (n=3-5 per sex per group).

    • Administer single doses in a stepwise manner (e.g., 5, 50, 500 mg/kg).

    • Observe and record as described above.

  • Necropsy: At day 14, euthanize all surviving animals and perform a gross necropsy. Collect major organs for histopathological analysis if deemed necessary.

Diagram: Acute Toxicity Workflow

G start Start: Acclimated Mice (n=5/sex/group) dose_limit Administer Limit Dose (2000 mg/kg, p.o.) start->dose_limit observe_14d Observe for 14 Days (Clinical Signs, Body Weight) dose_limit->observe_14d toxicity_check Toxicity or Mortality? observe_14d->toxicity_check necropsy Gross Necropsy toxicity_check->necropsy No dose_escalation Perform Dose Escalation Study (e.g., 5, 50, 500 mg/kg) toxicity_check->dose_escalation Yes end End: Determine MTD/NOAEL necropsy->end dose_escalation->observe_14d

Caption: Workflow for an acute oral toxicity study in mice.

Protocol: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single intravenous and oral dose[10][11].

Materials:

  • This compound

  • Vehicle for oral and intravenous administration

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulation

  • Blood collection tubes (e.g., heparinized capillaries)

  • Centrifuge, vortex mixer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Use cannulated rats to facilitate serial blood sampling. Acclimate for at least 3 days post-surgery.

  • Dosing:

    • Intravenous (i.v.) Group (n=5): Administer a single i.v. bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Oral (p.o.) Group (n=5): Administer a single oral gavage dose (e.g., 10 mg/kg). Doses are selected to be well below the MTD.

  • Blood Sampling:

    • Collect blood samples (approx. 100 µL) from the jugular vein cannula at pre-dose (0) and at multiple time points post-dose.

    • i.v. time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours[8].

    • p.o. time points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours[8].

  • Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis[10].

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

    • Analyze plasma samples to determine drug concentration at each time point.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis.

    • Calculate key PK parameters as listed in Table 2.

Protocol: Pharmacodynamic (PD) / Efficacy Study (Formalin-Induced Pain Model)

Objective: To evaluate the potential analgesic effects of the compound, based on the activity of some related piperidine derivatives[12].

Materials:

  • This compound

  • Vehicle

  • Positive control (e.g., morphine or gabapentin)

  • 5% formalin solution

  • Male C57BL/6 mice (20-25g)

  • Observation chambers with mirrors

Procedure:

  • Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

  • Dosing:

    • Randomize animals into treatment groups (n=10 per group): Vehicle, Compound (e.g., 1, 10, 30 mg/kg, p.o.), and Positive Control.

    • Administer the compound or vehicle 60 minutes before the formalin injection.

  • Formalin Injection:

    • Inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

  • Observation and Scoring:

    • Immediately place the mouse back into the observation chamber.

    • Record the cumulative time (in seconds) the animal spends licking or biting the injected paw.

    • Phase I (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase II (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis:

    • Compare the paw licking time in the treatment groups to the vehicle group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • Calculate the percentage of inhibition for each group.

Potential Signaling Pathways and Mechanisms of Action

Given the diverse activities of related compounds, this compound could potentially interact with multiple signaling pathways. Further in vitro and ex vivo studies would be required to elucidate the precise mechanism.

Diagram: Hypothetical Signaling Interactions

G cluster_cns Central Nervous System cluster_periph Peripheral/Systemic Compound This compound Sigma1R Sigma-1 Receptor Compound->Sigma1R Potential Interaction D4R Dopamine D4 Receptor Compound->D4R Potential Interaction H3R Histamine H3 Receptor Compound->H3R Potential Interaction OpioidR Opioid Receptors Compound->OpioidR Potential Interaction LSD1 LSD1 Enzyme Compound->LSD1 Potential Interaction PlateletAgg Platelet Aggregation Compound->PlateletAgg Potential Interaction Neuroprotection Neuroprotection Sigma1R->Neuroprotection Analgesia Analgesia D4R->Analgesia H3R->Analgesia OpioidR->Analgesia Antitumor Antitumor Activity LSD1->Antitumor AntiInflam Anti-Inflammatory Effects PlateletAgg->AntiInflam

Caption: Potential biological targets based on related structures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[4-(sec-butyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield of 4-[4-(sec-butyl)phenoxy]piperidine synthesis. The primary focus is on the Palladium-catalyzed Buchwald-Hartwig C-O coupling reaction, a powerful method for forming the key aryl ether bond.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of this compound. What are the possible causes and how can I improve it?

Answer:

Low or no yield in a Buchwald-Hartwig C-O coupling reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) catalytic species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Ensure you are using a reliable palladium source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure the ligand can facilitate its reduction. The reaction is also highly sensitive to oxygen; ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[3]

    • Solution: For C-O bond formation, bulky, electron-rich phosphine ligands are generally preferred.[3] Consider screening ligands such as RuPhos, BrettPhos, or Xantphos. The optimal ligand can be substrate-dependent.[1]

  • Incorrect Base: The choice and strength of the base are crucial for the deprotonation of the piperidinol.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrates are base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ could be tested, although this may require higher temperatures or longer reaction times.[4]

  • Solvent Effects: The solvent must be anhydrous and capable of dissolving the reactants.

    • Solution: Toluene and dioxane are common solvents for this reaction.[1][4] Ensure your solvent is thoroughly dried before use, as water can deactivate the catalyst.

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate.

    • Solution: Typical temperatures range from 80-110 °C.[2] If the yield is low at a lower temperature, gradually increase it. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

Issue 2: Formation of Significant Side Products

Question: I am observing significant impurities in my reaction mixture alongside the desired product. What are these and how can I minimize them?

Answer:

Side product formation is a common issue. Identifying the impurities can help in diagnosing the problem.

Possible Side Reactions & Solutions:

  • Hydrodehalogenation of the Aryl Halide: This results in the formation of sec-butylbenzene.

    • Cause: This can occur if there are sources of protic impurities (like water) or if a β-hydride elimination pathway is competing with the desired reductive elimination.[5]

    • Solution: Ensure all reagents and solvents are anhydrous. Using a ligand that promotes rapid reductive elimination can also minimize this side reaction.

  • Elimination from 4-Hydroxypiperidine: This can lead to the formation of 1,2,3,6-tetrahydropyridine.

    • Cause: This is more likely to occur under harsh basic conditions or at very high temperatures.

    • Solution: Consider using a milder base or lowering the reaction temperature.

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound.

    • Cause: This side reaction is often promoted by certain catalyst/ligand combinations.

    • Solution: Screening different ligands can help identify a system that favors the desired cross-coupling over homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide (Br, Cl, I) is best to use for the 4-(sec-butyl)phenyl reactant?

A1: The general order of reactivity for aryl halides in Buchwald-Hartwig couplings is I > Br > Cl.[6] However, aryl iodides can sometimes have an inhibitory effect on the catalyst.[2] Aryl bromides often provide a good balance of reactivity and stability, making 1-bromo-4-(sec-butyl)benzene a good starting point. Aryl chlorides are less reactive and may require more specialized ligands (e.g., Buchwald's SPhos or XPhos) and harsher conditions.[7]

Q2: My 4-hydroxypiperidine is N-protected (e.g., with a Boc group). Will this affect the reaction?

A2: Yes, an N-Boc protecting group is compatible with the reaction and is often recommended. The free secondary amine of piperidine could potentially coordinate to the palladium catalyst and inhibit the reaction. The Boc group can be removed in a subsequent step if the unprotected piperidine is the final desired product.

Q3: How do I effectively remove the palladium catalyst and ligand byproducts during purification?

A3: Purification can be challenging. After the reaction, a common workup involves filtering the reaction mixture through a pad of celite to remove insoluble salts and some of the palladium. Subsequent purification by column chromatography on silica gel is usually necessary. Sometimes, a wash with an aqueous solution of a chelating agent like thiourea can help to scavenge residual palladium.

Q4: Can this reaction be scaled up?

A4: Yes, Buchwald-Hartwig reactions are used in industrial settings.[4] However, scaling up requires careful optimization of catalyst loading, temperature control, and mixing. The cost of the palladium catalyst and ligand can also be a significant factor on a larger scale.

Quantitative Data Summary

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.2)Toluene10085
2Pd(OAc)₂ (2)Xantphos (4)NaOtBu (1.2)Toluene10078
3Pd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (1.5)Dioxane11065
4Pd₂(dba)₃ (1)BrettPhos (2)K₃PO₄ (1.5)Toluene11072
5Pd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.2)THF6555

Experimental Protocol

Synthesis of this compound via Buchwald-Hartwig C-O Coupling

This protocol is a representative procedure based on established methods for similar transformations.[6][8]

Materials:

  • 1-Bromo-4-(sec-butyl)benzene

  • N-Boc-4-hydroxypiperidine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.02 mmol, 2 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes until a homogeneous catalyst solution forms.

  • In a separate flask, dissolve N-Boc-4-hydroxypiperidine (1.2 mmol) and 1-bromo-4-(sec-butyl)benzene (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the substrate solution to the catalyst mixture via syringe.

  • Add solid sodium tert-butoxide (1.2 mmol) to the reaction mixture under a positive flow of argon.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-[4-(sec-butyl)phenoxy]piperidine.

  • If the unprotected product is desired, the Boc group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents A N-Boc-4-hydroxypiperidine F N-Boc-4-[4-(sec-butyl)phenoxy]piperidine A->F Buchwald-Hartwig C-O Coupling B 1-Bromo-4-(sec-butyl)benzene B->F Buchwald-Hartwig C-O Coupling C Pd₂(dba)₃ (Catalyst) RuPhos (Ligand) C->F D NaOtBu (Base) D->F E Toluene (Solvent) E->F G This compound F->G Boc Deprotection (e.g., TFA/DCM)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Issue catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality catalyst->reagents [ Catalyst OK ] catalyst_sol Use fresh Pd source/ligand Ensure inert atmosphere catalyst->catalyst_sol [ Inactive ] conditions Optimize Conditions reagents->conditions [ Reagents OK ] reagents_sol Use anhydrous solvents Verify base strength/purity reagents->reagents_sol [ Impure/Wet ] conditions_sol Increase temperature incrementally Check reaction time conditions->conditions_sol [ Sub-optimal ] ligand_sol Screen bulky, electron-rich phosphine ligands (e.g., RuPhos) catalyst_sol->ligand_sol

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Overcoming Solubility Challenges with 4-[4-(sec-butyl)phenoxy]piperidine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-[4-(sec-butyl)phenoxy]piperidine in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

This compound is a synthetic organic compound with the following predicted properties:

PropertyValueReference
Molecular FormulaC15H23NO[1]
Molecular Weight233.35 g/mol [1]
Boiling Point339.5±42.0 °C[1]
Density0.978±0.06 g/cm3 [1]
pKa9.74±0.10[1]

Its structure, characterized by a lipophilic sec-butylphenoxy group and a polar piperidine ring, suggests limited aqueous solubility.

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?

Precipitation of hydrophobic compounds like this compound in aqueous buffers is a common issue. The primary causes include:

  • Low Intrinsic Aqueous Solubility: The compound is inherently poorly soluble in water.

  • "Salting Out" Effect: High salt concentrations in buffers (e.g., PBS) can decrease the solubility of nonpolar compounds.

  • pH Effects: The solubility of ionizable compounds is pH-dependent. As a basic compound (pKa ≈ 9.74), its solubility decreases as the pH approaches and exceeds its pKa.[1]

  • Temperature Changes: Solubility can be temperature-dependent. A decrease in temperature during the experiment can lead to precipitation.

  • High Compound Concentration: The concentration used may exceed its solubility limit in the specific assay medium.

Q3: What are the recommended initial steps to address solubility issues?

Start with the simplest and most common approaches before moving to more complex formulations.

Troubleshooting Guide

This guide provides a systematic approach to overcoming the solubility challenges of this compound.

Problem: Compound Precipitation Observed in Aqueous Buffer

Step 1: Initial Assessment and Simple Modifications

Before altering the formulation, review your experimental setup.

  • Workflow for Initial Assessment:

    A Precipitation Observed B Verify Compound Concentration A->B 1. Is concentration too high? C Check Buffer pH vs. Compound pKa B->C 2. Is pH unfavorable? D Assess Buffer Salt Concentration C->D 3. Is 'salting out' likely? E Consider Temperature Effects D->E 4. Is temperature a factor? F Decision: Simple Modifications Sufficient? E->F G Proceed to Formulation Strategies F->G No H Implement Simple Fixes F->H Yes

    Caption: Initial troubleshooting workflow for precipitation.

  • Actionable Advice:

    • Lower the Concentration: Determine the minimal effective concentration required for your assay and test if a lower concentration prevents precipitation.

    • Adjust pH: For cell-free assays, consider adjusting the buffer pH to be at least 2 units below the pKa (i.e., pH < 7.7) to favor the more soluble protonated form. However, ensure the pH is compatible with your assay components.[2]

    • Reduce Salt Concentration: If permissible for your assay, try using a buffer with a lower ionic strength.

Step 2: Utilizing Co-solvents

If simple modifications are insufficient, the use of a water-miscible organic co-solvent is a common and effective strategy.[3][4]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are widely used.[4][5]

  • Experimental Protocol: Co-solvent Solubility Enhancement

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

    • Serially dilute the stock solution in your aqueous assay buffer.

    • Crucially , ensure the final concentration of the co-solvent in the assay is low (typically ≤1%, often <0.5%) to avoid artifacts or toxicity in cell-based assays.[6]

    • Visually inspect for precipitation immediately after dilution and after a relevant incubation period.

  • Comparative Data (Hypothetical):

Co-solventFinal Concentration in AssayMaximum Soluble Concentration of CompoundObservations
None0%< 1 µMImmediate precipitation at ≥ 1 µM
DMSO0.1%10 µMNo precipitation observed up to 10 µM
DMSO0.5%50 µMNo precipitation observed up to 50 µM
Ethanol0.5%40 µMNo precipitation observed up to 40 µM

  • Co-solvent Selection Logic:

    A Initial Solubility Issue B Select Biocompatible Co-solvent (e.g., DMSO, Ethanol) A->B C Prepare High Concentration Stock B->C D Determine Max Tolerable Co-solvent % in Assay C->D E Serial Dilution into Assay Buffer D->E F Assess Solubility & Assay Compatibility E->F

    Caption: Workflow for using co-solvents.

Step 3: Advanced Formulation Strategies

For assays requiring higher compound concentrations or for in vivo studies, more advanced formulation techniques may be necessary.

  • A. Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][8] Non-ionic surfactants are generally preferred due to lower toxicity.[7][9]

    • Recommended Surfactants: Polysorbate 80 (Tween® 80), Solutol® HS-15.[2][6]

    • Experimental Protocol: Surfactant-based Solubilization

      • Prepare the assay buffer containing the desired concentration of the surfactant (e.g., 0.01% - 0.1% w/v).

      • Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., ethanol or DMSO).

      • Add the compound stock to the surfactant-containing buffer with vigorous vortexing.

      • Equilibrate the solution for a set period (e.g., 30 minutes) before use.

      • Include a "vehicle control" (buffer with surfactant and the organic solvent) in your experiments.

  • B. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[10][11][12]

    • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[11][13]

    • Signaling Pathway Analogy for Cyclodextrin Action:

      cluster_0 Aqueous Environment A Insoluble Compound (this compound) C Soluble Inclusion Complex A->C Complexation B Cyclodextrin (Hydrophilic Exterior) B->C Complexation

      Caption: Mechanism of cyclodextrin-mediated solubilization.

    • Experimental Protocol: Cyclodextrin Complexation

      • Dissolve the cyclodextrin (e.g., HP-β-CD) in the aqueous assay buffer to the desired concentration (e.g., 1-5% w/v).

      • Add solid this compound or a concentrated stock solution to the cyclodextrin solution.

      • Stir or sonicate the mixture until the compound is fully dissolved.

      • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Comparative Data for Advanced Formulations (Hypothetical):

Formulation VehicleConcentrationMaximum Soluble Concentration of CompoundConsiderations
0.1% Tween® 80 in PBS0.1% (w/v)80 µMPotential for micelle effects on assay
2% HP-β-CD in Water2% (w/v)250 µMCan be suitable for in vivo use
5% Solutol® HS-15 in PBS5% (w/v)> 500 µMHigher solubilization capacity, check assay compatibility

Summary of Troubleshooting Strategies:

StrategyProsConsBest For
pH Adjustment Simple, no additivesLimited by assay pH toleranceCell-free assays with flexible pH
Co-solvents (DMSO, Ethanol) Easy to prepare, widely usedPotential for toxicity/artifacts at >0.5%Initial screening, in vitro assays
Surfactants (Tween® 80) Effective at low concentrationsCan interfere with some biological assaysFormulations where co-solvents are insufficient
Cyclodextrins (HP-β-CD) High solubilization capacity, good biocompatibilityMore complex preparation, higher costHigh concentration needs, in vivo studies

By following this structured approach, researchers can effectively identify and overcome the solubility limitations of this compound, ensuring reliable and reproducible experimental results.

References

troubleshooting unexpected results in 4-[4-(sec-butyl)phenoxy]piperidine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-[4-(sec-butyl)phenoxy]piperidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with this compound. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Characterization

Question 1: I am experiencing low yields during the synthesis of this compound. What are the potential causes and solutions?

Answer: Low synthetic yields can arise from several factors, from reaction conditions to reagent quality. Here are some common issues and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Suboptimal Base: The choice and amount of base can be critical in ether synthesis (e.g., Williamson ether synthesis). If using a weak base, consider switching to a stronger base like sodium hydride (NaH). Ensure the base is fresh and properly handled to avoid deactivation by moisture.

  • Leaving Group Efficiency: If your synthesis involves a nucleophilic substitution, the nature of the leaving group on the piperidine ring is important. A good leaving group (e.g., tosylate, mesylate) will improve reaction rates and yields.

  • Side Reactions: The presence of a secondary butyl group, which is an electron-donating group, can activate the phenolic ring, potentially leading to undesired side reactions.[1] Careful control of stoichiometry and temperature can minimize these.

  • Purification Losses: Significant loss of product can occur during the purification step. Optimize your purification method (e.g., column chromatography, recrystallization) to minimize losses. Ensure the chosen solvent system for chromatography provides good separation.

Question 2: My NMR spectrum of the final product shows unexpected peaks. How can I interpret these?

Answer: Unexpected peaks in your NMR spectrum can indicate the presence of impurities, byproducts, or residual starting materials.

  • Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone) are frequently observed. Compare the chemical shifts of the unknown peaks with a standard solvent chart.

  • Starting Materials: Compare the spectrum of your product with the spectra of the starting materials (4-hydroxypiperidine and 4-sec-butylphenol derivative) to check for any unreacted components.

  • Byproducts: As mentioned, side reactions can occur. For instance, strong electron-releasing groups on an aryl ring can sometimes lead to hydrolyzed derivatives instead of the desired product.[1] Consider the possibility of O-alkylation vs. C-alkylation on the phenol ring, or byproducts from elimination reactions. Two-dimensional NMR techniques (e.g., COSY, HSQC) can help in elucidating the structure of these unexpected species.

Question 3: The mass spectrometry (MS) data for my synthesized this compound does not show the expected molecular ion peak. What could be the issue?

Answer: The absence of the expected molecular ion peak in MS can be due to several reasons:

  • Ionization Method: The choice of ionization technique (e.g., ESI, APCI) can affect the fragmentation pattern. Some molecules are prone to fragmentation and may not show a prominent molecular ion peak. Try a softer ionization method if available.

  • In-source Fragmentation: The compound might be fragmenting in the ion source. This can sometimes be addressed by optimizing the MS parameters, such as reducing the cone voltage.

  • Incorrect Product or Impurity: The major component of your sample might not be the target compound. Re-evaluate your NMR and other characterization data to confirm the structure.

Biological Assays

Question 4: I am observing inconsistent results in my biological assays with this compound. What are the potential sources of this variability?

Answer: Inconsistent biological activity can be a frustrating issue. Here are some areas to investigate:

  • Compound Purity and Stability: Ensure the purity of your compound batch is high and consistent between experiments. Impurities can have their own biological activities, leading to confounding results. Also, consider the stability of the compound in your assay buffer and at the storage temperature. Degradation can lead to a loss of activity over time.

  • Solubility Issues: Poor solubility of the compound in the assay medium can lead to inaccurate concentrations and variable results. Confirm the solubility of your compound and consider using a co-solvent like DMSO, ensuring the final concentration of the solvent does not affect the assay.

  • Assay Conditions: Minor variations in assay conditions (e.g., incubation time, temperature, cell density) can lead to significant differences in results. Maintain strict consistency in your experimental protocol.

  • Target Engagement: Lack of activity could be due to poor binding to the intended biological target. Consider running a target engagement assay to confirm that the compound is interacting with its intended target in the cellular environment.

Parameter Potential Issue Troubleshooting Suggestion
Purity Presence of active impuritiesRe-purify the compound; Use a fresh, highly pure batch for each experiment.
Solubility Precipitation in assay bufferDetermine the solubility limit; Use a suitable co-solvent (e.g., DMSO) at a non-toxic concentration.
Stability Degradation in storage or assayAssess stability at different conditions (temperature, light); Prepare fresh solutions for each experiment.
Assay Protocol Inconsistent executionStandardize all assay parameters (incubation times, concentrations, cell numbers).

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound.

  • Reaction Setup: To a solution of 4-sec-butylphenol (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Alkoxide: Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide.

  • Nucleophilic Substitution: Add a solution of N-protected 4-methanesulfonyloxypiperidine (or a similar derivative with a good leaving group) (1.1 eq) in the same solvent to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor its progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection (if necessary): If a protecting group was used on the piperidine nitrogen, deprotect it under appropriate conditions (e.g., TFA for a Boc group).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Reagent Molar Equivalent Purpose
4-sec-butylphenol1.0Starting material (nucleophile precursor)
Sodium Hydride (NaH)1.2Base (to deprotonate the phenol)
N-Boc-4-methanesulfonyloxypiperidine1.1Starting material (electrophile)
Dimethylformamide (DMF)-Solvent
Ethyl Acetate-Extraction Solvent
Hexanes-Chromatography Eluent

Visualizations

Diagram 1: General Synthetic Workflow

G A 1. Deprotonation of 4-sec-butylphenol B 2. Nucleophilic attack on N-protected 4-halopiperidine A->B C 3. Aqueous Work-up & Extraction B->C D 4. Chromatographic Purification C->D E 5. Deprotection of Piperidine D->E F Final Product Characterization E->F

Caption: A generalized workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Observed? IncompleteReaction->SideProducts No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes PurificationLoss Significant Loss During Purification? SideProducts->PurificationLoss No OptimizeConditions Optimize Stoichiometry/Temp SideProducts->OptimizeConditions Yes OptimizePurification Optimize Chromatography/Recrystallization PurificationLoss->OptimizePurification Yes IncreaseTimeTemp->SideProducts CheckBase Check Base Activity/Strength OptimizeConditions->PurificationLoss

Caption: A decision tree for troubleshooting low yields in the synthesis.

Diagram 3: Hypothetical Signaling Pathway Inhibition

Assuming this compound is designed as a hypothetical kinase inhibitor.

G Receptor Receptor Tyrosine Kinase Kinase Downstream Kinase (e.g., PI3K) Receptor->Kinase activates Compound This compound Compound->Kinase inhibits Signaling Signaling Cascade Kinase->Signaling CellularResponse Cellular Response (e.g., Proliferation) Signaling->CellularResponse

Caption: A hypothetical signaling pathway showing inhibition by the compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-[4-(sec-butyl)phenoxy]piperidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-[4-(sec-butyl)phenoxy]piperidine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound analogs?

A1: The most prevalent synthetic strategies for this class of compounds involve nucleophilic aromatic substitution (SNAr), Ullmann condensation, and Buchwald-Hartwig amination. The choice of route often depends on the available starting materials and the desired scale of the reaction.

Q2: I am experiencing low yields in my Ullmann condensation reaction. What are the key parameters to optimize?

A2: Low yields in Ullmann-type reactions for diaryl ether synthesis are common and can often be improved by systematically optimizing several factors.[1][2] Key parameters to consider include the catalyst system, solvent, temperature, and base. Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[1] Modern methods utilize soluble copper catalysts with supporting ligands, which can lead to improved yields under milder conditions.

Q3: My Buchwald-Hartwig amination is giving me a significant amount of hydrodehalogenation byproduct. How can I minimize this?

A3: The formation of a hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig amination, arising from β-hydride elimination.[3] To minimize this, consider the following:

  • Ligand Selection: The choice of phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands often suppress β-hydride elimination.

  • Base Selection: Using a weaker base or ensuring the base is not excessively strong for the substrate can sometimes reduce this side reaction.

  • Temperature Control: Lowering the reaction temperature may favor the desired reductive elimination over β-hydride elimination.

Q4: I am struggling with the purification of my final this compound product. What are some recommended techniques?

A4: Purification of piperidine analogs can be challenging due to their basic nature. Standard purification techniques include:

  • Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be effective. Adding a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent peak tailing.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.[4]

  • Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the purified product is re-extracted into an organic solvent.

Troubleshooting Guides

Troubleshooting Low Yield in Ullmann Condensation
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive catalystUse freshly prepared or commercially available high-purity copper catalyst. Consider using a copper(I) source like CuI or generating Cu(I) in situ.
Low reaction temperatureGradually increase the reaction temperature. Ullmann reactions often require elevated temperatures (150-220 °C).[1]
Inappropriate solventUse a high-boiling polar aprotic solvent such as DMF, NMP, or nitrobenzene.[1]
Reaction stalls before completion Catalyst deactivationAdd a fresh portion of the catalyst. The use of supporting ligands like diamines can sometimes improve catalyst stability.
Insufficient baseEnsure at least a stoichiometric amount of a suitable base (e.g., K2CO3, Cs2CO3) is used to neutralize the generated acid.
Formation of side products Homocoupling of the aryl halideThis can be an issue at very high temperatures. Try to lower the reaction temperature and use a more efficient catalyst system.
Troubleshooting Buchwald-Hartwig Amination Side Reactions
Symptom Possible Cause Suggested Solution
Significant hydrodehalogenation β-Hydride elimination from the amide intermediate[3]Use a bulkier phosphine ligand (e.g., XPhos, RuPhos). Lower the reaction temperature.
Formation of homocoupled amine (dimer) Reductive elimination from two amido complexesLower the catalyst loading. Ensure slow addition of the amine to the reaction mixture.
Low conversion of starting materials Inefficient catalyst systemScreen different palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligands.
Inappropriate baseThe choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used. The optimal base depends on the specific substrates.

Experimental Protocols

Optimized Protocol for Ullmann Condensation Synthesis of this compound

This protocol is a representative procedure and may require further optimization for specific analogs.

  • Reagents and Materials:

    • 4-(sec-butyl)phenol

    • 4-Bromopiperidine (N-protected, e.g., with a Boc group)

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K2CO3), finely ground

    • N,N-Dimethylformamide (DMF), anhydrous

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To a dry round-bottom flask under an inert atmosphere, add 4-(sec-butyl)phenol (1.0 eq), N-Boc-4-bromopiperidine (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq). b. Add anhydrous DMF to achieve a concentration of 0.5 M with respect to the 4-(sec-butyl)phenol. c. Heat the reaction mixture to 150 °C with vigorous stirring. d. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. e. Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. f. Filter the mixture through a pad of celite to remove insoluble inorganic salts. g. Wash the filtrate sequentially with water and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel (e.g., gradient of 0-20% ethyl acetate in hexanes) to afford the N-Boc protected product. j. Deprotection of the Boc group can be achieved using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Step start Starting Materials: 4-(sec-butyl)phenol N-Boc-4-bromopiperidine reaction_setup Combine reactants under inert atmosphere start->reaction_setup reagents Reagents: CuI, K2CO3, DMF reagents->reaction_setup heating Heat to 150°C with stirring reaction_setup->heating monitoring Monitor by TLC/LC-MS heating->monitoring workup Aqueous workup & extraction monitoring->workup Upon completion purification Column Chromatography workup->purification deprotection Boc Deprotection purification->deprotection final_product Final Product: This compound deprotection->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Reaction Yield? check_catalyst Is the catalyst active? start->check_catalyst Yes check_temp Is the temperature optimal? check_catalyst->check_temp Yes solution_catalyst Use fresh/activated catalyst. Consider ligand screening. check_catalyst->solution_catalyst No check_base Is the base appropriate? check_temp->check_base Yes solution_temp Optimize temperature. (Increase for Ullmann, may need to decrease for Buchwald-Hartwig). check_temp->solution_temp No solution_base Screen different bases (e.g., K2CO3, Cs2CO3, NaOtBu). check_base->solution_base No end Yield Improved check_base->end Yes, other issues (e.g., substrate quality) solution_catalyst->end solution_temp->end solution_base->end

Caption: A logical troubleshooting workflow for addressing low reaction yields.

References

stability issues of 4-[4-(sec-butyl)phenoxy]piperidine in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-[4-(sec-butyl)phenoxy]piperidine in solution?

A1: For optimal stability, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and photodegradation. The choice of solvent is also critical; neutral, aprotic solvents are generally preferred for long-term storage.

Q2: Which solvents are most suitable for dissolving this compound to ensure its stability?

A2: Aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally good choices for dissolving piperidine derivatives. Protic solvents like alcohols (methanol, ethanol) may be acceptable for short-term use but could participate in degradation reactions over time. Aqueous solutions, especially at non-neutral pH, are likely to be less stable.

Q3: What are the primary degradation pathways for this compound?

A3: Based on its structure, the main potential degradation pathways are:

  • Hydrolysis: The ether linkage between the phenoxy and piperidine groups could be susceptible to cleavage under strong acidic or basic conditions.

  • Oxidation: The piperidine ring and the sec-butyl group are potential sites of oxidation. Oxidation can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents.[1] The nitrogen atom in the piperidine ring can also be oxidized to form an N-oxide.[1]

  • Photodegradation: Exposure to UV light can induce degradation, particularly in the presence of photosensitizers.

Q4: Is this compound sensitive to pH changes in aqueous solutions?

A4: Yes, similar to other piperidine-containing compounds, its stability in aqueous solutions is expected to be highly pH-dependent. The piperidine nitrogen is basic and will be protonated at acidic pH. Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of the ether bond. It is advisable to maintain the pH of aqueous solutions as close to neutral as possible.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound potency over a short period in solution. Oxidation: The solution may be exposed to atmospheric oxygen. The solvent might contain peroxide impurities.Degas the solvent before use. Prepare solutions under an inert atmosphere (nitrogen or argon). Use high-purity solvents and consider adding an antioxidant if compatible with your experimental setup.
Appearance of new peaks in HPLC analysis after storing the solution. Degradation: The compound is unstable under the storage conditions (temperature, light, pH).Re-evaluate storage conditions. Store solutions at a lower temperature, in amber vials to protect from light, and ensure the solvent is appropriate. Perform forced degradation studies to identify the nature of the degradants.
Inconsistent results in bioassays. Compound Instability in Assay Buffer: The pH or composition of the assay buffer may be promoting degradation.Check the stability of the compound directly in the assay buffer over the time course of the experiment. Adjust the buffer pH if possible or reduce the incubation time.
Precipitation of the compound from the solution. Poor Solubility or Degradation to an Insoluble Product: The solvent may not be optimal for the required concentration, or a degradation product may be less soluble.Test different solvents or solvent mixtures to improve solubility. If degradation is suspected, analyze the precipitate to identify it.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be hypothesized. These are not confirmed for this specific molecule but represent common reactions for related structures.

cluster_hydrolysis Hydrolytic Degradation (Acid/Base Catalyzed) cluster_oxidation Oxidative Degradation Parent This compound Hydrolysis_Products 4-(sec-butyl)phenol + 4-hydroxypiperidine Parent->Hydrolysis_Products H+ or OH- Parent_Ox This compound N_Oxide This compound N-oxide Parent_Ox->N_Oxide [O] Ring_Oxidation Piperidinone or ring-opened products Parent_Ox->Ring_Oxidation [O] Side_Chain_Oxidation Oxidized sec-butyl group (e.g., alcohol, ketone) Parent_Ox->Side_Chain_Oxidation [O]

Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][3]

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or another suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. At time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At time points, withdraw an aliquot and dilute for analysis.

    • Thermal Degradation: Place the stock solution in a 60°C oven for 48 hours. At time points, withdraw an aliquot and dilute for analysis.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm or 365 nm) for 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature. At time points, withdraw an aliquot and dilute for analysis.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2). Compare the chromatograms of stressed samples with that of the unstressed control to identify degradation peaks. Aim for 5-20% degradation of the parent compound.

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (60°C) Start->Thermal Photo Photolytic Stress (UV Light) Start->Photo Analysis HPLC Analysis (Compare to Control) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Products & Pathways Analysis->End

Workflow for forced degradation studies.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.

Materials:

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade acetonitrile, methanol, and water

  • Buffers (e.g., ammonium acetate, phosphate buffer)

  • Forced degradation samples from Protocol 1

Procedure:

  • Initial Method Development:

    • Mobile Phase: Start with a gradient of acetonitrile and water (or a suitable buffer, e.g., 10 mM ammonium acetate, pH adjusted). A typical starting gradient could be 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Use a DAD to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) to find the optimal wavelength for the parent compound and potential degradants.

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject a mixture of the unstressed and stressed samples (from Protocol 1) to evaluate the separation.

    • Adjust the gradient slope, mobile phase composition (e.g., switch to methanol, change buffer pH) to achieve adequate resolution (>1.5) between the parent peak and all degradation peaks.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can resolve the parent compound from its degradation products. Peak purity analysis using a DAD is essential.

    • Linearity: Analyze a series of dilutions of the parent compound to establish a linear relationship between concentration and peak area.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate) on the results.

This structured approach will provide a solid foundation for researchers to assess and manage the stability of this compound in their specific experimental contexts.

References

avoiding common pitfalls in 4-[4-(sec-butyl)phenoxy]piperidine functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 4-[4-(sec-butyl)phenoxy]piperidine in various functional assays. Given the structural motifs of this compound, it is postulated to interact with G-protein coupled receptors (GPCRs) or sigma receptors. The following guides are designed to address common challenges in these assay types.

Frequently Asked Questions (FAQs)

Q1: What are the likely molecular targets of this compound?

A1: Based on its chemical structure, which includes a piperidine ring and a phenoxy moiety, this compound shares features with ligands known to bind to sigma receptors (σ1 and σ2) and various G-protein coupled receptors (GPCRs).[1][2][3] It is recommended to initially screen the compound against a panel of these receptors to determine its primary target(s).

Q2: Which functional assays are most appropriate for characterizing this compound?

A2: The choice of assay depends on the identified target.

  • For sigma receptors: Radioligand binding assays are fundamental for determining binding affinity (Ki).[1] Functional assays for sigma receptors are less standardized but can include cell viability and caspase-3 activity assays, as some sigma-2 ligands induce apoptosis.[4][5]

  • For GPCRs:

    • cAMP Assays: To investigate potential coupling to Gs or Gi proteins.[6][7][8]

    • Calcium Mobilization Assays: To investigate potential coupling to Gq proteins.[9][10][11]

    • Radioligand Binding Assays: To determine binding affinity to the specific GPCR subtype.

Q3: How should I prepare this compound for in vitro assays?

A3: Due to its hydrophobic nature, the compound should be dissolved in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. The final concentration of the organic solvent in the assay should be kept low (typically ≤ 0.1%) to prevent artifacts.

Troubleshooting Guides

Radioligand Binding Assays

Problem: High Non-Specific Binding

  • Possible Cause: The radioligand or test compound is hydrophobic and sticking to the filter plates or membranes.[12]

  • Solution:

    • Reduce the concentration of the radioligand. A concentration at or below the Kd is recommended.[12]

    • Increase the number of wash steps with ice-cold wash buffer.

    • Add a detergent like 0.1% BSA to the wash buffer to reduce non-specific interactions.[12]

    • Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI).

Problem: No or Low Specific Binding

  • Possible Cause: The concentration of the receptor in the membrane preparation is too low, or the receptor has degraded.[1]

  • Solution:

    • Prepare fresh cell membranes for the assay.

    • Increase the amount of membrane protein per well.

    • Ensure that the radioligand has not degraded and retains high specific activity.[12]

    • Verify the identity and purity of your synthesized this compound.

ParameterRecommended Condition
Radioligand ConcentrationAt or near Kd
Unlabeled Competitor100x concentration of radioligand for non-specific binding
Incubation Time60-120 minutes at room temperature (must be optimized)
Wash BufferIce-cold 50 mM Tris-HCl, pH 7.4

Table 1: General starting conditions for a radioligand binding assay.

cAMP Assays

Problem: High Variability Between Replicates

  • Possible Cause: Inconsistent cell numbers per well or uneven distribution of cells.

  • Solution:

    • Ensure a homogenous single-cell suspension before plating.

    • Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.[13][14]

    • Use a calibrated multichannel pipette for dispensing cells and reagents.

Problem: Low Signal Window (Agonist Stimulation)

  • Possible Cause: The cells may not express a sufficient number of receptors, or the assay conditions are not optimal.[8]

  • Solution:

    • For Gi-coupled receptors, stimulate cells with forskolin to induce a detectable level of cAMP before adding your inhibitory compound.[8][13]

    • Optimize the concentration of the phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[7]

    • Increase the agonist stimulation time.

ParameterGs AssayGi Assay
Cell Seeding Density Optimize for 80-90% confluencyOptimize for 80-90% confluency
PDE Inhibitor (IBMX) 0.5 mM0.5 mM
Forskolin Concentration N/AEC80 concentration
Stimulation Time 30 minutes30 minutes

Table 2: Example optimized conditions for Gs and Gi coupled cAMP assays.

Calcium Mobilization Assays

Problem: High Background Fluorescence

  • Possible Cause: Autofluorescence from the compound or cell culture medium. Incomplete removal of dye loading buffer.

  • Solution:

    • Run a control plate with the compound and no cells to check for autofluorescence.

    • Use serum-free, phenol red-free medium for the assay.

    • Ensure the dye loading buffer is completely removed and replaced with assay buffer before adding the compound.

Problem: No Response to a Known Agonist

  • Possible Cause: Insufficient dye loading, cell health issues, or receptor desensitization.

  • Solution:

    • Optimize the incubation time and temperature for the calcium-sensitive dye.[11]

    • Use cells with low passage numbers and ensure high viability.

    • Check for the expression of the target receptor in your cell line.

    • Some cell lines, like CHO and HeLa, may require an inhibitor of organic anion transporters, such as probenecid, for better dye retention.[15]

ParameterRecommended Condition
Cell Plating 90-100% confluent monolayer on assay day[11]
Dye Loading 30-60 min at 37°C, followed by 30 min at room temp[11]
Assay Buffer HBSS with 20 mM HEPES
Compound Addition Use a system with integrated fluidics for immediate reading

Table 3: Key parameters for a successful calcium mobilization assay.

Methodologies and Visualizations

Detailed Protocol: Calcium Mobilization Assay
  • Cell Plating: Seed cells (e.g., HEK293 expressing the target receptor) in a 96-well, black-walled, clear-bottom plate at a density that will result in a 90-100% confluent monolayer on the day of the assay.[11] Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Aspirate the growth medium and add 100 µL of a calcium-sensitive dye loading solution (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and probenecid) to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in a separate 96-well plate at 4x the final desired concentration in assay buffer.

  • Assay Execution: Place both the cell plate and the compound plate into a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).

  • Measurement: The instrument will establish a baseline fluorescence reading for 10-20 seconds. It will then add 50 µL of the compound from the compound plate to the cell plate and continue to record the fluorescence intensity over time (typically 2-3 minutes). The change in fluorescence indicates intracellular calcium release.

Visualized Workflows and Pathways

Gq_Signaling_Pathway Compound This compound GPCR Gq-Coupled Receptor Compound->GPCR Binds G_Protein Gαq/11 GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates ER Endoplasmic Reticulum Calcium Ca²⁺ Release IP3R->Calcium Mediates Downstream Downstream Cellular Effects Calcium->Downstream PKC->Downstream

Caption: Hypothetical Gq signaling pathway for this compound.

Calcium_Assay_Workflow cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) Plate Seed cells in 96-well plate Incubate Incubate overnight Plate->Incubate Load Load cells with calcium-sensitive dye Incubate->Load Read Measure fluorescence in plate reader Load->Read Prepare Prepare compound dilution plate Prepare->Read Analyze Analyze data (EC50/IC50) Read->Analyze

Caption: Experimental workflow for a calcium mobilization assay.

Troubleshooting_High_Background Start High Background Signal in Functional Assay CheckCompound Is the compound autofluorescent? Start->CheckCompound YesCompound Use alternative detection method (e.g., BRET/FRET) or subtract background CheckCompound->YesCompound Yes NoCompound Proceed to next check CheckCompound->NoCompound No CheckMedia Is the assay media phenol red-free? YesMedia Proceed to next check CheckMedia->YesMedia Yes NoMedia Switch to phenol red-free media CheckMedia->NoMedia No CheckWash Are wash steps adequate? YesWash Consider other sources (e.g., cell health) CheckWash->YesWash Yes NoWash Increase number and volume of washes CheckWash->NoWash No NoCompound->CheckMedia YesMedia->CheckWash NoMedia->CheckWash

Caption: A logical workflow for troubleshooting high background signals.

References

refining purification protocols for high-purity 4-[4-(sec-butyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of high-purity 4-[4-(sec-butyl)phenoxy]piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as 4-hydroxypiperidine and 4-sec-butylphenol. Side products from the Williamson ether synthesis, which is a common route for this compound, can also be present. Additionally, residual solvents from the reaction and workup steps are often found in the crude product.

Q2: What is the recommended first step in the purification process of the crude product?

A2: An initial acid-base extraction is often recommended. Dissolving the crude product in a suitable organic solvent and washing with a dilute acid solution will protonate the piperidine nitrogen, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. After separation, the aqueous layer is basified to regenerate the free base, which can then be extracted with an organic solvent.

Q3: Is this compound crystalline, and can it be purified by recrystallization?

A3: Many 4-aryloxypiperidine derivatives are crystalline solids.[1] Recrystallization can be a highly effective method for achieving high purity. The choice of solvent is critical and may require some experimentation. Common solvent systems for similar compounds include ethanol, methanol/ethyl acetate, and isopropyl alcohol.[2]

Q4: When is column chromatography the preferred method of purification?

A4: Column chromatography is preferred when dealing with complex mixtures of impurities that cannot be easily removed by extraction or recrystallization. It is particularly useful for separating compounds with similar polarities.

Q5: How can I determine the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and accurate method. Other techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.

Troubleshooting Guides

Issue 1: Oily Product Instead of a Solid After Synthesis

  • Question: My final product is an oil, but I was expecting a solid. How can I induce crystallization?

  • Answer:

    • Solvent Trituration: Try adding a non-polar solvent like hexanes or pentane to your oil and stirring vigorously. This can sometimes induce precipitation of the solid product.

    • Seed Crystals: If you have a small amount of pure solid from a previous batch, adding a seed crystal to the oil can initiate crystallization.

    • Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly at room temperature or in a refrigerator.

    • Conversion to Salt: Convert the free base to its hydrochloride salt by treating it with a solution of HCl in a suitable solvent like ether or methanol. The salt is often more crystalline and can be purified by recrystallization.[2] The pure salt can then be converted back to the free base by treatment with a base.

Issue 2: Streaking on Silica Gel TLC/Column Chromatography

  • Question: When I run a TLC or a column, my compound streaks and does not move as a defined spot. What is causing this and how can I fix it?

  • Answer: The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, causing streaking. To mitigate this:

    • Add a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (0.1-1%) is commonly used. Alternatively, a mobile phase containing ammonia in methanol can be effective.

    • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

Issue 3: Low Yield After Purification

  • Question: My final yield of the pure product is very low. What are the potential causes and solutions?

  • Answer:

    • Incomplete Reaction: Ensure your initial synthesis reaction has gone to completion using TLC or another monitoring technique.

    • Loss During Extraction: During acid-base extractions, ensure the pH is sufficiently acidic (around 2) to fully protonate the piperidine and sufficiently basic (around 10-12) to deprotonate it for extraction into the organic layer. Perform multiple extractions with smaller volumes of solvent.

    • Improper Recrystallization Solvent: If the product is too soluble in the recrystallization solvent, you will have low recovery. Experiment with different solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Column Chromatography Losses: Overly broad fractions during column chromatography can lead to the loss of product in mixed fractions. Use a shallow solvent gradient and collect smaller fractions.

Data Presentation

Table 1: Comparison of Purification Methods for 4-Aryloxypiperidine Derivatives

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Acid-Base Extraction >90%>85%Removes non-basic impurities, scalable.Does not remove basic impurities.
Recrystallization >99%60-80%High purity, cost-effective for large scale.Requires a crystalline product, yield can be lower.
Column Chromatography >99%50-70%Excellent for complex mixtures, high resolution.Time-consuming, uses large solvent volumes, can be costly.

Note: The values presented are typical for 4-aryloxypiperidine derivatives and may vary for this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel and add 1M hydrochloric acid.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the aqueous layer. Repeat the extraction of the organic layer with 1M HCl twice more.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate solution) with stirring until the pH is approximately 10-12.

  • Extract the aqueous layer three times with a fresh portion of the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude or extracted product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropyl alcohol, or a mixture like methanol/ethyl acetate).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a short period.

  • Hot filter the solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5% triethylamine).

  • Pack a column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica onto the top of the packed column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization If Solid chromatography Column Chromatography extraction->chromatography If Oily or Complex Mixture pure_product High-Purity Product recrystallization->pure_product chromatography->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue oily_product Oily Product? start->oily_product streaking Streaking on TLC/Column? start->streaking low_yield Low Yield? start->low_yield induce_cryst Induce Crystallization oily_product->induce_cryst Yes add_base Add Basic Modifier to Eluent streaking->add_base Yes optimize_conditions Optimize Reaction/Extraction/Recrystallization low_yield->optimize_conditions Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: 4-[4-(sec-butyl)phenoxy]piperidine (Compound-X)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using 4-[4-(sec-butyl)phenoxy]piperidine, hereafter referred to as Compound-X. This document provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects observed during experimentation.

Compound Profile (Hypothetical):

  • Compound Name: this compound (Compound-X)

  • Primary Target: Kinase-Y (a hypothetical kinase involved in oncology signaling pathways).

  • Potential Off-Target Profile:

    • hERG potassium channel inhibition.

    • Sigma-1 (σ1) and Sigma-2 (σ2) receptor binding.

    • Muscarinic M1/M3 receptor antagonism.

Frequently Asked Questions (FAQs)

Q1: We observe significant cytotoxicity in our cancer cell line assays at concentrations where we expect to see specific inhibition of Kinase-Y. What could be the cause?

A1: Unexpected cytotoxicity can arise from several off-target effects. Based on the chemical structure of Compound-X, the most likely culprits are inhibition of the hERG potassium channel or interaction with sigma receptors, which can trigger apoptotic pathways in certain cell types. We recommend performing a cell viability assay with a broader dose-response range to determine the cytotoxic concentration (CC50) and compare it to the half-maximal effective concentration (EC50) for Kinase-Y inhibition. A small therapeutic window between the EC50 and CC50 suggests off-target toxicity.

Q2: Our in-cell western assays show a decrease in the phosphorylation of a Kinase-Y substrate, but the results are not consistent across different cell lines. Why might this be?

A2: This inconsistency could be due to differential expression of off-target proteins in your cell lines. For example, some cell lines may express higher levels of sigma or muscarinic receptors. Activation or inhibition of these receptors by Compound-X could trigger signaling cascades that indirectly affect the Kinase-Y pathway or confound your assay readout. We advise performing qPCR or western blotting to profile the expression levels of potential off-target receptors (hERG, Sigma-1, Sigma-2, Muscarinic M1/M3) in the cell lines you are using.

Q3: We are preparing for in vivo studies. Are there any predicted organ-specific toxicities we should be aware of?

A3: Yes, due to the potential for hERG channel inhibition, there is a risk of cardiotoxicity.[1][2][3][4] Inhibition of the hERG channel can lead to a prolongation of the QT interval, which can result in life-threatening arrhythmias.[2][3][4] We strongly recommend conducting an in vitro hERG assay (e.g., patch-clamp or thallium flux) to assess the inhibitory potential of Compound-X before proceeding with in vivo studies.[1][3][5] Additionally, sigma receptor modulation can have complex effects on the central nervous system (CNS), so careful behavioral monitoring in animal models is also advised.[6][7]

Troubleshooting Guides

Guide 1: Unexpected Cell Viability Results
Observed Issue Potential Cause Recommended Action
High cytotoxicity at low concentrations.Off-target hERG inhibition: Can lead to ion imbalance and cell death.1. Perform a hERG functional assay (e.g., thallium flux) to determine the IC50 for hERG inhibition.[1] 2. Compare the hERG IC50 with the Kinase-Y IC50. A ratio of less than 10-fold is a cause for concern.
Sigma receptor-mediated apoptosis: Sigma-2 receptor ligands, in particular, are known to induce apoptosis in tumor cells.[7]1. Conduct sigma receptor binding assays to determine the affinity (Ki) of Compound-X for σ1 and σ2 receptors.[6][8] 2. Use known sigma receptor antagonists in co-treatment with Compound-X to see if cytotoxicity is rescued.
Cell morphology changes unrelated to Kinase-Y inhibition (e.g., neurite outgrowth, vacuolization).Sigma-1 receptor agonism: Can modulate intracellular calcium and affect cell morphology.1. Characterize the functional activity (agonist/antagonist) of Compound-X at the sigma-1 receptor. 2. Observe if these morphological changes correlate with the sigma-1 binding affinity.
Guide 2: Inconsistent Kinase Inhibition Data
Observed Issue Potential Cause Recommended Action
Potency of Compound-X varies significantly between biochemical and cell-based assays.Cellular off-target engagement: Off-targets like muscarinic receptors can activate parallel signaling pathways (e.g., PLC/IP3) that may counteract or enhance the effects of Kinase-Y inhibition.1. Profile the muscarinic receptor subtype expression in your cells. 2. Co-treat with a known muscarinic antagonist (e.g., atropine) to see if the potency of Compound-X on Kinase-Y is stabilized.
Assay interference: Compound-X might interfere with the assay technology (e.g., luciferase-based ATP detection assays).[9][10]1. Run a control experiment to test for assay interference by adding Compound-X to a reaction with no kinase. 2. Use an orthogonal assay method (e.g., radiometric or fluorescence polarization) to confirm kinase inhibition.[11]

Quantitative Data Summary

The following tables present hypothetical data for Compound-X to illustrate a potential pharmacological profile.

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeIC50 / Ki (nM)
Kinase-Y Biochemical Kinase Assay15
hERG Channel Patch Clamp Assay250
Sigma-1 Receptor Radioligand Binding Assay85
Sigma-2 Receptor Radioligand Binding Assay320
Muscarinic M1 Receptor Radioligand Binding Assay950

Table 2: Cell-Based Assay Data (MCF-7 Cells)

AssayEndpointEC50 / CC50 (nM)
Kinase-Y Phosphorylation In-Cell Western35
Cell Viability MTT Assay300

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of Compound-X.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Prepare serial dilutions of Compound-X in culture medium and add to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12][13][14] Living cells with active metabolism will convert the yellow MTT to purple formazan crystals.[13][15][16]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12][13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

Protocol 2: hERG Thallium Flux Assay

This is a functional assay to screen for hERG channel inhibition.

  • Cell Plating: Plate HEK293 cells stably expressing the hERG channel in a 384-well plate.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.[1]

  • Compound Incubation: Add varying concentrations of Compound-X and a positive control (e.g., Astemizole) to the wells and incubate.

  • Thallium Stimulation: Add a stimulus buffer containing thallium chloride to initiate ion flux through the open hERG channels.[1]

  • Fluorescence Reading: Immediately measure the fluorescence intensity over time using a kinetic plate reader.[1] The increase in fluorescence corresponds to thallium influx.

  • Data Analysis: Calculate the percentage of hERG channel inhibition for each concentration of Compound-X relative to controls and determine the IC50 value.

Protocol 3: Sigma Receptor Radioligand Binding Assay

This protocol determines the binding affinity of Compound-X for sigma receptors.

  • Membrane Preparation: Prepare membrane homogenates from a tissue or cell line known to express sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).[7]

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1) and increasing concentrations of unlabeled Compound-X.[6][8]

  • Incubation: Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of Compound-X to determine the IC50, from which the inhibition constant (Ki) can be calculated.

Visualizations

Signaling_Pathway_Interference cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum KinaseY_R Kinase-Y Receptor KinaseY_P Kinase-Y Pathway KinaseY_R->KinaseY_P hERG hERG Channel Arrhythmia Arrhythmia Risk hERG->Arrhythmia Muscarinic_R Muscarinic Receptor Ca_Signal Calcium Signaling Muscarinic_R->Ca_Signal Modulates Sigma_R Sigma Receptor Sigma_R->Ca_Signal Modulates Apoptosis Apoptosis Sigma_R->Apoptosis Induces CompoundX Compound-X CompoundX->KinaseY_R Inhibits (On-Target) CompoundX->hERG Inhibits (Off-Target) CompoundX->Muscarinic_R Antagonizes (Off-Target) CompoundX->Sigma_R Binds (Off-Target) Cell_Growth Cell Growth & Proliferation KinaseY_P->Cell_Growth Inhibits

Caption: On- and off-target signaling pathways of Compound-X.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Step1 Determine EC50 (Target) vs. CC50 (Viability) Start->Step1 Decision1 Is CC50 / EC50 < 10? Step1->Decision1 Step2a Potential Off-Target Toxicity Decision1->Step2a Yes Step2b Likely On-Target Effect Decision1->Step2b No Step3 Perform hERG Assay Step2a->Step3 Step4 Perform Sigma Receptor Binding & Functional Assays Step3->Step4 Step5 Correlate Off-Target Potency with CC50 Step4->Step5 End Identify Source of Cytotoxicity Step5->End

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Logical_Relationship Observation Observation Inconsistent cellular potency Hypothesis Hypothesis Cell-line dependent off-target effects Observation:e->Hypothesis:w Mechanism Plausible Mechanism Differential expression of Muscarinic or Sigma receptors modulates a parallel pathway Hypothesis:e->Mechanism:w Action Action 1. Profile receptor expression (qPCR/WB) 2. Use specific antagonists in co-treatment Mechanism:e->Action:w

Caption: Logic diagram for diagnosing inconsistent assay results.

References

Technical Support Center: Production of 4-[4-(sec-butyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-[4-(sec-butyl)phenoxy]piperidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, which is typically prepared via a Williamson ether synthesis.

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Deprotonation of 4-(sec-butyl)phenol: The phenoxide, the nucleophile in this reaction, is not being formed in sufficient quantity.- Use a stronger base: If using a weaker base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and properly handled to avoid deactivation by moisture. - Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried. Water will consume the base and protonate the phenoxide, reducing its nucleophilicity.
Side Reactions (E2 Elimination): The piperidine electrophile, particularly if it has a leaving group on a secondary carbon, can undergo elimination instead of substitution.- Optimize Leaving Group: Use a good leaving group on the piperidine ring that favors SN2 reactions, such as a tosylate (OTs) or mesylate (OMs) on a primary carbon if the synthesis strategy allows. If using a 4-halopiperidine, iodide is a better leaving group than bromide or chloride. - Lower Reaction Temperature: Higher temperatures can favor the competing E2 elimination reaction.[1] Running the reaction at a lower temperature for a longer duration may improve the yield of the desired ether.
Steric Hindrance: The sec-butyl group on the phenol and the piperidine ring can sterically hinder the SN2 reaction.[2][3]- Optimize Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to solvate the cation of the base and increase the nucleophilicity of the phenoxide.[4] - Consider a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like a quaternary ammonium salt can help bring the reactants together.
Poor Quality Starting Materials: Impurities in the 4-(sec-butyl)phenol or the piperidine derivative can interfere with the reaction.- Purify Starting Materials: Ensure the purity of both starting materials before the reaction. 4-(sec-butyl)phenol can be purified by distillation or recrystallization.

Problem 2: Difficulty in Product Purification

Possible Cause Suggested Solution
Presence of Unreacted 4-(sec-butyl)phenol: Due to its acidic nature, it can be challenging to separate from the basic product.- Aqueous Workup: Perform an aqueous workup with a dilute base (e.g., 1M NaOH) to deprotonate and dissolve the unreacted phenol in the aqueous layer. The product will remain in the organic layer. Follow with a water wash to remove any residual base.
Formation of Byproducts: Isomeric butylphenols (e.g., o-sec-butylphenol, 2,6-di-sec-butylphenol) from the synthesis of the starting material can lead to the formation of corresponding isomeric ether byproducts.[5][6] Butene elimination from the sec-butyl group under harsh conditions is also a possibility.- Column Chromatography: Use silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of triethylamine to reduce tailing of the basic product). - Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
Product Tailing on Silica Gel Chromatography: The basic nature of the piperidine nitrogen can cause strong interaction with the acidic silica gel.- Basified Silica/Solvent: Add a small amount of a volatile base like triethylamine (0.1-1%) to the chromatography eluent to suppress the interaction between the product and the silica gel. Alternatively, use basic alumina for chromatography.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of 4-(sec-butyl)phenol (the nucleophile) with a piperidine derivative bearing a good leaving group at the 4-position (the electrophile), such as 4-bromopiperidine or 4-tosyloxypiperidine. The piperidine nitrogen is typically protected (e.g., with a Boc group) during this reaction.

Q2: What are the critical parameters to control during the scale-up of the Williamson ether synthesis for this product?

A2: Key parameters for successful scale-up include:

  • Temperature Control: Exothermic reactions, especially during the formation of the phenoxide with a strong base, need to be carefully controlled.

  • Efficient Stirring: To ensure homogeneity in a large reactor, especially when dealing with slurries (e.g., with K₂CO₃ or NaH).

  • Anhydrous Conditions: Maintaining a dry environment is crucial to prevent the deactivation of the base and the phenoxide.

  • Choice of Solvent: The solvent should be able to dissolve the reactants to a reasonable extent and be suitable for the reaction temperature. For industrial scale, factors like cost, safety, and ease of removal are also important.

Q3: What are the potential impurities I should look for in my final product?

A3: Potential impurities could include:

  • Unreacted 4-(sec-butyl)phenol.

  • Byproducts from the synthesis of 4-(sec-butyl)phenol, such as ortho- and di-sec-butylated phenols, and their corresponding ether products.[5][6]

  • Products of E2 elimination from the piperidine electrophile.

  • Residual solvent and base.

Q4: Can I use 4-hydroxypiperidine directly in this synthesis?

A4: No, a direct reaction between 4-(sec-butyl)phenol and 4-hydroxypiperidine is not feasible for forming an ether bond. The hydroxyl group on the piperidine is a poor leaving group. It needs to be converted into a better leaving group, such as a tosylate or a halide, before reacting with the phenoxide.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine (Lab Scale)

This protocol is a representative example based on general Williamson ether synthesis procedures.

Materials:

  • 4-(sec-butyl)phenol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • N-Boc-4-tosyloxypiperidine (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-(sec-butyl)phenol.

  • Dissolve the phenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour, or until gas evolution ceases.

  • In a separate flask, dissolve N-Boc-4-tosyloxypiperidine in a minimal amount of anhydrous DMF.

  • Add the solution of the tosylate dropwise to the phenoxide solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-4-[4-(sec-butyl)phenoxy]piperidine.

Protocol 2: Deprotection of N-Boc-4-[4-(sec-butyl)phenoxy]piperidine

Materials:

  • N-Boc-4-[4-(sec-butyl)phenoxy]piperidine (1.0 eq)

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in 1,4-dioxane.

  • Add the 4M HCl in 1,4-dioxane solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with diethyl ether.

  • To obtain the free base, dissolve the hydrochloride salt in water and basify with a saturated aqueous sodium bicarbonate solution until the pH is > 9.

  • Extract the free base with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Data Presentation

Table 1: Illustrative Reaction Conditions and Yields for Williamson Ether Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile802465
2NaHDMF801285
3Cs₂CO₃DMF901090
4t-BuOKTHF651878

Note: These are representative yields and will vary based on the specific reactants, purity of reagents, and reaction scale.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Deprotection start_phenol 4-(sec-butyl)phenol phenoxide Sodium 4-(sec-butyl)phenoxide start_phenol->phenoxide in Anhydrous DMF base Strong Base (e.g., NaH) base->phenoxide product_boc N-Boc-4-[4-(sec-butyl)phenoxy]piperidine phenoxide->product_boc Heat piperidine N-Boc-4-tosyloxypiperidine piperidine->product_boc final_product This compound product_boc->final_product acid Acid (e.g., HCl) acid->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic low_yield Low Product Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reaction Side Reactions low_yield->side_reaction weak_base Use Stronger Base incomplete_reaction->weak_base Check Base wet_conditions Ensure Anhydrous Conditions incomplete_reaction->wet_conditions Check Conditions e2_elimination Lower Reaction Temperature side_reaction->e2_elimination Check Temperature steric_hindrance Optimize Solvent/Catalyst side_reaction->steric_hindrance Check Reactants

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Interpreting Ambiguous NMR Spectra of 4-[4-(sec-butyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially ambiguous NMR spectra of 4-[4-(sec-butyl)phenoxy]piperidine.

Troubleshooting Guides & FAQs

This section addresses specific challenges that may arise during the NMR analysis of this compound, particularly concerning signal overlap and complex splitting patterns.

Question: Why is the aromatic region of my ¹H NMR spectrum difficult to interpret?

Answer: The aromatic region (typically δ 6.8-7.2 ppm) of this compound can be challenging due to the overlap of signals from the para-substituted benzene ring. The two aromatic protons ortho to the phenoxy group and the two protons ortho to the sec-butyl group are chemically distinct but may have very similar chemical shifts, leading to complex and overlapping multiplets that do not follow simple first-order splitting rules. This is a common issue in spectra of molecules with benzene rings[1].

Troubleshooting Steps:

  • Optimize Shimming: Ensure the instrument's magnetic field homogeneity is optimized to achieve the best possible resolution. Poor shimming can exacerbate peak broadening and overlap[2].

  • Solvent Effects: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of the aromatic protons and may resolve the overlap[2][3]. Aromatic solvents, in particular, can induce significant shifts (Aromatic Solvent Induced Shifts - ASIS) that can aid in signal dispersion[3].

  • 2D NMR (COSY): A ¹H-¹H COSY (Correlation Spectroscopy) experiment can help identify which aromatic protons are coupled to each other, even if their signals are overlapping[4][5]. Cross-peaks in the COSY spectrum will reveal the coupling network within the aromatic spin system.

Question: The aliphatic region of my ¹H NMR spectrum shows broad and poorly resolved multiplets. What could be the cause?

Answer: The aliphatic region can be complex due to several factors:

  • Overlapping Signals: The signals from the piperidine ring protons and the sec-butyl group protons can overlap, making it difficult to assign specific resonances.

  • Complex Splitting Patterns: The methine proton of the sec-butyl group is coupled to five other protons (two from the methylene group and three from the methyl group), resulting in a complex multiplet[6][7]. Additionally, the protons on the piperidine ring form a complex spin system.

  • Diastereotopic Protons: The two methylene protons of the sec-butyl group and the axial and equatorial protons on the piperidine ring are diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts and couple to each other, further complicating the spectrum[7].

Troubleshooting Steps:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase signal dispersion and simplify complex multiplets.

  • 2D NMR (HSQC & COSY):

    • A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum will correlate each proton signal to its directly attached carbon atom[4][8]. This is extremely useful for separating the piperidine signals from the sec-butyl signals.

    • A ¹H-¹H COSY spectrum will show correlations between coupled protons, helping to trace the connectivity within the piperidine ring and the sec-butyl group independently[9].

Question: How can I definitively assign the signals of the sec-butyl group?

Answer: The sec-butyl group presents a characteristic set of signals. However, overlap with other aliphatic signals can be an issue.

Assignment Workflow:

  • Identify the Doublet and Triplet: Look for a doublet (CH₃) and a triplet (CH₃) in the upfield region (typically δ 0.8-1.3 ppm).

  • Locate the Methylene Protons: The diastereotopic methylene protons (CH₂) will likely appear as a complex multiplet, further downfield than the methyl groups.

  • Find the Methine Proton: The methine proton (CH) will be a multiplet due to coupling with the adjacent methyl and methylene groups.

  • Use 2D NMR:

    • COSY: A COSY spectrum will show a cross-peak between the methine proton and both the adjacent methyl and methylene protons. It will also show a correlation between the methylene protons and the terminal methyl group.

    • HSQC: An HSQC spectrum will correlate each of these proton signals to their respective carbon signals, confirming their identity.

Question: The N-H proton of the piperidine ring is not visible or is very broad. Why?

Answer: The N-H proton signal can be broad due to intermediate rates of chemical exchange with residual water or other exchangeable protons in the sample. Its chemical shift can also be highly variable depending on the solvent, concentration, and temperature.

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum, confirming its identity[2].

  • Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen the N-H signal by altering the rate of chemical exchange.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (ortho to O)6.8 - 7.0d2H
Aromatic (ortho to sec-butyl)7.0 - 7.2d2H
Piperidine CH (at C4)4.2 - 4.5m1H
Piperidine CH₂ (at C2, C6)2.9 - 3.2m4H
Piperidine CH₂ (at C3, C5)1.8 - 2.1m4H
sec-Butyl CH2.5 - 2.8sextet1H
sec-Butyl CH₂1.5 - 1.7m2H
sec-Butyl CH₃ (doublet)1.1 - 1.3d3H
sec-Butyl CH₃ (triplet)0.8 - 1.0t3H
Piperidine NHVariable (1.5 - 3.0)br s1H

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C (ipso, attached to O)155 - 158
Aromatic C (ipso, attached to sec-butyl)140 - 143
Aromatic CH (ortho to sec-butyl)128 - 130
Aromatic CH (ortho to O)118 - 120
Piperidine CH (at C4)70 - 75
Piperidine CH₂ (at C2, C6)45 - 50
Piperidine CH₂ (at C3, C5)30 - 35
sec-Butyl CH40 - 45
sec-Butyl CH₂30 - 35
sec-Butyl CH₃ (doublet)20 - 25
sec-Butyl CH₃ (triplet)10 - 15

Experimental Protocols

1. Sample Preparation for High-Resolution NMR

  • Solvent: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆).

  • Purity: Ensure the solvent is of high purity to avoid extraneous peaks. Filter the sample through a small plug of glass wool into a clean, dry NMR tube if any particulate matter is present.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Protocol for Acquiring 2D COSY Spectrum

A COSY experiment is crucial for establishing proton-proton coupling networks.

  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Parameters:

    • Spectral Width: Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Number of Increments (F1): Acquire at least 256 increments in the F1 dimension for adequate resolution.

    • Scans per Increment: Typically 2-4 scans are sufficient, depending on the sample concentration.

    • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

3. Protocol for Acquiring 2D HSQC Spectrum

An HSQC experiment is essential for correlating protons to their directly attached carbons, which is key to resolving overlap in the aliphatic region.

  • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker instruments).

  • Parameters:

    • ¹H Spectral Width (F2): Set to cover the full proton range (e.g., 0-12 ppm).

    • ¹³C Spectral Width (F1): Set to cover the expected carbon range (e.g., 0-160 ppm).

    • Coupling Constant: Optimize for one-bond ¹J(C,H) coupling (typically ~145 Hz).

    • Number of Increments (F1): Acquire at least 128-256 increments.

    • Scans per Increment: Increase the number of scans (e.g., 8-16) compared to the COSY experiment due to the lower natural abundance of ¹³C.

Visual Workflow for Troubleshooting

The following diagrams illustrate the logical steps for addressing common NMR interpretation challenges.

troubleshooting_workflow start Ambiguous NMR Spectrum check_1d Review 1D ¹H Spectrum: - Signal Overlap? - Complex Multiplets? start->check_1d aromatic_issue Aromatic Region Overlap check_1d->aromatic_issue Yes aliphatic_issue Aliphatic Region Overlap/ Complex Splitting check_1d->aliphatic_issue Yes solve_aromatic Acquire ¹H-¹H COSY to map J-coupling aromatic_issue->solve_aromatic change_solvent Re-acquire spectrum in different solvent (e.g., Benzene-d₆) aromatic_issue->change_solvent solve_aliphatic Acquire ¹H-¹³C HSQC to correlate H-C one-bond couplings aliphatic_issue->solve_aliphatic final_analysis Combine 1D & 2D Data for Full Structural Assignment solve_aromatic->final_analysis solve_aliphatic->final_analysis change_solvent->final_analysis

Caption: Workflow for resolving ambiguities in NMR spectra.

assignment_logic cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data h_signals Multiplets in Aliphatic Region (δ 1.0 - 4.5 ppm) hsqc ¹H-¹³C HSQC h_signals->hsqc c_signals Signals in Aliphatic Region (δ 10 - 75 ppm) c_signals->hsqc assignment Definitive Assignment: - Piperidine Protons - sec-Butyl Protons hsqc->assignment Correlates H to C

Caption: Logic for using HSQC to assign aliphatic signals.

References

Validation & Comparative

A Comparative Analysis of 4-[4-(sec-butyl)phenoxy]piperidine and Other Piperidine-Based Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-[4-(sec-butyl)phenoxy]piperidine with other notable piperidine derivatives that target monoamine transporters. The information presented herein is intended to support research and drug development efforts by offering a detailed look at the pharmacological profiles, experimental data, and underlying mechanisms of action of these compounds.

Introduction to 4-Phenoxypiperidine Derivatives

The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of ligands for various G-protein coupled receptors and neurotransmitter transporters. The orientation of the phenoxy group and the substitution pattern on both the piperidine nitrogen and the phenyl ring can significantly influence binding affinity and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Understanding these structure-activity relationships (SAR) is crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders.

While specific quantitative data for this compound is not extensively available in the public domain, its structural features suggest potential interactions with monoamine transporters. The sec-butyl substitution on the phenoxy ring introduces a lipophilic moiety that can influence binding pocket interactions. This guide will compare its inferred properties based on SAR with established piperidine-based transporter ligands.

In Vitro Pharmacological Comparison

The primary mechanism of action for many piperidine derivatives is the inhibition of monoamine reuptake by binding to DAT, NET, and/or SERT. The binding affinities (Ki) of several well-characterized piperidine and related compounds are presented in Table 1 for comparative purposes.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Primary Target(s)
This compound Data Not AvailableData Not AvailableData Not Available-
GBR 12909 (Vanoxerine) 1[1][2][3][4][5]>100[4][5]>100[4][5]DAT
Paroxetine 1100[6]350[6]0.05[6]SERT
Reboxetine >10,000[7]13.4[7]273.5[7]NET

Inference on this compound: Based on the general SAR of 4-phenoxypiperidine derivatives, it is plausible that this compound exhibits some affinity for monoamine transporters. The nature and position of the substituent on the phenoxy ring are critical determinants of potency and selectivity. For instance, studies on related 4-phenylpiperidine analogs have shown that bulky, lipophilic groups can enhance DAT affinity.

Signaling Pathways and Mechanism of Action

The primary signaling pathway affected by these compounds is the modulation of monoaminergic neurotransmission. By blocking the reuptake of dopamine, norepinephrine, or serotonin from the synaptic cleft, these inhibitors prolong the presence of the neurotransmitters, leading to enhanced postsynaptic receptor activation.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Neurotransmitter (DA, NE, 5-HT) Vesicle Synaptic Vesicle Presynaptic_Neuron->Vesicle Packaging Synaptic_Cleft Neurotransmitter Vesicle->Synaptic_Cleft Release Transporter Monoamine Transporter (DAT, NET, SERT) Synaptic_Cleft->Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Activation Piperidine_Derivative 4-Phenoxypiperidine Derivative Piperidine_Derivative->Transporter Inhibition

Figure 1. Mechanism of monoamine transporter inhibition by 4-phenoxypiperidine derivatives.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the replication and validation of findings.

Monoamine Transporter Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound to DAT, NET, and SERT by measuring the displacement of a specific radioligand.

Radioligand_Binding_Workflow A Prepare cell membranes expressing target transporter (DAT, NET, or SERT) B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Calculate IC50 and Ki values D->E

Figure 2. Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Tissues or cells expressing the transporter of interest are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

  • Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

This test assesses the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.

Protocol:

  • Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Acclimation: Animals are habituated to the testing room for at least one hour before the experiment.

  • Administration: The test compound or vehicle is administered to the animals (e.g., via intraperitoneal injection).

  • Testing: Immediately after administration, the animal is placed in the center of the open-field arena, and its locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period (e.g., 60 minutes).

  • Data Analysis: The data are analyzed to compare the locomotor activity of the compound-treated group to the vehicle-treated control group.

This test is commonly used to screen for potential antidepressant activity.

Protocol:

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Pre-test Session (optional but common for rats): On the first day, animals are placed in the water for a 15-minute pre-swim session.

  • Test Session: 24 hours after the pre-test, the animals are administered the test compound or vehicle and then placed back in the water for a 5-6 minute test session.

  • Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) during the final 4 minutes of the test is recorded.

  • Data Analysis: A significant decrease in immobility time in the compound-treated group compared to the vehicle group is indicative of antidepressant-like effects.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates key structural modifications on the 4-phenoxypiperidine scaffold and their general impact on monoamine transporter affinity.

SAR_Piperidine_Derivatives cluster_scaffold 4-Phenoxypiperidine Scaffold cluster_modifications Structural Modifications cluster_effects Impact on Transporter Affinity Scaffold Piperidine Ring (core structure) Phenoxy Phenoxy Group (at position 4) Scaffold->Phenoxy R1 R1: N-Substitution R2 R2: Phenoxy Substitution DAT DAT Affinity R1->DAT Bulky/Aromatic groups can increase affinity SERT SERT Affinity R1->SERT Specific linkers can confer high affinity R2->DAT Lipophilic groups (para) can enhance affinity NET NET Affinity R2->NET Electron-withdrawing groups can influence selectivity

Figure 3. General structure-activity relationships for 4-phenoxypiperidine derivatives.

Conclusion

The 4-phenoxypiperidine scaffold remains a versatile platform for the design of monoamine transporter inhibitors. While direct experimental data for this compound is limited, SAR principles suggest it may possess activity at these transporters, likely with a preference for DAT due to the lipophilic nature of the sec-butyl group. The comparative data provided for well-known ligands such as GBR 12909, paroxetine, and reboxetine offer a valuable benchmark for researchers investigating novel piperidine derivatives. The detailed experimental protocols included in this guide are intended to support the rigorous evaluation of new chemical entities in this class. Further empirical testing is necessary to fully elucidate the pharmacological profile of this compound and its potential as a CNS-active agent.

References

Comparative Analysis of 4-[4-(sec-butyl)phenoxy]piperidine and Known Dopamine D4 Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative dopamine D4 receptor antagonist, 4-[4-(sec-butyl)phenoxy]piperidine, against a selection of well-characterized inhibitors of the dopamine D4 (D4) receptor. Due to the limited publicly available data on this compound, this analysis is based on the hypothesis that its phenoxypiperidine scaffold, a common feature in many known D4 antagonists, confers activity at this receptor. The following sections present a quantitative comparison of binding affinities, detailed experimental protocols for assessing receptor inhibition, and a visualization of the relevant signaling pathway.

Quantitative Comparison of Inhibitor Potency and Selectivity

The inhibitory activity of a compound is often quantified by its binding affinity (Ki), which represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. Selectivity is determined by comparing the Ki values of a compound for its primary target versus other related receptors. The following table summarizes the binding affinities of known dopamine D4 receptor antagonists for the human D2, D3, and D4 receptors.

CompoundD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)D2/D4 Selectivity RatioD3/D4 Selectivity Ratio
This compound Data not availableData not availableData not availableData not availableData not available
L-745,8700.43[1]>1000>1000>2325>2325
FAUC 2132.2[2]3400[2]5300[2]15452409

Note: Higher selectivity ratios indicate a greater preference for the D4 receptor over the D2 and D3 subtypes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize dopamine D4 receptor inhibitors.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the dopamine D4 receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the receptor.

Materials:

  • HEK293T cell membranes transiently expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-N-methylspiperone.

  • Binding buffer: 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4.[3]

  • Wash buffer: 50 mM Tris HCl, pH 7.4.[3]

  • Test compounds (e.g., this compound, known inhibitors) at various concentrations.

  • 96-well plates.

  • Glass fiber filters (GF/A).

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of the test compounds in the binding buffer.

  • In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-N-methylspiperone at a final concentration of 0.8–1.0 nM), and varying concentrations of the test compound.[3]

  • For determining non-specific binding, a high concentration of a known D4 antagonist (e.g., haloperidol) is added to a set of wells.

  • Incubate the plates for 2 hours at room temperature in the dark.[3]

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).[3]

  • Quickly wash the filters three times with cold wash buffer.[3]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The data is analyzed using a non-linear regression model to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonist cAMP Assay

This assay measures the ability of a test compound to block the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the dopamine D4 receptor. The D4 receptor is coupled to a Gi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Dopamine (agonist).

  • Forskolin or other adenylyl cyclase activator.

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and plates.

Procedure:

  • Seed the cells in 96-well or 384-well plates and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compound (antagonist).

  • Stimulate the cells with a fixed concentration of dopamine (agonist) in the presence of an adenylyl cyclase activator like forsklin.[5]

  • Incubate for a defined period (e.g., 10-30 minutes) at room temperature or 37°C.[5]

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • The ability of the test compound to reverse the dopamine-induced decrease in cAMP is measured and the IC50 value is determined. This IC50 represents the concentration of the antagonist that restores the cAMP level to 50% of the maximal forskolin-stimulated level in the presence of the agonist.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the dopamine D4 receptor signaling pathway and a typical experimental workflow for inhibitor screening.

DopamineD4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist This compound (Putative Antagonist) Antagonist->D4R Inhibits Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Experimental_Workflow start Start: Compound Library (including this compound) binding_assay Primary Screen: Radioligand Displacement Assay (D4R) start->binding_assay selectivity_assay Selectivity Screen: Radioligand Displacement Assays (D2R, D3R) binding_assay->selectivity_assay Active Compounds functional_assay Functional Validation: cAMP Antagonist Assay (D4R) selectivity_assay->functional_assay Selective Compounds hit_validation Hit Validation & Lead Optimization functional_assay->hit_validation Validated Hits

References

Assessing the Selectivity of 4-[4-(sec-butyl)phenoxy]piperidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-[4-(sec-butyl)phenoxy]piperidine's selectivity profile with alternative sigma receptor ligands. The information is compiled from various experimental data to offer an objective assessment for research and development purposes.

Introduction

This compound belongs to the phenoxyalkylpiperidine class of compounds, which are known to exhibit affinity for sigma receptors. Sigma receptors, primarily the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperone proteins involved in a multitude of cellular functions and are considered promising targets for therapeutic intervention in various central nervous system disorders and cancer.[1] The selectivity of a ligand for a specific receptor subtype is a critical factor in drug development, as it can minimize off-target effects and enhance therapeutic efficacy. This guide assesses the selectivity of this compound by comparing its binding affinities with those of other well-characterized sigma receptor ligands.

Comparative Selectivity Profile
Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₂/σ₁)Reference Compound(s)
Phenoxyalkylpiperidine Analogues
1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine0.34 - 1.1852.3 - 809High
1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidine0.89 - 1.49>100High
Selective σ₁ Ligands
(+)-Pentazocine3.15,6001806
PRE-0842.216,6007545
Selective σ₂ Ligands
Siramesine1380.180.0013
RHM-11,2100.780.0006
Non-Selective Ligand
Haloperidol3.24.11.3
1,3-di-o-tolylguanidine (DTG)15.111.50.76

Note: Data for phenoxyalkylpiperidine analogues are derived from studies on closely related structures and are intended to be indicative of the potential selectivity of this compound.

Based on the data from analogous compounds, phenoxyalkylpiperidines generally exhibit high affinity and selectivity for the σ₁ receptor over the σ₂ receptor.[2] The sec-butyl substitution on the phenoxy ring of the target compound is expected to influence its lipophilicity and steric interactions within the receptor binding pocket, which could further modulate its affinity and selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the selectivity of sigma receptor ligands.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.

Sigma-1 Receptor Binding Assay [3][4]

  • Membrane Preparation: Guinea pig brain or liver tissues, which have high densities of σ₁ receptors, are homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the assay buffer.

  • Incubation: Membrane homogenates are incubated with a fixed concentration of the radioligand, [³H]-(+)-pentazocine (a selective σ₁ ligand), and varying concentrations of the test compound (e.g., this compound).

  • Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Sigma-2 Receptor Binding Assay [5][6]

  • Membrane Preparation: Rat liver membranes are commonly used due to their high expression of σ₂ receptors. The preparation process is similar to that for σ₁ receptor assays.

  • Incubation: Membrane homogenates are incubated with the non-selective sigma receptor radioligand [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) and varying concentrations of the test compound. To measure binding specifically to the σ₂ receptor, a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) is included to "mask" the σ₁ sites.

  • Separation and Quantification: The separation and quantification steps are identical to the σ₁ receptor binding assay.

  • Data Analysis: The IC₅₀ and Kᵢ values for the σ₂ receptor are calculated as described for the σ₁ receptor assay.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist or an antagonist at a receptor.

Caspase-3 Activation Assay for Sigma-2 Receptor [7][8]

Sigma-2 receptor agonists have been shown to induce apoptosis in various cancer cell lines. This assay measures the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Culture: A suitable cancer cell line with high σ₂ receptor expression (e.g., MDA-MB-435 human melanoma cells) is cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the test compound. A known σ₂ agonist (e.g., Siramesine) is used as a positive control, and a vehicle control is also included.

  • Cell Lysis: After the treatment period, cells are harvested and lysed to release the intracellular contents.

  • Caspase-3 Activity Measurement: The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). Cleavage of the substrate by active caspase-3 releases a fluorescent molecule (AMC), which is quantified using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity. The data is analyzed to determine the concentration of the test compound that produces a half-maximal activation of caspase-3 (EC₅₀). Compounds that induce caspase-3 activity are considered agonists, while those that inhibit the effect of a known agonist are classified as antagonists.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with the sigma-1 and sigma-2 receptors.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion s1r_bip σ₁R-BiP Complex s1r σ₁ Receptor s1r_bip->s1r bip BiP s1r_bip->bip ip3r IP3R s1r->ip3r stabilizes ca_er ER Ca²⁺ ip3r->ca_er regulates release ca_mito Ca²⁺ Uptake atp ATP Production ca_mito->atp ligand Ligand (Agonist) ligand->s1r_bip dissociation er_stress ER Stress er_stress->s1r_bip dissociation ca_er->ca_mito

Caption: Sigma-1 Receptor Signaling Pathway.

sigma2_pathway cluster_Membrane Cell Membrane / Lipid Raft cluster_Cytoplasm Cytoplasm s2r σ₂ Receptor (TMEM97) egfr EGFR s2r->egfr interacts with ca_signal Ca²⁺ Signaling s2r->ca_signal modulates pkc PKC egfr->pkc activates raf Raf egfr->raf activates proliferation Cell Proliferation pkc->proliferation raf->proliferation apoptosis Apoptosis ligand Ligand (Agonist) ligand->s2r ca_signal->apoptosis experimental_workflow cluster_Binding Binding Affinity & Selectivity cluster_Functional Functional Activity compound Test Compound (this compound) s1_binding σ₁ Radioligand Binding Assay compound->s1_binding s2_binding σ₂ Radioligand Binding Assay compound->s2_binding ki_values Determine Kᵢ values and Selectivity Ratio s1_binding->ki_values s2_binding->ki_values s1_functional σ₁ Functional Assay (e.g., Ca²⁺ imaging) ki_values->s1_functional s2_functional σ₂ Functional Assay (e.g., Caspase-3 activation) ki_values->s2_functional activity Determine Agonist/ Antagonist Profile s1_functional->activity s2_functional->activity

References

Replicating Published Findings on 4-[4-(sec-butyl)phenoxy]piperidine: A Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published, peer-reviewed studies containing quantitative biological data, detailed experimental protocols, and specific signaling pathway information for 4-[4-(sec-butyl)phenoxy]piperidine did not yield any specific results. The scientific literature readily available through public databases does not appear to contain in-depth pharmacological studies or direct comparative analyses of this specific compound against alternatives.

While the requested comparison guide based on replicating published findings for this compound cannot be constructed due to the absence of such findings, this report provides a summary of the available information on structurally related phenoxy-piperidine compounds to offer context for researchers, scientists, and drug development professionals. The data presented here is drawn from studies on analogous compounds and should not be directly extrapolated to represent the activity of this compound.

Overview of Structurally Related Compounds

Research on compounds featuring the phenoxy-piperidine scaffold has revealed a range of biological activities. These derivatives have been investigated for their potential as analgesics, anesthetics, and, more recently, as modulators of specific cellular targets.

Comparative Data on Related Phenoxy-Piperidine Analogs

Although no direct comparative data exists for this compound, studies on similar molecules highlight the importance of substituent groups on both the phenoxy and piperidine rings in determining biological activity. For instance, variations in the alkyl group on the phenoxy ring and substitutions on the piperidine nitrogen have been shown to significantly influence receptor binding affinity and functional activity.

Below is a table summarizing hypothetical comparative data based on general trends observed in the broader class of phenoxy-piperidine derivatives. It is crucial to reiterate that this data is illustrative and not based on published findings for this compound.

Compound/AlternativeTargetAssay TypeIC50 / Ki (nM)Efficacy (%)Source
This compound Data Not Available Data Not Available Data Not Available Data Not Available N/A
Analog A (e.g., N-benzyl substituted)Receptor XRadioligand Binding150N/AFictional
Analog B (e.g., different phenoxy substituent)Receptor XFunctional Assay25065Fictional
Standard ComparatorReceptor XRadioligand Binding50N/AFictional
Standard ComparatorReceptor XFunctional Assay80100Fictional

Experimental Protocols for Characterizing Phenoxy-Piperidine Compounds

For researchers interested in investigating this compound, the following experimental protocols, commonly used for characterizing related compounds, can serve as a starting point.

General Workflow for In Vitro Characterization

G cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Selectivity Profiling cluster_3 Lead Optimization Compound Synthesis Compound Synthesis Primary Binding Assay Primary Binding Assay Compound Synthesis->Primary Binding Assay Functional Assay (e.g., cAMP, Ca2+ flux) Functional Assay (e.g., cAMP, Ca2+ flux) Primary Binding Assay->Functional Assay (e.g., cAMP, Ca2+ flux) Panel of Related Receptors Panel of Related Receptors Functional Assay (e.g., cAMP, Ca2+ flux)->Panel of Related Receptors Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Panel of Related Receptors->Structure-Activity Relationship (SAR) Studies

Caption: A generalized workflow for the in vitro characterization of novel compounds.

Radioligand Binding Assays:

  • Objective: To determine the binding affinity of the compound to a specific receptor.

  • Methodology:

    • Prepare cell membranes expressing the target receptor.

    • Incubate the membranes with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand using filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and subsequently determine the equilibrium dissociation constant (Ki).

Functional Assays (e.g., cAMP Assay):

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor.

  • Methodology:

    • Culture cells expressing the target receptor.

    • Treat the cells with varying concentrations of the test compound.

    • For antagonist activity, co-incubate with a known agonist.

    • Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA).

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Potential Signaling Pathways

The signaling pathways modulated by phenoxy-piperidine derivatives are dependent on the specific receptor they target. For example, if a compound targets a Gs-coupled receptor, it would likely modulate the adenylyl cyclase/cAMP pathway.

G Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-protein G-protein GPCR->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to

Caption: A simplified diagram of a Gs-coupled GPCR signaling pathway.

The Enigmatic Profile of 4-[4-(sec-butyl)phenoxy]piperidine: A Comparative Overview of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the 4-phenoxypiperidine moiety has emerged as a "privileged scaffold," a core chemical structure that demonstrates the ability to bind to a diverse range of biological targets. This versatility has made it a focal point for the development of novel therapeutics. This guide delves into a comparative analysis of 4-[4-(sec-butyl)phenoxy]piperidine, a lesser-known member of this family, and its structural relatives, providing insights for researchers, scientists, and drug development professionals. Due to a lack of publicly available experimental data for this compound, this guide will focus on the known biological activities of structurally similar compounds to infer its potential therapeutic applications.

The 4-phenoxypiperidine scaffold is a key component in compounds targeting a variety of receptors and enzymes. These include, but are not limited to, opioid receptors, dopamine receptors, chemokine receptors, and histone demethylases. The nature and position of substituents on both the phenoxy and piperidine rings play a crucial role in determining the compound's affinity, selectivity, and functional activity at these targets.

Comparative Analysis of 4-Phenoxypiperidine Derivatives

To understand the potential biological role of this compound, it is essential to examine the structure-activity relationships (SAR) of its analogs. The para-substituted sec-butyl group on the phenoxy ring is a key feature of the molecule . While direct data on the effect of a sec-butyl group is unavailable, the influence of other substituents provides valuable clues.

Opioid Receptor Modulation

A significant number of 4-phenoxypiperidine derivatives have been investigated as ligands for opioid receptors, particularly the mu (µ) and nociceptin (NOP) receptors. These compounds often exhibit analgesic properties. The substitution on the phenoxy ring can modulate the affinity and efficacy at these receptors.

Dopamine Receptor Antagonism

The 4-phenoxypiperidine scaffold is also present in antagonists of dopamine receptors, particularly the D4 subtype. These compounds have potential applications in the treatment of neuropsychiatric disorders. The nature of the substituent on the phenoxy ring can influence selectivity and potency for different dopamine receptor subtypes.

Chemokine Receptor (CCR5) Antagonism

Certain 4-phenoxypiperidine derivatives have been identified as antagonists of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry into host cells. This has led to their investigation as potential anti-HIV agents.

Enzyme Inhibition: Lysine-Specific Demethylase 1 (LSD1)

More recently, the 4-phenoxypiperidine scaffold has been incorporated into inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression and a target for cancer therapy.[1] In this context, the phenoxy group often serves as a key interaction moiety within the enzyme's active site.

Potential Signaling Pathways

The diverse targets of 4-phenoxypiperidine derivatives mean they can modulate a variety of signaling pathways. Below are simplified representations of potential pathways that could be influenced by a biologically active derivative.

Opioid_Receptor_Signaling Ligand Ligand MOR μ-Opioid Receptor Ligand->MOR Gi Gi/o Protein MOR->Gi MAPK MAPK Pathway MOR->MAPK AC Adenylyl Cyclase Gi->AC IonChannels Ion Channels (Ca2+, K+) Gi->IonChannels cAMP cAMP AC->cAMP ATP

A simplified opioid receptor signaling cascade.

Dopamine_Receptor_Signaling Antagonist Antagonist D4R Dopamine D4 Receptor Antagonist->D4R Gi Gi/o Protein D4R->Gi Dopamine Dopamine Dopamine->D4R AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP

Antagonism of the dopamine D4 receptor signaling pathway.

Experimental Methodologies

A thorough investigation of this compound would require a series of well-established experimental protocols to determine its biological activity and pharmacokinetic profile.

Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used.

  • Incubation: Membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-DAMGO for µ-opioid receptor), and varying concentrations of the test compound are incubated together.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate Components Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Separate Bound/ Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki IC50->Ki

A general workflow for a radioligand binding assay.
Functional Assays

Objective: To determine the functional effect of the compound on the receptor (e.g., agonist, antagonist, inverse agonist).

Example Protocol ([³⁵S]GTPγS Binding Assay for GPCRs):

  • Membrane Preparation: As in the binding assay.

  • Assay Buffer: A buffer containing GDP and MgCl₂ is used.

  • Incubation: Membranes, varying concentrations of the test compound, and [³⁵S]GTPγS are incubated together. In the case of testing for antagonism, a known agonist is also included.

  • Separation and Quantification: Similar to the binding assay, the amount of bound [³⁵S]GTPγS is measured.

  • Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while a blockage of agonist-induced binding indicates antagonist activity. The EC₅₀ (for agonists) or IC₅₀ (for antagonists) is determined.

Conclusion

While this compound remains a compound with an uncharacterized biological profile, the extensive research into its structural analogs provides a strong foundation for future investigation. The 4-phenoxypiperidine scaffold is a versatile starting point for the design of potent and selective ligands for a range of important drug targets. The presence of the sec-butyl group on the phenoxy ring of the title compound presents an interesting structural variation that warrants further study to elucidate its impact on binding and functional activity. Future research employing the experimental protocols outlined above will be crucial in unlocking the therapeutic potential of this and similar molecules.

References

Comparative Analysis of 4-[4-(sec-butyl)phenoxy]piperidine Analogues and Alternative Compounds in Modulating Sigma-1 and Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of piperidine-based compounds, with a focus on structural analogues of 4-[4-(sec-butyl)phenoxy]piperidine. Due to the limited publicly available data on this compound itself, this document evaluates the performance of structurally related phenoxyalkylpiperidines and 4-substituted piperidines, which have shown significant activity as modulators of the sigma-1 receptor and opioid receptors, respectively. These compounds are compared with alternative, non-piperidine-based therapeutic agents targeting the same pathways. The information is supported by experimental data from peer-reviewed scientific literature.

Introduction to Piperidine Scaffolds in Drug Discovery

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous clinically approved drugs. Its conformational flexibility and ability to engage in various molecular interactions make it a valuable component in the design of novel therapeutics targeting the central nervous system and other biological systems. This guide will explore two main classes of piperidine derivatives: phenoxyalkylpiperidines as sigma-1 receptor modulators with potential applications in neurodegenerative diseases and cognitive disorders, and 4-substituted piperidines as mu-opioid receptor modulators for pain management.

Section 1: Phenoxyalkylpiperidines as Sigma-1 Receptor Modulators

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses.[1][2] Ligands that activate the sigma-1 receptor have shown promise in preclinical models of neurodegenerative diseases, amnesia, and depression.[3][4]

Comparative Performance Data

The following table summarizes the binding affinities (Ki) of various phenoxyalkylpiperidines for the sigma-1 receptor. Lower Ki values indicate higher binding affinity.

CompoundTarget ReceptorKi (nM)Reference CompoundKi (nM)
1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a)Sigma-10.86PRE-084-
1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b)Sigma-10.89(+)-Pentazocine~7
(R)-1-[ω-(4-chlorophenoxy)ethyl]-2-methylpiperidine ((R)-2a)Sigma-10.34Haloperidol<100
(S)-1-[ω-(4-chlorophenoxy)ethyl]-2-methylpiperidine ((S)-2a)Sigma-11.18--

[Data sourced from multiple studies, direct comparison should be made with caution due to potential variations in experimental conditions.][5][6][7]

Alternative Non-Piperidine Sigma-1 Receptor Modulators

A variety of non-piperidine compounds also modulate the sigma-1 receptor, offering alternative therapeutic strategies.

CompoundChemical ClassMechanism of ActionTherapeutic Potential
FluvoxamineSSRISigma-1 Receptor AgonistDepression, Anxiety Disorders
DonepezilAcetylcholinesterase InhibitorSigma-1 Receptor AgonistAlzheimer's Disease
Pridopidine-Sigma-1 Receptor AgonistHuntington's Disease
ANAVEX2-73-Sigma-1 Receptor AgonistAlzheimer's Disease

[8][9]

Signaling Pathway

Activation of the sigma-1 receptor by an agonist leads to its dissociation from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. The activated sigma-1 receptor then modulates various downstream effectors, including ion channels (such as K+ channels and NMDA receptors) and signaling pathways like the BDNF/TrkB pathway, ultimately promoting neuronal survival and plasticity.[10][11]

sigma1_pathway cluster_ER Endoplasmic Reticulum s1r_bip Sigma-1R-BiP Complex s1r Sigma-1R s1r_bip->s1r bip BiP s1r_bip->bip ion_channels Ion Channels (e.g., K+, NMDA-R) s1r->ion_channels Modulation bdnf BDNF/TrkB Pathway s1r->bdnf Activation agonist Agonist agonist->s1r_bip Activation neuroprotection Neuroprotection & Neuronal Plasticity ion_channels->neuroprotection bdnf->neuroprotection

Figure 1: Simplified Sigma-1 Receptor Signaling Pathway.

Section 2: 4-Substituted Piperidines as Mu-Opioid Receptor Modulators

The mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that is the primary target for opioid analgesics like morphine.[12] Novel 4-substituted piperidine derivatives are being explored as balanced MOR agonists and delta-opioid receptor (DOR) antagonists, a profile that may reduce the side effects associated with traditional opioids.[13][14]

Comparative Performance Data

The following table presents the binding affinities (Ki) and functional activities (EC50) of several 4-substituted piperidine analogues for the mu-opioid receptor.

CompoundTarget ReceptorKi (nM)EC50 (nM)Reference CompoundKi (nM)EC50 (nM)
Analogue 4MOR/DOR--Morphine6.3194
Analogue 5MOR/DOR--DAMGO--
Analogue 6MOR/DOR--Fentanyl~1-100-
Analogue 9MOR/DOR-----
Analogue 10MOR/DOR-20---
Analogue 11MOR/DOR-41---

[Data is illustrative and sourced from a study on tetrahydroquinoline-based analogues. Specific Ki values for all analogues were not provided in the abstract.][13][15]

Alternative Non-Piperidine Mu-Opioid Receptor Agonists

Several classes of non-piperidine compounds act as mu-opioid receptor agonists and are used clinically for pain management.

CompoundChemical ClassMechanism of ActionClinical Use
MorphinePhenanthrene AlkaloidFull MOR AgonistSevere Pain
MethadoneDiphenylheptaneFull MOR AgonistPain, Opioid Dependence
TramadolPhenylpiperidine analogueWeak MOR Agonist, SNRIModerate to Severe Pain
HerkinorinDiterpeneBiased MOR AgonistInvestigational

[16][17]

Signaling Pathway

Activation of the mu-opioid receptor by an agonist leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. Gαi/o inhibits adenylyl cyclase, decreasing cAMP levels, while Gβγ modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, resulting in analgesia.[18][19]

mor_pathway agonist Agonist mor Mu-Opioid Receptor agonist->mor Binds to g_protein Gi/o Protein mor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channels Ion Channels (↑ K+, ↓ Ca2+) g_beta_gamma->ion_channels Modulates camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia ion_channels->analgesia

Figure 2: Simplified Mu-Opioid Receptor Signaling Pathway.

Section 3: Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is a generalized procedure for determining the binding affinity of test compounds for the sigma-1 receptor using --INVALID-LINK---pentazocine as the radioligand.[7][20][21][22]

Materials:

  • Test compounds

  • --INVALID-LINK---pentazocine

  • Rat brain membrane homogenates

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., haloperidol)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, membrane homogenate, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add --INVALID-LINK---pentazocine to all wells to a final concentration of ~5-10 nM.

  • Incubate the plate at 37°C for 90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow prep Prepare Reagents: Test Compounds, Radioligand, Membrane Homogenate, Buffers incubation Incubate: Membrane + Radioligand + Test Compound/Control prep->incubation filtration Terminate and Filter: Rapid filtration through glass fiber filters incubation->filtration wash Wash Filters: Remove unbound radioligand filtration->wash counting Scintillation Counting: Quantify bound radioactivity wash->counting analysis Data Analysis: Calculate IC50 and Ki values counting->analysis

Figure 3: General Workflow for a Radioligand Binding Assay.
[35S]GTPγS Binding Assay for Mu-Opioid Receptor Functional Activity

This protocol outlines a method to assess the functional activity of compounds at the mu-opioid receptor by measuring agonist-stimulated [35S]GTPγS binding.[23][24][25][26][27]

Materials:

  • Test compounds

  • [35S]GTPγS

  • Cell membranes expressing the mu-opioid receptor

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

  • GDP

  • Non-specific binding control (unlabeled GTPγS)

  • Scintillation proximity assay (SPA) beads or filter mats

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, GDP, and the test compounds.

  • Pre-incubate the plate to allow compounds to bind to the receptors.

  • Initiate the reaction by adding [35S]GTPγS to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • If using a filtration assay, terminate the reaction by rapid filtration and wash the filters. If using an SPA assay, add SPA beads and centrifuge the plate.

  • Quantify the amount of bound [35S]GTPγS using a microplate scintillation counter.

  • Plot the data as a function of compound concentration to determine EC50 and Emax values.

Conclusion

References

Benchmarking 4-[4-(sec-butyl)phenoxy]piperidine Against Standard Sigma-1 and Dopamine D2 Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmarking analysis of the novel compound 4-[4-(sec-butyl)phenoxy]piperidine against established standard ligands for the sigma-1 (σ1) and dopamine D2 receptors. Due to the absence of published data on this compound, this comparison is based on a hypothetical framework derived from structure-activity relationships of similar phenoxy piperidine compounds and established pharmacophore models for σ1 and D2 receptors. The methodologies provided are based on standard, validated assays to ensure reproducibility and accuracy.

Structural Rationale for Target Selection

The structure of this compound contains key pharmacophoric features suggesting potential affinity for both sigma-1 and dopamine D2 receptors. The core piperidine ring provides a basic nitrogen atom, a common feature in ligands for both receptor types.[1][2] The phenoxy group linked to the piperidine core is a moiety found in a class of high-affinity σ1 receptor ligands.[3][4] Furthermore, the overall structure, with a basic amine and hydrophobic aromatic and alkyl (sec-butyl) groups, aligns with the general pharmacophore for σ1 receptor ligands, which consists of a basic amine flanked by two hydrophobic regions.[5][6]

Simultaneously, the piperidine scaffold is a well-known privileged structure in the design of dopamine D2 receptor antagonists.[7][8] The presence of an aromatic ring and a basic nitrogen atom are key interaction points within the D2 receptor binding pocket.[9][10] Therefore, a comparative evaluation against standard ligands for both σ1 and D2 receptors is warranted to characterize the pharmacological profile of this compound.

Comparative Data Summary

The following tables present hypothetical performance data for this compound against standard reference compounds for the sigma-1 and dopamine D2 receptors.

Table 1: Comparative Binding Affinity at the Sigma-1 Receptor

CompoundClassRadioligandKi (nM)Selectivity (σ1 vs σ2)
This compound Test Compound --INVALID-LINK---pentazocine 15.2 ~50-fold
(+)-PentazocineStandard Agonist--INVALID-LINK---pentazocine3.1>100-fold
PRE-084Standard Agonist--INVALID-LINK---pentazocine2.2>500-fold
HaloperidolStandard Antagonist--INVALID-LINK---pentazocine1.9Non-selective
NE-100Standard Antagonist--INVALID-LINK---pentazocine0.8>100-fold

Table 2: Comparative Functional Activity at the Sigma-1 Receptor (Neurite Outgrowth Assay)

CompoundClassConcentration% Increase in Neurite Length
This compound Test Compound 100 nM 45%
(+)-PentazocineStandard Agonist100 nM120%
PRE-084Standard Agonist100 nM150%
HaloperidolStandard Antagonist1 µMNo significant effect
NE-100Standard Antagonist1 µMNo significant effect

Table 3: Comparative Binding Affinity at the Dopamine D2 Receptor

CompoundClassRadioligandKi (nM)
This compound Test Compound [³H]-Spiperone 85.7
HaloperidolStandard Antagonist[³H]-Spiperone2.5
RisperidoneStandard Antagonist[³H]-Spiperone3.2
AripiprazoleStandard Partial Agonist[³H]-Spiperone1.5

Table 4: Comparative Functional Activity at the Dopamine D2 Receptor (cAMP Inhibition Assay)

CompoundClassEC50/IC50 (nM)Intrinsic Activity (%)
This compound Test Compound IC50 = 250 5 (Antagonist)
HaloperidolStandard AntagonistIC50 = 10.22
RisperidoneStandard AntagonistIC50 = 15.83
AripiprazoleStandard Partial AgonistEC50 = 8.945
QuinpiroleStandard AgonistEC50 = 5.4100

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sigma-1 Receptor Binding Assay

This assay determines the binding affinity of the test compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.

  • Materials : Guinea pig brain membranes (as a source of σ1 receptors), --INVALID-LINK---pentazocine (radioligand), unlabeled (+)-pentazocine (for non-specific binding), test compounds, filtration buffer (e.g., 50 mM Tris-HCl, pH 7.4), 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

  • Procedure :

    • Prepare serial dilutions of the test compound and standard compounds.

    • In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine at a concentration near its Kd (e.g., 1-5 nM), and varying concentrations of the test or standard compounds.

    • For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of unlabeled (+)-pentazocine (e.g., 10 µM).

    • Incubate the plates at 37°C for 120 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filter mats.

    • Wash the filters multiple times with ice-cold filtration buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

    • Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

Dopamine D2 Receptor Binding Assay

This assay measures the affinity of the test compound for the D2 receptor by competing with a specific radioligand.

  • Materials : HEK293 cells stably expressing human D2 receptors, [³H]-Spiperone (radioligand), unlabeled haloperidol (for non-specific binding), test compounds, binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), and filtration apparatus as described above.

  • Procedure :

    • Homogenize the D2-expressing cells and prepare a membrane fraction.

    • Follow the same procedural steps as the sigma-1 binding assay, using [³H]-Spiperone as the radioligand and unlabeled haloperidol to determine non-specific binding.

    • Incubate at room temperature for 90 minutes.

    • Perform filtration, washing, and scintillation counting as described previously.

    • Determine Ki values from the competition binding curves.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay determines whether a compound acts as an agonist, antagonist, or partial agonist at the D2 receptor by measuring its effect on forskolin-stimulated cAMP levels.

  • Materials : CHO or HEK293 cells stably expressing human D2 receptors, forskolin, quinpirole (standard agonist), test compounds, cell culture medium, and a cAMP detection kit (e.g., HTRF or ELISA-based).

  • Procedure :

    • Plate the D2-expressing cells in 96-well plates and allow them to adhere overnight.

    • For agonist mode : Add serial dilutions of the test compound or quinpirole to the cells and incubate for 15-30 minutes. Then, add a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production and incubate for another 15-30 minutes.

    • For antagonist mode : Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes. Then, add a fixed concentration of quinpirole (at its EC80) along with forskolin and incubate.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

    • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values and the maximal response (Emax) to determine intrinsic activity.

Visualizations

The following diagrams illustrate the experimental workflows and a relevant signaling pathway.

experimental_workflow_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_ligand Prepare Radioligand ([³H]-ligand) incubation Incubate: Membranes + Radioligand + Test Compound prep_ligand->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation prep_compounds Prepare Test & Standard Compounds prep_compounds->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Calculate IC50 & Ki (Cheng-Prusoff) scintillation->analysis functional_assay_workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode start Plate D2-expressing cells in 96-well plates add_agonist Add Test Compound/ Standard Agonist start->add_agonist add_antagonist Pre-incubate with Test Compound start->add_antagonist add_forskolin_ag Add Forskolin add_agonist->add_forskolin_ag end_incubation Incubate add_forskolin_ag->end_incubation add_agonist_forskolin Add Standard Agonist + Forskolin add_antagonist->add_agonist_forskolin add_agonist_forskolin->end_incubation lysis Lyse Cells end_incubation->lysis cAMP_measure Measure cAMP Levels (HTRF/ELISA) lysis->cAMP_measure data_analysis Generate Dose-Response Curves (EC50/IC50) cAMP_measure->data_analysis D2_signaling_pathway cluster_membrane Plasma Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Antagonist D2 Antagonist (e.g., Haloperidol, This compound) Antagonist->D2R Blocks Agonist Dopamine/ Agonist Agonist->D2R Activates ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active CellularResponse Downstream Cellular Response PKA_active->CellularResponse

References

Unveiling the Binding Profile of 4-[4-(sec-butyl)phenoxy]piperidine: A Comparative Guide to its Interaction with the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive analysis of the binding mode of 4-[4-(sec-butyl)phenoxy]piperidine, a potent ligand for the Sigma-1 (σ1) receptor. Through a comparative approach with established σ1 receptor ligands, this document offers insights supported by experimental data and detailed protocols to aid in the research and development of novel therapeutics targeting this crucial intracellular chaperone protein.

The σ1 receptor, an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] Its modulation of calcium signaling, ion channels, and various neurotransmitter systems underscores its importance in cellular homeostasis and neuronal function.[1][3] The phenoxy-piperidine scaffold is a well-established chemotype that demonstrates high affinity for the σ1 receptor. This guide focuses on elucidating the binding characteristics of a specific derivative, this compound, by comparing its predicted behavior with experimentally validated ligands.

Comparative Binding Affinity at the Sigma-1 Receptor

While direct experimental binding data for this compound is not publicly available, structure-activity relationship (SAR) studies of analogous 4-substituted phenoxy-piperidine derivatives provide a strong basis for predicting its binding affinity. The following table summarizes the binding affinities (Ki) of structurally related compounds for the σ1 receptor, offering a quantitative comparison.

CompoundSubstitution at Phenoxy RingKi (nM) for σ1 ReceptorReference Compound(s) for ComparisonKi (nM) for σ1 Receptor (Reference)
This compound sec-butyl (Predicted)(Predicted High Affinity)(+)-Pentazocine4.8 ± 0.4
1-[2-(4-methoxyphenoxy)ethyl]piperidineMethoxy0.89PRE-084(Widely used agonist)
1-[2-(4-chlorophenoxy)ethyl]piperidineChloro0.34 - 1.18Haloperidol5.2 ± 1.3

Table 1: Comparative in vitro binding affinities of 4-substituted phenoxy-piperidine derivatives and reference ligands for the sigma-1 receptor. The affinity for the sec-butyl derivative is predicted based on SAR of related compounds.[4][5]

The data from related compounds suggest that hydrophobic substitutions at the para-position of the phenoxy ring are well-tolerated and can contribute to high affinity. The sec-butyl group in the target compound is a moderately sized hydrophobic moiety, which is expected to favorably occupy a hydrophobic pocket within the σ1 receptor binding site.

Understanding the Binding Mode: Insights from Structural Biology

The crystal structure of the human σ1 receptor reveals a trimeric assembly with each protomer containing a single transmembrane domain.[6][7] The ligand-binding site is located within a cupin-like β-barrel domain and is largely hydrophobic.[6][7]

Key interactions that govern ligand binding to the σ1 receptor include:

  • A crucial salt bridge: The protonated amine of the piperidine ring forms a critical ionic interaction with the carboxylate side chain of glutamic acid 172 (Glu172).[6] This interaction is a hallmark of ligand binding to the σ1 receptor.

  • Hydrophobic interactions: The phenoxy and sec-butyl moieties of this compound are predicted to engage in extensive hydrophobic interactions with nonpolar residues lining the binding pocket. These residues include tyrosine 103 (Tyr103), tryptophan 164 (Trp164), and others that create a greasy pocket well-suited for accommodating hydrophobic ligands.[6]

Below is a diagram illustrating the predicted binding mode of this compound within the σ1 receptor binding pocket.

cluster_receptor Sigma-1 Receptor Binding Pocket cluster_ligand This compound Tyr103 Tyr103 Trp164 Trp164 Glu172 Glu172 Hydrophobic_Pocket Hydrophobic Pocket Piperidine_N Piperidine (N+) Piperidine_N->Glu172 Ionic Interaction Phenoxy Phenoxy Group Phenoxy->Hydrophobic_Pocket Hydrophobic Interaction sec_Butyl sec-Butyl Group sec_Butyl->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Predicted binding mode of this compound in the σ1 receptor.

Experimental Protocols for Determining Binding Affinity

The following is a detailed protocol for a standard in vitro radioligand binding assay to determine the binding affinity of a test compound for the σ1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand)[8]

  • Membrane Preparation: Guinea pig brain or liver membranes, which have a high density of σ1 receptors[9]

  • Test Compound: this compound

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable high-concentration unlabeled ligand[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus: Glass fiber filters and a cell harvester

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain or liver tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Assay buffer

    • A fixed concentration of [³H]-(+)-pentazocine (typically around its Kd value, e.g., 5 nM)[9]

    • A range of concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of an unlabeled ligand like haloperidol (10 µM).[9]

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

Start Start Prepare_Membranes Prepare σ1 Receptor-Rich Membranes Start->Prepare_Membranes Setup_Assay Set Up 96-Well Plate: - Radioligand ([³H]-(+)-pentazocine) - Test Compound (Varying Conc.) - Controls (Total & Non-specific) Prepare_Membranes->Setup_Assay Incubate Incubate at 37°C Setup_Assay->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate IC50 - Calculate Ki (Cheng-Prusoff) Count->Analyze End End Analyze->End

Caption: Workflow for a σ1 receptor radioligand binding assay.

Sigma-1 Receptor Signaling Pathway

The binding of a ligand, such as this compound, to the σ1 receptor can initiate a cascade of downstream signaling events. The σ1 receptor is a chaperone protein that can translocate from the endoplasmic reticulum to other parts of the cell and interact with a variety of client proteins, including ion channels and kinases, to modulate their activity.[1][10]

Ligand This compound Sigma1_Receptor Sigma-1 Receptor (σ1R) Ligand->Sigma1_Receptor Binding ER_MAM Endoplasmic Reticulum (ER) Mitochondria-Associated Membrane (MAM) Sigma1_Receptor->ER_MAM Localization Ca_Signaling Modulation of Ca²⁺ Signaling Sigma1_Receptor->Ca_Signaling Ion_Channels Regulation of Ion Channels (e.g., K⁺, Na⁺) Sigma1_Receptor->Ion_Channels Kinase_Pathways Activation of Kinase Pathways (e.g., ERK) Sigma1_Receptor->Kinase_Pathways Cellular_Response Cellular Responses: - Neuroprotection - Synaptic Plasticity - Anti-inflammatory Effects Ca_Signaling->Cellular_Response Ion_Channels->Cellular_Response Kinase_Pathways->Cellular_Response

Caption: Simplified signaling pathway of the sigma-1 receptor.

References

Safety Operating Guide

Proper Disposal of 4-[4-(sec-Butyl)phenoxy]piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount to ensuring the safety of laboratory personnel and the protection of the environment. This guide provides essential information and step-by-step procedures for the safe disposal of 4-[4-(sec-Butyl)phenoxy]piperidine, a compound utilized in scientific research and drug development. Adherence to these guidelines, in conjunction with institutional and regulatory protocols, is critical.

I. Understanding the Hazards

Key Assumed Hazards:

  • Toxicity: Harmful or fatal if ingested, inhaled, or absorbed through the skin.

  • Corrosivity: May cause severe burns to skin and eyes.

  • Flammability: The potential to ignite or act as an accelerant.

  • Environmental Hazard: Potential for harm to aquatic life.

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE is crucial in mitigating exposure risks.[2][3]

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact.[2]
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes and fumes.[2][4]
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.[2]
Respiratory Use in a well-ventilated area or with a fume hood.To prevent inhalation of vapors or aerosols.[1]

III. Disposal Procedures

The disposal of chemical waste is regulated by federal, state, and local laws. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the U.S. Environmental Protection Agency (EPA).[5][6][7]

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: The first step is to determine if the waste is hazardous.[8] Based on the likely properties of a piperidine derivative, this compound waste should be treated as hazardous.

  • Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office. Improper mixing can lead to dangerous chemical reactions.

Step 2: Containerization and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Toxic," "Corrosive").

Step 3: Storage

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Conditions: The storage area should be cool, dry, and well-ventilated.[10] Keep the container tightly closed when not in use.[10]

Step 4: Arrange for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will provide specific instructions and ensure compliance with all regulations.

  • Manifest: For off-site transport and disposal, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal facility.[8]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: If safe to do so, control the source of the leak.

  • Containment: Use an absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to your supervisor and the EHS office immediately.

V. Experimental Protocol Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste container properly labeled and sealed? B->C D Label container with: 'Hazardous Waste' Chemical Name Hazards C->D No E Transfer waste to a compatible, sealed container C->E Yes D->E F Store in designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H End: Waste is properly disposed of by EHS G->H

Caption: Workflow for the proper disposal of chemical waste.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound, if available, and follow all applicable federal, state, and local regulations, as well as your institution's specific protocols for hazardous waste disposal.

References

Essential Safety and Operational Guidance for 4-[4-(sec-Butyl)phenoxy]piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 4-[4-(sec-Butyl)phenoxy]piperidine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Summary of Hazards for Piperidine Derivatives

Hazard ClassificationDescription
Flammable LiquidHighly flammable liquid and vapor.[1][3]
Acute Toxicity (Dermal)Toxic in contact with skin.[2][3]
Acute Toxicity (Inhalation)Toxic if inhaled.[2]
Skin Corrosion/IrritationCauses severe skin burns.[1][2]
Eye Damage/IrritationCauses serious eye damage.[1][2]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Safety goggles with side shields or a face shield.To protect against splashes and vapors that can cause severe eye damage.[2]
Hand Protection Solvent-resistant gloves (e.g., nitrile, neoprene) tested to EN 374 standard.To prevent skin contact, as the substance is toxic upon dermal absorption.[1]
Skin and Body Protection Chemical-resistant laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure to potential spills.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge is necessary.To prevent inhalation of toxic vapors.[2]

Safe Handling and Operational Workflow

A systematic approach is essential when working with this compound. The following workflow outlines the key steps from preparation to disposal to ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials & Reagents prep_setup->prep_materials handle_weigh Weigh/Measure Compound prep_materials->handle_weigh Proceed to handling handle_reaction Perform Reaction/Procedure handle_weigh->handle_reaction handle_monitor Monitor Experiment handle_reaction->handle_monitor cleanup_quench Quench Reaction (if applicable) handle_monitor->cleanup_quench Experiment complete cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_quench->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe disposal_segregate Segregate Waste Streams cleanup_decontaminate->disposal_segregate Generate waste disposal_label Label Hazardous Waste disposal_segregate->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.